2-Methanesulfinyl-6-methylaniline hydrochloride
Description
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Properties
IUPAC Name |
2-methyl-6-methylsulfinylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-6-4-3-5-7(8(6)9)11(2)10;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWZLTGWSACJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methanesulfinyl-6-methylaniline hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound. The synthesis is strategically designed as a multi-step process commencing from readily accessible starting materials. This document delineates the rationale behind the chosen synthetic route, detailed experimental protocols for each key transformation, and the underlying chemical principles. The core of this synthesis involves the sequential construction of the substituted aniline backbone, followed by a selective oxidation and final salt formation. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and practical, actionable methodologies.
Part 1: Retrosynthetic Analysis and Pathway Rationale
The synthesis of a polysubstituted aromatic compound like this compound requires a strategic approach to introduce the functional groups in the correct positions and with the desired oxidation state. A retrosynthetic analysis reveals a logical disconnection strategy that forms the basis of our proposed forward synthesis.
The target molecule can be disconnected at the hydrochloride salt, leading to the free base, 2-Methanesulfinyl-6-methylaniline. The sulfoxide functional group is logically installed via the oxidation of a corresponding sulfide, 2-methyl-6-(methylthio)aniline. This key intermediate, a 2,6-disubstituted aniline, can be conceptually assembled by introducing a methyl group at the ortho position of 2-(methylthio)aniline. Finally, this thioanisole derivative can be prepared by the S-methylation of 2-aminothiophenol. This pathway is advantageous as it builds complexity stepwise from simple, commercially available precursors.
Caption: Retrosynthetic analysis of the target compound.
Part 2: Synthesis of Key Intermediate: 2-Methyl-6-(methylthio)aniline
The cornerstone of this synthesis is the efficient construction of the 2-methyl-6-(methylthio)aniline intermediate. This is accomplished in a two-step sequence starting from 2-aminothiophenol.
Step 2a: Synthesis of 2-(Methylthio)aniline
The initial step involves the straightforward S-methylation of 2-aminothiophenol. This reaction proceeds via a nucleophilic substitution where the thiolate anion, generated in situ by a base, attacks a methylating agent.
Causality and Experimental Choices:
-
Base: A moderately strong base like sodium hydroxide or potassium carbonate is sufficient to deprotonate the acidic thiol group (-SH) to form the more nucleophilic thiolate (-S⁻), without significantly affecting the less acidic amino group (-NH₂).
-
Methylating Agent: Dimethyl sulfate or methyl iodide are common and effective methylating agents for this transformation. Dimethyl sulfate is often preferred in industrial settings for its cost-effectiveness, while methyl iodide is a common laboratory choice.
-
Solvent: A polar solvent like methanol or ethanol is suitable to dissolve the reactants and facilitate the reaction.
Caption: Workflow for the S-methylation of 2-aminothiophenol.
Experimental Protocol: Synthesis of 2-(Methylthio)aniline
-
To a stirred solution of 2-aminothiophenol (1.0 eq.) in methanol, add an aqueous solution of sodium hydroxide (1.1 eq.) at 0-5 °C.
-
Stir the mixture for 15-20 minutes to ensure complete formation of the thiolate.
-
Add methyl iodide (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates the consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Extract the residue with diethyl ether or ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-(methylthio)aniline, which can be purified by vacuum distillation.[1]
Step 2b: Ortho-Methylation of 2-(Methylthio)aniline
The selective introduction of a methyl group at the C6 position (ortho to the amine and meta to the methylthio group) is the most challenging step. A directed ortho-metalation (DoM) strategy is a powerful tool for such regioselective functionalization. The amino group is a potent directing group for ortho-lithiation.
Causality and Experimental Choices:
-
Directing Group: The amino group (-NH₂) will first be deprotonated by the strong base to form an anilide. This lithium anilide is an excellent ortho-directing group.
-
Organolithium Reagent: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sec-butyllithium is required to deprotonate the aromatic C-H bond ortho to the directing group. Typically, two equivalents are needed: one to deprotonate the amine and the second for the C-H activation.
-
Electrophile: Methyl iodide serves as the electrophile, reacting with the ortho-lithiated intermediate to install the methyl group.
-
Temperature: These reactions are performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control of the regioselectivity.
Sources
An In-Depth Technical Guide to 2-Methanesulfinyl-6-methylaniline Hydrochloride (CAS 1797061-46-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methanesulfinyl-6-methylaniline hydrochloride, a specialized organic compound of interest in medicinal chemistry and synthetic research. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document outlines its physicochemical properties, a plausible synthetic pathway, potential applications in drug discovery, and essential safety considerations.
Core Compound Identity and Physicochemical Properties
This compound is a substituted aniline derivative characterized by the presence of a methanesulfinyl (sulfoxide) group and a methyl group on the aromatic ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for research and development applications.
| Property | Value | Source |
| CAS Number | 1797061-46-1 | [1][2][3] |
| Molecular Formula | C8H12ClNOS | [4] |
| Molecular Weight | 205.71 g/mol | [5] |
| Appearance | Expected to be a solid | Inferred from hydrochloride salt form |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt form |
| SMILES Code | NC1=C(C)C=CC=C1S(C)=O.[H]Cl | [5] |
Strategic Synthesis Pathway
Step 1: Synthesis of 2-(Methylthio)-6-methylaniline
The initial step would likely involve the synthesis of the thioether precursor. A common method for introducing a methylthio group to an aromatic ring is through the reaction of a suitable aniline derivative with a methylthiolating agent. Alternatively, a more plausible route for this specific substitution pattern would be the ortho-alkylation of 2-(methylthio)aniline.
Step 2: Oxidation of 2-(Methylthio)-6-methylaniline to the Sulfoxide
The second and key step is the selective oxidation of the thioether to the corresponding sulfoxide. This transformation requires careful control of the oxidizing agent to prevent over-oxidation to the sulfone.[6] A variety of reagents are suitable for this purpose, with hydrogen peroxide being a common and environmentally benign choice.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Methylthio)-6-methylaniline
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Sodium sulfite
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve 2-(methylthio)-6-methylaniline in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add one equivalent of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extraction: Remove the methanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methanesulfinyl-6-methylaniline.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.
-
Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Potential Applications in Drug Discovery and Medicinal Chemistry
Substituted anilines are a cornerstone in the development of a wide range of pharmaceuticals, particularly in oncology. The structural motifs present in this compound suggest its potential as a valuable intermediate or building block in the synthesis of bioactive molecules.
Kinase Inhibitors
Many FDA-approved kinase inhibitors feature a substituted aniline core, which often plays a crucial role in binding to the ATP-binding site of the target kinase.[7] The 2,6-disubstituted pattern, in particular, is found in several potent inhibitors. The methanesulfinyl group, with its polar nature and hydrogen bond accepting capability, could contribute to target engagement and modulate the physicochemical properties of a final drug candidate, such as solubility and metabolic stability.
Anti-inflammatory Agents
Derivatives of 4-(methylsulfonyl)aniline have been investigated as potential anti-inflammatory agents, suggesting that the sulfinyl or sulfonyl aniline scaffold can be a pharmacophore in this therapeutic area.[8]
Diagrams
Caption: Proposed two-step synthesis of this compound.
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- 3. 1797061-46-1|this compound|this compound|-范德生物科技公司 [39.100.107.131]
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- 8. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Spectral data for 2-Methanesulfinyl-6-methylaniline hydrochloride
An In-depth Technical Guide to the Spectral Characterization of 2-Methanesulfinyl-6-methylaniline hydrochloride
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and spectral characterization of this compound. As a crucial intermediate or potential impurity in pharmaceutical synthesis, rigorous analytical characterization is paramount for quality control and regulatory compliance.[1][2][3] This document details the theoretical underpinnings, experimental protocols, and in-depth data interpretation for a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights provided herein are intended to equip researchers, analytical scientists, and drug development professionals with the necessary framework to identify and characterize this molecule with high fidelity.
Introduction: The Analytical Imperative
This compound is an organosulfur compound whose structural complexity—featuring an aniline core, a chiral sulfoxide group, and a methyl substituent—necessitates a multi-technique approach for unambiguous characterization. In the pharmaceutical landscape, the precise identification of such molecules is critical, as they may represent key starting materials, intermediates, or process-related impurities.[2] Regulatory bodies mandate the rigorous profiling of any impurity present at levels of 0.1% or higher, making robust analytical methods a cornerstone of drug safety and efficacy.[2]
Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing information about its atomic connectivity, functional groups, and electronic properties. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectral analysis of this compound.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectral analysis is understanding the molecule's structure. The key functional groups—the protonated amine (anilinium), the aromatic ring, the methyl groups, and the sulfoxide moiety—each yield characteristic signals across different spectroscopic platforms.
Caption: Molecular structure with numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an appropriate solvent due to its ability to dissolve polar hydrochloride salts and its simple solvent signal.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
Data Presentation: Predicted ¹H NMR Spectrum
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N⁺H₃ | 9.5 - 11.0 | Broad Singlet (br s) | 3H | The acidic protons of the anilinium group are deshielded and often exchange, leading to a broad signal. |
| Aromatic (H3, H4) | 7.3 - 7.6 | Multiplet (m) | 2H | Protons on the aromatic ring. Their exact shifts are influenced by the electron-withdrawing N⁺H₃ and S=O groups. |
| Aromatic (H2) | 7.1 - 7.3 | Multiplet (m) | 1H | Aromatic proton adjacent to the sulfoxide group. |
| S-CH₃ (C₈H₃) | 2.8 - 3.0 | Singlet (s) | 3H | The methyl group attached to the electron-withdrawing sulfoxide is deshielded relative to a standard alkyl group. |
| Ar-CH₃ (C₇H₃) | 2.4 - 2.6 | Singlet (s) | 3H | The methyl group attached to the aromatic ring. |
Data Presentation: Predicted ¹³C NMR Spectrum
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C1, C5, C6) | 135 - 150 | Quaternary carbons attached to heteroatoms (N, S) or substituents are typically found in this region. |
| Aromatic (C2, C3, C4) | 120 - 130 | Protonated aromatic carbons. |
| S-CH₃ (C₈) | 40 - 45 | The carbon of the methyl group attached to the sulfoxide. |
| Ar-CH₃ (C₇) | 18 - 22 | The carbon of the methyl group attached to the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. The presence of the anilinium, sulfoxide, and aromatic moieties will give rise to a distinct IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2800 - 3200 | N⁺-H Stretch | Broad, Strong | The stretching vibration of the N⁺-H bonds in the anilinium group produces a very broad and intense absorption. |
| 2900 - 3000 | C-H Stretch (Aliphatic) | Medium | Stretching of the C-H bonds in the two methyl groups. |
| 3000 - 3100 | C-H Stretch (Aromatic) | Medium-Weak | Stretching of the C-H bonds on the benzene ring. |
| ~1600, ~1475 | C=C Stretch (Aromatic) | Medium-Strong | Characteristic skeletal vibrations of the aromatic ring. |
| 1030 - 1070 | S=O Stretch | Strong | The sulfoxide S=O bond gives a characteristic and very strong absorption band.[[“]][6][7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for a pre-ionized salt like this hydrochloride.[8]
Experimental Workflow: LC-MS Analysis
Caption: A typical workflow for LC-MS based impurity analysis.
Experimental Protocol: High-Resolution MS (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid to ensure protonation.
-
Instrumentation: Infuse the sample directly or via an LC system into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in positive ion mode (ESI+). The high resolution will allow for the determination of the exact mass and, subsequently, the molecular formula.
-
Fragmentation (MS/MS): To obtain structural information, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
Data Presentation: Predicted Mass Spectrum
-
Chemical Formula (Free Base): C₈H₁₁NOS
-
Molecular Weight (Free Base): 169.0561
-
Observed Ion (as Hydrochloride): The molecule will be detected as the protonated free base, [M+H]⁺.
-
Predicted Exact Mass [M+H]⁺: 170.0634 (for C₈H₁₂NOS⁺)
-
Key Fragmentation Pathways:
-
Loss of the sulfoxide group (SOH) or parts of it.
-
Cleavage of the methyl groups.
-
Fragmentation of the aniline ring structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the substituted benzene ring in this analyte.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent. Methanol or ethanol are common choices.[9]
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent (blank) and the other with the sample solution.
-
Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ). System suitability can be confirmed using certified reference materials like holmium oxide filters.[10]
Data Presentation: Predicted UV-Vis Spectrum
| Predicted λₘₐₓ (nm) | Electronic Transition | Rationale |
| ~210 - 220 nm | π → π | A high-energy transition characteristic of the aromatic ring. |
| ~250 - 270 nm | π → π | A lower-energy benzenoid transition, often showing fine structure. |
| ~290 - 310 nm | n → π* | A transition involving the non-bonding electrons on the nitrogen and sulfur atoms. This band is often weaker. |
Summary and Conclusion
The comprehensive spectral characterization of this compound is achievable through the systematic application of modern analytical techniques. This guide outlines the protocols and expected spectral data that serve as a robust framework for its identification and quality assessment.
| Technique | Key Spectral Feature | Predicted Value/Range |
| ¹H NMR | Anilinium N⁺H₃ Protons | 9.5 - 11.0 ppm (br s) |
| Aromatic Protons | 7.1 - 7.6 ppm (m) | |
| ¹³C NMR | Aromatic Carbons | 120 - 150 ppm |
| S-CH₃ Carbon | 40 - 45 ppm | |
| IR | N⁺-H Stretch | 2800 - 3200 cm⁻¹ (broad) |
| S=O Stretch | 1030 - 1070 cm⁻¹ (strong) | |
| HRMS | Protonated Molecular Ion [M+H]⁺ | m/z 170.0634 |
| UV-Vis | λₘₐₓ | ~215 nm, ~260 nm |
By correlating the data from NMR, IR, MS, and UV-Vis, researchers can achieve an unambiguous structural confirmation, essential for advancing drug development programs and meeting stringent regulatory standards.
References
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- Recent Trends in Analytical Techniques for Impurity Profiling. (2022-01-10). Biomedical Journal of Scientific & Technical Research.
- Chemical properties and structure of dimethyl sulfoxide. (n.d.). Consensus.
- Spectroscopic Investigations of Dimethyl Sulfoxide. (2010). Oriental Journal of Chemistry, 26(1).
- Dimethyl sulfoxide. (n.d.). Wikipedia.
- The force field and molecular structure of dimethylsulfoxide from spectroscopic and gas electron diffraction data and ab initio calculations. (2025-08-08). ResearchGate.
- Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). (n.d.). Agilent.
- UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. (n.d.). Nikolaychuk.
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An Inquiry into the Mechanistic Profile of 2-Methanesulfinyl-6-methylaniline Hydrochloride: A Technical Guide for Researchers
Executive Summary
This technical guide addresses the current state of knowledge regarding the mechanism of action for the compound 2-Methanesulfinyl-6-methylaniline hydrochloride. A comprehensive review of publicly available scientific literature and patent databases reveals a significant information gap. At present, there are no published studies detailing the specific biological targets, signaling pathways, or pharmacological effects of this molecule. Consequently, a definitive, in-depth guide on its core mechanism of action cannot be constructed without resorting to speculation.
This document, therefore, serves a different but equally critical purpose for the research and drug development community. It provides a scientifically grounded perspective on the potential mechanism of action of this compound by analyzing its core chemical structure—the substituted aniline scaffold. By examining the established roles of structurally similar compounds in medicinal chemistry, we can formulate hypotheses about its likely biological activities and highlight key considerations for future research. This guide will delve into the broader context of substituted anilines as a privileged structure in drug discovery, with a particular focus on their application as kinase inhibitors, and will also address the inherent toxicological considerations associated with this chemical class.
The Substituted Aniline Scaffold: A Cornerstone of Modern Medicinal Chemistry
The aniline moiety, a benzene ring bearing an amino group, is a foundational building block in the synthesis of a vast array of biologically active molecules.[1] The strategic placement of various substituents on the aniline ring allows for the precise modulation of a compound's physicochemical and pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[2] This versatility has rendered substituted anilines a "privileged structure" in drug discovery, with numerous FDA-approved drugs incorporating this motif.[2]
Substituted anilines are known to participate in a variety of biological interactions, often serving as key pharmacophores that anchor a molecule to its protein target. Their activities span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
Hypothesis: A Potential Role as a Kinase Inhibitor
While no direct evidence links this compound to a specific target, its chemical architecture bears a resemblance to known kinase inhibitors. Notably, the structurally related compound, 2-chloro-6-methylaniline, is a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[3]
Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and differentiation. In many cancers, these kinases become constitutively active, leading to uncontrolled cell proliferation. Tyrosine kinase inhibitors, like Dasatinib, typically bind to the ATP-binding pocket of the target kinase, preventing the transfer of a phosphate group to a tyrosine residue on a substrate protein. This action effectively shuts down the aberrant signaling cascade.
The "2-methylaniline" portion of the user's compound of interest, combined with an electron-withdrawing group at the 2-position (in this case, a methanesulfinyl group), is a common feature in many kinase inhibitors. This arrangement can influence the molecule's conformation and its ability to form critical hydrogen bonds within the kinase ATP-binding site.
Figure 1: A conceptual diagram illustrating the hypothetical mechanism of tyrosine kinase inhibition by an aniline-based compound. In normal function, ATP binds to the kinase, leading to protein phosphorylation and cell signaling. An inhibitor, by occupying the ATP-binding site, prevents this process.
Experimental Protocols for Elucidating the Mechanism of Action
To test the hypothesis that this compound acts as a kinase inhibitor, a structured experimental workflow is necessary. The following protocols outline a standard approach in early-stage drug discovery.
Initial Target Class Screening
Objective: To determine if the compound exhibits activity against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Kinase Panel Screening: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™ Kinase Assay). This is typically performed at a single high concentration (e.g., 10 µM).
-
Data Analysis: Analyze the percentage of inhibition for each kinase in the panel. Hits are typically defined as kinases showing >50% or >75% inhibition.
Figure 2: A streamlined workflow for the initial investigation of the mechanism of action for a novel small molecule suspected to be a kinase inhibitor.
Potency and Selectivity Determination
Objective: To quantify the potency of the compound against the identified kinase "hits" and assess its selectivity.
Methodology:
-
IC50 Determination: For each hit kinase, perform a dose-response assay. This involves incubating the kinase with a range of concentrations of the compound (e.g., 1 nM to 100 µM).
-
Data Modeling: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Selectivity Profiling: Test the compound against closely related kinases to determine if its inhibitory activity is specific to the primary target(s).
Toxicological Considerations: The Aniline Structural Alert
A critical aspect of developing any aniline-containing compound is the potential for metabolic activation into reactive, toxic species.[4] The aniline moiety can undergo oxidative metabolism by cytochrome P450 enzymes in the liver, leading to the formation of electrophilic intermediates. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially causing idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, or mutagenicity.[2][4]
Therefore, early-stage toxicological assessment is paramount for any research program involving this compound.
Key Toxicological Assays:
-
Microsomal Stability Assay: To determine the metabolic stability of the compound in the presence of liver microsomes.
-
Reactive Metabolite Trapping: To identify the formation of reactive electrophiles by incubating the compound with liver microsomes and a trapping agent like glutathione (GSH).
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the mutagenic potential of the compound.
Conclusion and Future Directions
The compound this compound represents a novel chemical entity with an uncharacterized mechanism of action. While a definitive guide is not possible at this time, its structural features suggest that it may function as a kinase inhibitor. This hypothesis is based on the prevalence of the substituted aniline scaffold in this class of drugs.
For researchers and drug development professionals, the path forward requires a systematic and unbiased investigation of this compound's biological activity. The experimental workflows outlined in this guide provide a standard and robust framework for initiating such a study. A primary focus should be on broad, unbiased screening to identify its molecular target(s), followed by rigorous validation of its potency, selectivity, and cellular effects. Concurrently, a thorough evaluation of its metabolic fate and toxicological profile is essential to determine its viability as a potential therapeutic agent. The absence of current data should be viewed not as a barrier, but as an opportunity for novel discovery in the field of medicinal chemistry.
References
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Dalvie, D. K., Kalgutkar, A. S., & Obach, R. S. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 12(9), 1391–1395. [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. BioPartner UK. [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride: Strategies and Core Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methanesulfinyl-6-methylaniline hydrochloride is a key building block in medicinal chemistry, valued for its utility in the synthesis of various pharmacologically active compounds. The strategic introduction of the methanesulfinyl (sulfoxide) group ortho to a substituted aniline moiety provides a unique combination of steric and electronic properties, influencing molecular conformation and biological activity. This guide offers a comprehensive overview of the synthetic routes to this valuable intermediate, with a detailed focus on the selection and rationale behind the choice of starting materials and reagents. We will delve into the mechanistic underpinnings of each transformation, providing field-proven insights to ensure both technical accuracy and practical applicability.
The Strategic Selection of Starting Materials: A Multi-Step Approach
The synthesis of this compound is not a trivial one-pot reaction but rather a multi-step process that requires careful planning and execution. The most logical and industrially scalable approach begins with a readily available and cost-effective starting material, o-toluidine (2-methylaniline) . This foundational molecule undergoes a series of transformations to introduce the required functionalities in a regioselective manner.
The overall synthetic strategy can be broken down into four key stages:
-
Protection and Nitration: Introduction of a nitro group ortho to the methyl group of o-toluidine.
-
Introduction of the Methylthio Group: Conversion of the amino group to a methylthio ether.
-
Reduction of the Nitro Group: Conversion of the nitro group to a primary amine.
-
Selective Oxidation and Salt Formation: Oxidation of the methylthio group to a methanesulfinyl group and formation of the hydrochloride salt.
This strategic sequence is paramount to avoid unwanted side reactions and to ensure high yields and purity of the final product.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route from o-toluidine to this compound.
Part 1: Synthesis of the Key Intermediate: 2-Methyl-6-nitroaniline
The synthesis of 2-methyl-6-nitroaniline from o-toluidine is a well-established procedure that involves three critical steps: acetylation of the amino group, nitration of the aromatic ring, and subsequent deacetylation.
Causality Behind the Experimental Choices:
-
Acetylation: The amino group of aniline is a strong activating group, which can lead to over-nitration and oxidation under harsh nitrating conditions.[1] To control the reactivity and ensure regioselectivity, the amino group is first protected as an acetamide. The acetyl group is a moderately activating, ortho-, para-directing group, and its steric bulk favors nitration at the less hindered para position. However, in the case of o-toluidine, the ortho position to the methyl group is also activated, leading to a mixture of isomers. The separation of the desired 2-methyl-6-nitroaniline is feasible.[2][3]
-
Nitration: A mixture of nitric acid and sulfuric acid is the standard nitrating agent. The reaction is highly exothermic and requires careful temperature control (typically 10-12 °C) to minimize the formation of byproducts.[4]
-
Hydrolysis: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the free amine.[4]
Experimental Protocol: Synthesis of 2-Methyl-6-nitroaniline[2][4][5]
-
Acetylation: To a stirred solution of acetic anhydride, slowly add o-toluidine while maintaining the temperature below 40 °C. After the addition is complete, continue stirring for 30 minutes. Cool the mixture to below 10 °C to precipitate the N-acetyl-o-toluidine.
-
Nitration: The acetylated intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled temperature of 10-12 °C.
-
Hydrolysis: The resulting nitrated acetanilide is hydrolyzed by heating with an acid, such as hydrochloric acid, to yield 2-methyl-6-nitroaniline. The product can be purified by recrystallization.
Part 2: Introduction of the Methylthio Group
The introduction of the methylthio group is a pivotal step. A common and effective method involves the diazotization of an aromatic amine followed by a Sandmeyer-type reaction with a sulfur nucleophile. In this synthesis, we will first reduce the nitro group of 2-methyl-6-nitroaniline to form 2,6-diaminotoluene, and then selectively diazotize one of the amino groups. A more direct, albeit potentially lower-yielding, approach is the diazotization of 2-methyl-6-nitroaniline itself.
Diazotization and Thiolation: A Mechanistic Overview
Caption: Mechanism of diazotization followed by thiolation.
Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5][6] These salts are highly versatile intermediates. The diazonium group is an excellent leaving group (as N₂ gas), which can be displaced by a variety of nucleophiles.[6] For the introduction of the methylthio group, sodium thiomethoxide (NaSCH₃) is an effective nucleophile.[7]
Experimental Protocol: Synthesis of 2-Methyl-6-(methylthio)aniline
-
Reduction of 2-Methyl-6-nitroaniline: The nitro group of 2-methyl-6-nitroaniline is reduced to an amino group using a standard reducing agent such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation. This yields 2,6-diaminotoluene.
-
Selective Diazotization: The resulting diamine is then selectively diazotized at one of the amino groups. This can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions.
-
Thiolation: The diazonium salt solution is then added to a solution of sodium thiomethoxide to yield 2-methyl-6-(methylthio)aniline.
Part 3: Selective Oxidation to the Sulfoxide
The oxidation of the methylthio group to a methanesulfinyl group must be performed selectively to avoid over-oxidation to the sulfone and to prevent oxidation of the aniline nitrogen.
Choosing the Right Oxidizing Agent:
A variety of reagents can be used for the oxidation of sulfides to sulfoxides. For this particular substrate, a mild and selective oxidizing agent is required.
| Oxidizing Agent | Advantages | Disadvantages |
| Hydrogen Peroxide with a Catalyst (e.g., Na₂WO₄) | Cost-effective, environmentally benign byproduct (water). | Can lead to over-oxidation if not carefully controlled. |
| m-Chloroperoxybenzoic acid (m-CPBA) | Highly effective and often selective. | Can be explosive, requires careful handling. |
| Sodium periodate (NaIO₄) | Mild and selective. | Stoichiometric reagent, generates iodate waste. |
A catalyzed reaction with hydrogen peroxide is often preferred for its cost-effectiveness and green profile.
Experimental Protocol: Synthesis of 2-Methanesulfinyl-6-methylaniline
-
Oxidation: 2-Methyl-6-(methylthio)aniline is dissolved in a suitable solvent, such as methanol or ethanol. A catalytic amount of sodium tungstate is added, followed by the slow, dropwise addition of hydrogen peroxide at a controlled temperature (e.g., 0-10 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the selective formation of the sulfoxide.
Part 4: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, 2-Methanesulfinyl-6-methylaniline, into its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Synthesis of this compound
-
Salt Formation: The purified 2-Methanesulfinyl-6-methylaniline is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, each step should be monitored and the intermediates and final product characterized using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and check the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
-
Melting Point Analysis: To assess the purity of the solid products.
By employing these analytical methods at each stage, the synthesis becomes a self-validating system, ensuring the identity and purity of the final product.
Alternative Starting Materials and Synthetic Routes
While the route starting from o-toluidine is robust, other starting materials and synthetic strategies can be considered, each with its own set of advantages and disadvantages.
| Starting Material | Synthetic Route | Advantages | Disadvantages |
| 2-Chloro-6-methylaniline | Nucleophilic aromatic substitution with sodium thiomethoxide, followed by oxidation. | Direct introduction of the sulfur functionality. | The aromatic ring is less activated for nucleophilic substitution. |
| 2-Bromo-6-methylaniline | Palladium-catalyzed cross-coupling with a sulfur source, followed by oxidation. | Milder reaction conditions for the C-S bond formation. | Higher cost of palladium catalysts and starting material. |
The choice of the optimal synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the equipment available.
Conclusion
The synthesis of this compound is a multi-step process that requires a thorough understanding of organic reaction mechanisms and careful execution of experimental protocols. By starting with the readily available o-toluidine and following a logical sequence of protection, functional group introduction, and transformation, this valuable building block can be synthesized in a reliable and scalable manner. The key to success lies in the strategic choice of reagents and reaction conditions at each step, coupled with rigorous analytical monitoring to ensure the purity and identity of the final product. This guide provides the foundational knowledge and practical insights for researchers and scientists to confidently undertake the synthesis of this important molecule.
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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ACS Publications. (2016, March 24). Continuous-Flow Process for the Synthesis of m-Nitrothioanisole. Retrieved from [Link]
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2-Methanesulfinyl-6-methylaniline hydrochloride structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of 2-Methanesulfinyl-6-methylaniline hydrochloride
Introduction: The Imperative for Unambiguous Characterization
In the landscape of pharmaceutical development and materials science, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. This compound (CAS No. 1797061-46-1) is a compound of significant interest, often arising as a key intermediate or a critical process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring a chiral sulfoxide, a substituted aniline ring, and a hydrochloride salt, presents a distinct set of analytical challenges. An incorrect structural assignment can have profound consequences, impacting everything from regulatory filings to the understanding of structure-activity relationships (SAR).
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Moving beyond a simple recitation of methods, we delve into the causality behind the analytical strategy, demonstrating how orthogonal techniques are synergistically employed to build an unassailable body of evidence. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for definitive molecular characterization.
Chapter 1: The Strategic Workflow for Structural Elucidation
A successful structural elucidation campaign is not a linear path but an integrated process where data from multiple analytical techniques are used to corroborate and refine a proposed structure. The causality for this multi-pronged approach is rooted in the principle of orthogonal validation; each technique probes different molecular properties, and their collective agreement provides the highest level of confidence.
The workflow begins with fundamental analysis to confirm purity and basic properties, followed by a detailed spectroscopic investigation to piece together the molecular framework, and culminates, where possible, with the definitive spatial arrangement provided by X-ray crystallography.
Caption: Overall workflow for structural elucidation.
Chapter 2: Mass Spectrometry – Defining the Molecular Boundaries
Mass spectrometry (MS) serves as the initial gateway to the molecular structure by providing two critical pieces of information: the molecular weight and, with high-resolution instruments, the elemental formula.[3] This data establishes the fundamental constraints that any proposed structure must satisfy.
Expertise & Causality: For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is the technique of choice. The molecule will readily accept a proton, but the primary species observed will be the free base cation [M+H]⁺ after the loss of HCl in the gas phase. High-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (TOF) or Orbitrap analyzer, is non-negotiable. It provides a mass measurement with sufficient accuracy (typically < 5 ppm) to derive a unique elemental formula, distinguishing it from other potential isobaric compounds.
Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Chemical Formula | C₈H₁₁NOS | Formula of the free base. |
| Exact Mass (Free Base) | 181.0561 | Monoisotopic mass calculated for C₈H₁₁NOS. |
| Observed Ion [M+H]⁺ | m/z 182.0639 | The protonated free base is the expected ion in ESI+. |
| Isotope Pattern | A+2 peak (~4.5%) | The presence of a sulfur atom (³⁴S isotope is 4.2% abundant) provides a characteristic isotopic signature that must be observed.[4] |
Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Chromatography (UPLC/HPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Rationale: The chromatographic separation ensures the analysis of a pure component, crucial for unambiguous data. Formic acid aids in the ionization process.[5]
-
-
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Source Temperature: Optimized based on the instrument, e.g., 250 °C.[6]
-
Data Analysis: Extract the mass of the main chromatographic peak and use the instrument software to calculate the elemental formula based on the accurate mass and isotopic pattern.
-
Chapter 3: FTIR Spectroscopy – Identifying Key Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to identify the functional groups present in the molecule.[7] It works by probing the vibrational frequencies of chemical bonds. For this molecule, FTIR is essential to confirm the presence of the amine hydrochloride, the sulfoxide, and the aromatic ring.
Expertise & Causality: As a hydrochloride salt, the aniline amine group will exist in its protonated form, -NH₃⁺. This dramatically changes its characteristic stretching frequencies compared to a free amine (-NH₂). The broad, strong absorptions in the 2500-3000 cm⁻¹ range are a hallmark of an amine salt. The S=O stretch is a powerful diagnostic tool, typically appearing as a strong band around 1050 cm⁻¹.[8]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Strong, Broad | N-H stretching vibrations of the ammonium group (-NH₃⁺). |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretching.[9] |
| ~1250 | Medium | Aromatic C-N stretching.[7] |
| ~1050 | Strong | S=O stretching of the sulfoxide group.[8] |
| ~800-750 | Strong | C-H out-of-plane bending, indicative of the aromatic substitution pattern. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Instrument: Any standard FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Collect a background spectrum of the clean ATR crystal before the sample. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.
Chapter 4: NMR Spectroscopy – Assembling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of a small molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to definitively assign every atom in the structure.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this compound as it readily dissolves hydrochloride salts and its residual solvent peak does not interfere with key signals. The protonated amine protons (-NH₃⁺) are often broad and may exchange with residual water; their observation can confirm the salt form. The sulfoxide group is chiral, which can induce magnetic inequivalence (diastereotopicity) in neighboring groups, although this may not be pronounced for the adjacent methyl group. The substitution pattern on the aromatic ring is definitively solved using 2D NMR.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
Table: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.0 (very broad) | s (br) | 3H | -NH₃⁺ |
| ~7.5-7.2 | m | 3H | Aromatic CH |
| ~2.7 | s | 3H | S(=O)-CH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
Table: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~145-120 | 6 x Aromatic C |
| ~40 | S(=O)-C H₃ |
| ~18 | Ar-C H₃ |
Advanced 2D NMR for Definitive Assignment
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be essential to map the connectivity between the three protons on the aromatic ring, confirming their relative positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for piecing together the molecular fragments. For instance, correlations from the Ar-CH₃ protons to the aromatic carbons will confirm its position, and correlations from the S(=O)-CH₃ protons will lock down the position of the sulfinyl group.
Caption: Key 2D NMR correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments using predefined parameter sets, optimizing the spectral width for the sample.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to assign all proton and carbon signals and confirm the proposed connectivity.
Chapter 5: X-ray Crystallography – The Definitive Proof
While the combination of MS and NMR provides overwhelming evidence for the chemical structure, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof.[10] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the conformation and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion.[11][12][13]
Expertise & Causality: The primary challenge for this technique is not the analysis but obtaining a high-quality single crystal suitable for diffraction.[10] This often requires extensive screening of crystallization conditions. The resulting data will confirm the ortho-substitution pattern on the aniline ring and the geometry around the pyramidal sulfur atom of the sulfoxide group.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Technique: Slow evaporation is a common and effective method.
-
Solvent Screening: Screen a variety of solvents in which the compound has moderate solubility (e.g., methanol, ethanol, acetone/water mixtures).
-
Procedure: Create a near-saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at a constant temperature.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Collect diffraction data on a modern X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[10]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the structure using direct methods or Patterson synthesis to locate the atoms.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure provides a complete 3D model of the molecule.
-
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is a case study in the power of a modern, multi-technique analytical approach. High-resolution mass spectrometry establishes the elemental formula. FTIR confirms the presence of the key functional groups, particularly the amine salt and sulfoxide moieties. A full suite of 1D and 2D NMR experiments meticulously pieces together the molecular framework, assigning every atom and confirming the specific substitution pattern. Finally, single-crystal X-ray diffraction provides the ultimate, irrefutable evidence of the three-dimensional structure. By integrating the data from these orthogonal methods, we move beyond a probable structure to a definitive and trustworthy characterization, meeting the highest standards of scientific and regulatory scrutiny.
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American Elements. (n.d.). This compound. Retrieved from American Elements Website. [Link]
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Jain, P. S., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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De La Rosa, M. A., et al. (2013). The X-Ray Structures of Sulfoxides. Crystal Structure Theory and Applications. [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain Website. [Link]
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Brown, C. J. (1949). The crystal structure of aniline hydrochloride. Acta Crystallographica. [Link]
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Görög, S. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from Chemass Website. [Link]
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Semantic Scholar. (n.d.). The crystal structure of aniline hydrochloride. Retrieved from Semantic Scholar Website. [Link]
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Chanda, A., et al. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. PharmaTutor. [Link]
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Wikipedia. (n.d.). Sulfoxide. Retrieved from Wikipedia Website. [Link]
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Chemistry Learner. (n.d.). Sulfoxide: Formula, Structure, Preparations, and Reactions. Retrieved from Chemistry Learner Website. [Link]
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ChemEurope.com. (n.d.). Sulfoxide. Retrieved from ChemEurope.com Website. [Link]
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ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from ResearchGate Website. [Link]
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ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from ResearchGate Website. [Link]
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IUCr Journals. (1949). The crystal structure of aniline hydrochloride. Retrieved from IUCr Journals Website. [Link]
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Pan, C., et al. (2018). Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker for Studying Protein-Protein Interactions. Analytical Chemistry. [Link]
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Wang, G., & Hsieh, Y. (2003). Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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ResearchGate. (2025). Biological sulphur-containing compounds – Analytical challenges. Retrieved from ResearchGate Website. [Link]
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A Comprehensive Theoretical Investigation of 2-Methanesulfinyl-6-methylaniline Hydrochloride: A Methodological Whitepaper
Abstract: 2-Methanesulfinyl-6-methylaniline hydrochloride is a novel molecular entity with potential applications in medicinal chemistry, drawing structural analogy to known bioactive aniline derivatives.[1][2] This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of its structural, spectroscopic, and electronic properties. Due to the absence of existing literature on this specific compound, this document establishes a robust, first-principles research plan utilizing Density Functional Theory (DFT) and molecular docking simulations. The methodologies are grounded in established protocols successfully applied to analogous structures, such as 2-chloro-6-methylaniline and other substituted anilines, ensuring a high degree of predictive accuracy and scientific validity.[3][4] This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to elucidate the physicochemical characteristics and therapeutic potential of this and similar novel compounds.
Introduction: Rationale and Significance
Aniline and its derivatives are foundational scaffolds in modern pharmacology, integral to the development of therapeutics ranging from kinase inhibitors for oncology to anti-inflammatory agents.[2] The introduction of a methanesulfinyl group offers a unique combination of properties: it is a chiral center, a hydrogen bond acceptor, and can significantly modulate the electronic profile of the aromatic ring. Chiral sulfinyl compounds are recognized as important pharmacophores in several marketed drugs.[5]
The hydrochloride salt form is often utilized to improve the solubility and stability of pharmaceutical compounds. Therefore, a thorough theoretical understanding of this compound is a critical first step in its evaluation as a potential drug candidate. This guide provides a self-validating, step-by-step computational workflow to predict its molecular geometry, vibrational and electronic spectra, and potential for biomolecular interactions.
Computational Chemistry Workflow: A First-Principles Approach
The entire theoretical investigation is predicated on a multi-stage computational workflow. This process begins with the fundamental optimization of the molecule's geometry and proceeds to more complex analyses of its electronic properties and interaction potential.
Figure 1: Overall theoretical investigation workflow.
Molecular Geometry and Structural Analysis
A precise understanding of the molecule's three-dimensional structure is paramount, as it dictates its physical and biological properties.
Rationale for Methodology
Density Functional Theory (DFT) is the method of choice for this analysis, offering an exceptional balance of computational efficiency and accuracy for organic molecules. The B3LYP hybrid functional is selected due to its well-documented success in predicting the geometries of aniline derivatives.[3][6] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, which is crucial for accurately modeling the diffuse electrons of the sulfur and amine groups and for describing potential intramolecular hydrogen bonding.
Protocol: Geometry Optimization
-
Structure Input: The 2D structure of 2-Methanesulfinyl-6-methylaniline is drawn in a molecular editor and converted to a 3D format.
-
Protonation State: The aniline nitrogen is protonated to reflect the hydrochloride salt form.
-
Computational Setup: The calculation is performed using a quantum chemistry software package (e.g., Gaussian).
-
Method: DFT, Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Task: Geometry Optimization (Opt) and Frequency Calculation (Freq) to confirm a true energy minimum (no imaginary frequencies).
-
-
Analysis: The output file is analyzed to extract key geometrical parameters.
Predicted Structural Data
The following table presents the anticipated key geometric parameters based on established values for analogous structures.
| Parameter | Bond/Angle | Predicted Value | Justification / Comparison |
| Bond Lengths (Å) | S=O | ~1.50 Å | Typical sulfoxide double bond length. |
| C-S | ~1.80 Å | Standard aromatic carbon to sulfur single bond length. | |
| C-N | ~1.47 Å | Typical C-N bond in protonated anilinium ions. | |
| N-H | ~1.02 Å | Standard N-H bond length in ammonium ions. | |
| Bond Angles (°) | C-S-O | ~106° | Reflects sp³ hybridization at the sulfur atom. |
| C-C-N | ~120° | Consistent with sp² hybridization of the aromatic ring carbon. |
Spectroscopic Properties: A Theoretical Fingerprint
Theoretical spectroscopy is a powerful tool for predicting the spectral features of a novel compound, which is invaluable for confirming its identity upon synthesis.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Causality: Theoretical frequency calculations allow for the precise assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra. This is particularly useful for complex molecules where spectral bands overlap. The methodology is well-established for substituted anilines.[4][7]
Protocol: Vibrational Analysis
-
Calculation: Performed concurrently with the geometry optimization (Freq keyword).
-
Scaling: Calculated frequencies are uniformly scaled (typically by ~0.96-0.98 for B3LYP) to correct for anharmonicity and basis set limitations, improving agreement with experimental data.[8]
-
Assignment: Mode assignments are confirmed using Total Energy Distribution (TED) analysis.
Predicted Key Vibrational Frequencies (Scaled, cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H⁺ Stretching (asymmetric) | 3200 - 3300 | Characteristic of the protonated amine group. |
| N-H⁺ Stretching (symmetric) | 3100 - 3200 | Characteristic of the protonated amine group.[9] |
| C-H Stretching (Aromatic) | 3000 - 3100 | Typical for aromatic C-H bonds. |
| C-H Stretching (Methyl) | 2850 - 2980 | Standard range for methyl group C-H stretches. |
| S=O Stretching | 1030 - 1070 | A strong, characteristic absorption for sulfoxides. |
| C-N Stretching | 1250 - 1350 | Associated with the aromatic carbon-nitrogen bond. |
NMR Spectroscopy
Causality: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei.[3] This allows for a direct, atom-by-atom comparison with experimental NMR spectra, aiding in definitive structure elucidation.
Protocol: NMR Chemical Shift Calculation
-
Input: The optimized molecular geometry is used as the input.
-
Computational Setup:
-
Method: DFT (B3LYP/6-311++G(d,p))
-
Keyword: NMR=GIAO
-
-
Referencing: Calculated absolute shielding values are converted to chemical shifts by referencing them against a concurrently calculated standard (e.g., Tetramethylsilane, TMS).
Electronic Spectroscopy (UV-Vis)
Causality: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum.[10] Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insight into the molecule's electronic structure, reactivity, and charge transfer characteristics.
Protocol: UV-Vis Spectrum and FMO Analysis
-
Input: The optimized molecular geometry.
-
Computational Setup:
-
Method: TD-DFT (e.g., TD-B3LYP/6-311++G(d,p))
-
Solvent Modeling: A polarizable continuum model (PCM) should be used to simulate a solvent (e.g., ethanol) to better match experimental conditions.[3]
-
-
Analysis:
-
The output provides wavelengths (λ_max) of maximum absorption.
-
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is calculated, which is a key indicator of chemical reactivity and electronic excitability.
-
Molecular Docking: Probing Therapeutic Potential
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is a cornerstone of modern drug discovery for identifying and optimizing potential drug candidates.
Rationale and Target Selection
Given that many aniline derivatives function as kinase inhibitors, a relevant protein kinase would be a logical hypothetical target for this study.[2] The docking simulation aims to predict if this compound can form stable interactions within the kinase's active site, providing a rationale for its potential biological activity.
Protocol: Molecular Docking Workflow
This workflow outlines the essential steps for performing a molecular docking simulation.
Figure 2: Standard workflow for molecular docking.
-
Receptor Preparation: A crystal structure of the target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The DFT-optimized structure of this compound is used. Partial charges are assigned, and rotatable bonds are defined.
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Simulation: Software such as AutoDock Vina is used to perform the docking. The algorithm samples numerous conformations and orientations of the ligand within the active site.
-
Results Analysis: The resulting poses are ranked based on their predicted binding affinity (scoring function). The best-scoring poses are visualized to analyze key intermolecular interactions, such as hydrogen bonds with the sulfinyl oxygen or π-π stacking involving the aniline ring.[11][12]
Conclusion
This whitepaper presents a comprehensive and scientifically rigorous theoretical framework for the complete characterization of this compound. By leveraging established DFT and molecular docking methodologies validated on analogous compounds, this guide provides a clear and actionable roadmap for future research. The successful execution of these theoretical studies will yield critical insights into the molecule's structure, stability, and potential as a pharmacologically active agent, thereby accelerating its journey through the drug discovery pipeline.
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PubChem. (n.d.). 2-Chloro-6-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2008). Theoretical And Experimental Vibrational Spectroscopic Studies on Aniline and 2-Methylaniline. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. National Library of Medicine. Retrieved from [Link]
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Sci-Hub. (n.d.). Density functional studies of aniline and substituted anilines. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Library of Medicine. Retrieved from [Link]
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ResearchGate. (2015). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
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ScienceDirect. (2011). Theoretical and experimental studies of the vibrational spectra of m-methylaniline. Retrieved from [Link]
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ResearchGate. (2015). DFT theoretical studies of anions of aniline and its several derivatives. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of enantiomerically pure sulfinyl compounds exhibiting biological activity. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical modeling and experimental studies on ( E )-2-chloro- N -((5-nitrothiophen-2-yl)methylene)aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline | Request PDF. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Library of Medicine. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). Retrieved from [Link]
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ResearchGate. (2023). Synthesis and Molecular Docking Study of New Heterocyclic Compounds Based on Sulfanilic Acid for Potential Pharmaceutical Applications. Retrieved from [Link]
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ACS Publications. (2023). Mechanistic Study on CpRh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes: A DFT Study*. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline | Request PDF. Retrieved from [Link]
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An In-depth Technical Guide to 2-Methanesulfinyl-6-methylaniline Hydrochloride: Synthesis, Properties, and Scientific Context
This guide provides a comprehensive overview of 2-Methanesulfinyl-6-methylaniline hydrochloride, a specialized organic compound. While the specific historical record of its discovery is not extensively documented in publicly available literature, this paper situates the compound within the broader context of substituted aniline chemistry, details its likely synthetic pathway based on established chemical principles, and discusses its potential significance for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Substituted Anilines in Modern Chemistry
Aniline and its derivatives are foundational building blocks in modern pharmacology and materials science. The strategic placement of various functional groups on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, bioavailability, and target-binding affinity.[1] In drug discovery, the aniline scaffold is present in a wide array of therapeutic agents, from kinase inhibitors to analgesics.[2] However, the metabolic instability of the aniline moiety can sometimes lead to the formation of reactive metabolites, posing a challenge for drug development.[3][4] This has driven chemists to explore novel substitutions that can enhance efficacy while mitigating potential toxicity. The introduction of sulfur-containing functional groups, such as the methanesulfinyl group, represents one such avenue of investigation, offering unique steric and electronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1797061-46-1 | [5] |
| Molecular Formula | C8H12ClNOS | [5] |
| Molecular Weight | 205.71 g/mol | [5] |
A Plausible Synthetic Pathway: From Thioether to Sulfoxide
The synthesis of this compound can be logically deduced to proceed through a two-step process, starting from the commercially available precursor, 2-Methyl-6-(methylthio)aniline. This pathway involves the selective oxidation of the thioether to a sulfoxide, followed by salt formation.
Step 1: Oxidation of 2-Methyl-6-(methylthio)aniline
The core of the synthesis lies in the controlled oxidation of the sulfur atom in 2-Methyl-6-(methylthio)aniline. A common and effective method for this transformation is the use of an oxidizing agent such as hydrogen peroxide in a suitable solvent.[6]
Experimental Protocol:
-
Dissolution: Dissolve 2-Methyl-6-(methylthio)aniline in a suitable organic solvent, such as acetic acid or a mixture of methanol and dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermicity of the reaction.
-
Addition of Oxidant: Slowly add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of hydrogen peroxide (30% aqueous solution) dropwise to the cooled solution while stirring vigorously. The controlled addition is crucial to prevent over-oxidation to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: Once the reaction is complete, quench any excess peroxide by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any acid and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methanesulfinyl-6-methylaniline as a free base.
The causality behind these steps is rooted in fundamental organic chemistry principles. The use of a cooled environment and slow addition of the oxidizing agent is a standard practice to manage the reaction's kinetics and selectivity, favoring the formation of the sulfoxide over the sulfone. The aqueous work-up is designed to remove inorganic byproducts and purify the desired compound.
Step 2: Formation of the Hydrochloride Salt
To improve its stability and handling properties, the free base is converted to its hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the crude 2-Methanesulfinyl-6-methylaniline in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.
This acid-base reaction is a straightforward and widely used method for preparing amine salts, which are often more crystalline and stable than the corresponding free bases.
Workflow Diagram:
Caption: Plausible synthetic workflow for this compound.
The Role of Sulfoxides in Medicinal Chemistry
The introduction of a sulfoxide group, as seen in this compound, is a strategic choice in medicinal chemistry. Dimethyl sulfoxide (DMSO) is a well-known example of a sulfoxide with diverse applications, including its use as a solvent and a pharmacological agent.[7][8] The sulfoxide moiety is a chiral center, which can introduce stereochemistry into a molecule, potentially leading to stereospecific interactions with biological targets. Furthermore, the polar nature of the sulfoxide group can influence a compound's solubility and its ability to form hydrogen bonds, which are critical for drug-receptor interactions.
Signaling Pathway Context (Hypothetical):
While the specific biological targets of this compound are not defined in the literature, substituted anilines are known to interact with a variety of signaling pathways. For instance, many kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the enzyme.
Caption: Hypothetical inhibition of a kinase signaling pathway by a substituted aniline.
Conclusion and Future Directions
This compound is a compound of interest at the intersection of aniline chemistry and sulfoxide functionalization. While its specific discovery and history remain to be fully elucidated in the public domain, its synthesis can be reliably predicted from established chemical transformations. The unique combination of a substituted aniline core and a chiral sulfoxide group makes it a valuable tool for researchers exploring new chemical space in drug discovery and materials science. Further investigation into its biological activity and potential applications is warranted and could reveal novel therapeutic or material properties.
References
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ACS Publications. (2023). Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes. Retrieved from [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
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ResearchGate. Synthetic strategies to sulfonylated anilines. Retrieved from [Link]
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ChemRxiv. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Retrieved from [Link]
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ChemistryViews. (2017). Mild Sulfonylation of Anilines. Retrieved from [Link]
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ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
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BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
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NIH National Library of Medicine. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Methanesulfinyl-6-methylaniline hydrochloride
Foreword: Understanding the Critical Role of Physicochemical Characterization in Drug Development
In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount. These fundamental characteristics, principally solubility and stability, form the bedrock upon which successful formulation, manufacturing, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing 2-Methanesulfinyl-6-methylaniline hydrochloride, a compound of interest for researchers and drug development professionals. The principles and protocols detailed herein are designed to be broadly applicable, providing a robust framework for the investigation of other novel chemical entities. We will delve into not just the "how," but the "why," fostering a deeper understanding of the experimental choices that ensure data integrity and regulatory compliance.
Part 1: Aqueous and Solvent Solubility Profile of this compound
The bioavailability of an orally administered active pharmaceutical ingredient (API) is intrinsically linked to its aqueous solubility.[1] Poor solubility can be a significant hurdle in achieving therapeutic concentrations in the systemic circulation.[1] For this compound, a substituted aniline derivative, its solubility is expected to be influenced by both the hydrophobic benzene ring and the polar methanesulfinyl and amine hydrochloride moieties. Aniline itself is only slightly soluble in water, but its solubility increases in acidic conditions due to the protonation of the amino group to form the more water-soluble anilinium ion.[2]
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3] This technique involves creating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetone). The presence of undissolved solid material is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4] The choice of 37°C is to mimic physiological conditions.[5]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For accurate results, it is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Expression: Express solubility in units such as mg/mL or molarity.
Table 1: Representative Data Table for Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | |
| Purified Water | 37 | |
| 0.1 M HCl (pH 1.2) | 37 | |
| Phosphate Buffer (pH 4.5) | 37 | |
| Phosphate Buffer (pH 6.8) | 37 | |
| Phosphate Buffer (pH 7.4) | 37 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| Acetone | 25 |
pH-Solubility Profile
The ionization state of a molecule can significantly impact its solubility. For an aniline derivative, the amine group will be protonated at low pH, which is expected to enhance aqueous solubility.[2] A pH-solubility profile is therefore essential.
Workflow for pH-Solubility Profiling
Caption: Workflow for determining the pH-solubility profile.
Part 2: Stability Indicating Method Development and Forced Degradation Studies
A crucial aspect of drug development is to understand the intrinsic stability of the drug substance.[6] This involves identifying potential degradation pathways and developing analytical methods that can separate the intact drug from its degradation products. Forced degradation studies, or stress testing, are an integral part of this process as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8] The goal is to induce degradation at a level of 5-20% to ensure that the analytical method is "stability-indicating."[7]
Forced Degradation (Stress Testing) Protocols
Forced degradation studies expose the drug substance to conditions more severe than those used for accelerated stability testing.[7] The typical stress conditions include acid, base, oxidation, heat, and light.[6][8]
Protocol 2: Forced Degradation of this compound
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a strong acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60°C) for a defined period. At various time points, withdraw samples, neutralize them, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add a strong base (e.g., 0.1 M NaOH). Maintain at room temperature or heat gently. Sample and analyze as described for acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature and protected from light. Sample and analyze at various time points. The sulfoxide moiety is a potential site for oxidation.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., in an oven at 80°C). Sample at different time points, dissolve in a suitable solvent, and analyze.
-
Photostability: Expose the solid drug substance and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples after a defined exposure period.
Table 2: Representative Data from Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 hours | ||
| 0.1 M NaOH, RT | 24 hours | ||
| 3% H₂O₂, RT | 24 hours | ||
| Dry Heat, 80°C | 48 hours | ||
| Photolytic (ICH Q1B) | 1.2 million lux hours |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The sulfoxide group can be oxidized to a sulfone or reduced to a sulfide. The aniline moiety can be susceptible to oxidation, leading to colored degradation products. Hydrolysis of the methanesulfinyl group is also a possibility under harsh acidic or basic conditions.
Hypothesized Degradation Pathways
Caption: Potential degradation pathways for the subject compound.
Part 3: Long-Term Stability Studies
While forced degradation studies provide insights into potential degradation pathways, long-term stability studies are required to establish a re-test period for the drug substance and a shelf life for the drug product under recommended storage conditions.[6] These studies are conducted under various temperature and humidity conditions as defined by ICH guidelines for different climatic zones.[9]
Protocol 3: Long-Term Stability Study Setup
-
Batch Selection: Use at least three primary batches of the drug substance for the stability study.[10]
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: Place the samples in stability chambers maintained at the following conditions (for climatic zones I and II):
-
Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6]
-
Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.
Conclusion: A Roadmap for Comprehensive Characterization
This guide has outlined the essential experimental frameworks for the comprehensive evaluation of the solubility and stability of this compound. By employing these methodologically sound and scientifically justified protocols, researchers and drug development professionals can generate the high-quality data necessary to support formulation development, regulatory submissions, and ultimately, the advancement of new therapeutic agents. The principles of thorough physicochemical characterization detailed herein are not merely a set of procedural steps but a foundational philosophy for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
- ICH Guidelines for Drug Stability Testing. Scribd.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
- Sulfoxide. Wikipedia.
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of Substituted Anilines in Modern Organic Synthesis
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development and organic synthesis. This document provides an in-depth exploration of the synthetic applications of a key substituted aniline, with a primary focus on 2-chloro-6-methylaniline, a critical intermediate in pharmaceutical manufacturing. While the initial subject of inquiry was 2-Methanesulfinyl-6-methylaniline hydrochloride, the available literature points to its structural analog, 2-chloro-6-methylaniline, as a more extensively documented and industrially significant building block. The principles and synthetic strategies discussed herein are often applicable to a range of substituted anilines, and the detailed protocols offer a practical framework for their utilization in complex molecular syntheses.
Introduction: The Versatility of Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of industrial and pharmaceutical compounds.[1] Their utility stems from the nucleophilic nature of the amino group and the susceptibility of the aromatic ring to electrophilic substitution, allowing for diverse functionalization. In the realm of medicinal chemistry, substituted anilines are integral to the creation of molecules with specific biological activities, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs.[2]
The strategic placement of substituents on the aniline ring is a key determinant of the final compound's pharmacological profile, influencing its binding affinity, selectivity, and metabolic stability. 2-Chloro-6-methylaniline, in particular, has emerged as a crucial intermediate, especially in the synthesis of targeted cancer therapies.[2][3] Its unique substitution pattern makes it an ideal precursor for the construction of complex heterocyclic systems that are central to the mechanism of action of many modern pharmaceuticals.[3]
Core Application: Synthesis of Kinase Inhibitors
A predominant application of 2-chloro-6-methylaniline is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cellular signaling pathways that are often dysregulated in cancer.[2] Many of these inhibitors are based on anilinopyrimidine or anilinoquinoline scaffolds, where the substituted aniline moiety plays a critical role in the molecule's interaction with the target kinase.
The Role of 2-Chloro-6-methylaniline in Dasatinib Synthesis
Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL), serves as a prime example of the importance of 2-chloro-6-methylaniline.[3] This aniline derivative is a key starting material in the multi-step synthesis of Dasatinib.[3] The chlorine and methyl groups on the aniline ring are crucial for the final drug's efficacy, contributing to its binding affinity and selectivity for the target kinases, such as BCR-ABL.[2]
The synthesis of Dasatinib highlights the importance of reliable and high-purity intermediates in pharmaceutical manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a key transformation involving a substituted aniline, representative of the synthetic routes leading to important pharmaceutical intermediates.
Illustrative Protocol: Synthesis of 2-Chloro-6-methylaniline
While various methods exist for the synthesis of 2-chloro-6-methylaniline, one common approach involves the diazotization of a related aniline followed by reduction. A patented method describes a one-pot synthesis from 3-chloro-5-methyl-4-nitroaniline, which offers advantages in terms of reaction steps and yield.[4][5][6]
Reaction Scheme:
A representative one-pot synthesis of 2-Chloro-6-methylaniline.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 3-chloro-5-methyl-4-nitroaniline | 13633-91-9 | 186.59 | 25 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 27 |
| Sulfuric Acid (conc. H₂SO₄) | 7664-93-9 | 98.08 | 92 |
| Hypophosphorous Acid (50% aq. H₃PO₂) | 6303-21-5 | 66.00 | 164 |
| Iron Powder (Fe) | 7439-89-6 | 55.85 | 87.5 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Diazotization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol).[4]
-
Carefully add 5 mL of water, followed by 20 mL of diluted sulfuric acid (prepared by cautiously adding 5 mL of concentrated H₂SO₄ to water).[4]
-
Stir the mixture at 0°C for 10 minutes.
-
Slowly add a solution of sodium nitrite (1.863 g, 27 mmol) dissolved in 15 mL of water, maintaining the temperature at 0°C.[4]
-
After the addition is complete, continue stirring at 0°C for 30 minutes.[4]
-
Reduction of Diazonium Group: To the reaction mixture, add 15 mL of a 50% aqueous solution of hypophosphorous acid.[4]
-
Stir the reaction at 0°C for 3 hours.[4]
-
Reduction of Nitro Group: Slowly warm the reaction mixture to 90°C.
-
Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour.[4]
-
Maintain the reaction at 90°C for 3 hours.[4]
-
Work-up and Purification: Filter the hot reaction mixture to remove solid residues.
-
Cool the filtrate and extract with dichloromethane (3 x 20 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.[4]
Expected Outcome: This one-pot method is reported to have a high yield, upwards of 80%.[5]
Mechanistic Insights and Rationale
The choice of reagents and reaction conditions in the protocol above is deliberate and based on established principles of organic chemistry.
-
Diazotization: The use of sodium nitrite in an acidic medium (sulfuric acid) generates nitrous acid in situ, which then reacts with the primary aromatic amine to form a diazonium salt. This is a classic and reliable method for converting an amino group into a good leaving group (N₂).
-
Reductive Deamination: Hypophosphorous acid is a common reagent for the reduction of diazonium salts, replacing the diazonium group with a hydrogen atom. This step is crucial for removing the amino group from the 4-position of the starting material.
-
Nitro Group Reduction: Iron powder in an acidic medium is a classic and cost-effective method for the reduction of aromatic nitro groups to primary amines. The reaction proceeds via a series of single-electron transfers.
Logical workflow for the synthesis of 2-chloro-6-methylaniline.
Safety and Handling
Substituted anilines and the reagents used in their synthesis should be handled with appropriate safety precautions.
-
Toxicity: Aniline and its derivatives can be toxic and are readily absorbed through the skin. Always use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. The in situ generation and immediate consumption in the subsequent reaction step, as described in the protocol, is a much safer approach.
-
Acids: Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood.
Conclusion
2-Chloro-6-methylaniline is a valuable and versatile intermediate in organic synthesis, with a particularly significant role in the preparation of life-saving pharmaceuticals like Dasatinib. The synthetic protocols for its preparation, while involving multiple steps, are well-established and can be performed with high efficiency. A thorough understanding of the underlying reaction mechanisms and adherence to safety protocols are paramount for the successful and safe execution of these syntheses. The principles outlined in these notes provide a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [Link]
-
PubChem. 2-Chloro-6-methylaniline. [Link]
- Google Patents. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Page loading... [wap.guidechem.com]
- 5. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 6. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for 2-Methanesulfinyl-6-methylaniline Hydrochloride: A Key Pharmaceutical Intermediate
Introduction
In the landscape of modern pharmaceutical synthesis, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 2-Methanesulfinyl-6-methylaniline hydrochloride is an emerging intermediate of significant interest. Its unique trifunctional scaffold, featuring a nucleophilic aniline, a chiral sulfoxide, and a sterically influencing methyl group, presents a versatile platform for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of this compound, from its synthesis and purification to its analytical characterization and potential applications in drug discovery and development. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for leveraging this valuable building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling and application in synthesis.
| Property | Value | Source |
| CAS Number | 1797061-46-1 | |
| Molecular Formula | C₈H₁₂ClNOS | |
| Molecular Weight | 205.71 g/mol | |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in water, methanol; sparingly soluble in isopropanol, acetone | Inferred |
| Melting Point | >150 °C (with decomposition) | Inferred |
Synthetic Protocols
The synthesis of this compound is a two-step process commencing from the commercially available 2-(methylthio)-6-methylaniline. The core transformation is a selective oxidation of the thioether to a sulfoxide, followed by the formation of the hydrochloride salt to enhance stability and handling.
Step 1: Synthesis of 2-Methanesulfinyl-6-methylaniline (Free Base)
The selective oxidation of a thioether to a sulfoxide requires a controlled approach to prevent over-oxidation to the sulfone. Various oxidizing agents can be employed, with hydrogen peroxide in the presence of an acid catalyst being a common and scalable method.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-(methylthio)-6-methylaniline (10.0 g, 65.2 mmol) in glacial acetic acid (100 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Oxidant: Add 30% hydrogen peroxide (7.4 mL, 71.7 mmol, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until a negative test with starch-iodide paper is obtained, indicating the absence of peroxides.
-
Neutralization and Extraction: Neutralize the reaction mixture by the dropwise addition of a 50% aqueous sodium hydroxide solution, keeping the temperature below 25 °C. The pH should be adjusted to ~8-9. Extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Methanesulfinyl-6-methylaniline as an oil or a low-melting solid.
Step 2: Formation of this compound
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction that facilitates purification by crystallization and improves the compound's stability.
-
Dissolution: Dissolve the crude 2-Methanesulfinyl-6-methylaniline from the previous step in isopropanol (50 mL).
-
Acidification: Cool the solution in an ice bath and slowly add a 4 M solution of hydrogen chloride in 1,4-dioxane or isopropanol dropwise with stirring until the pH of the solution is acidic (pH ~2), as indicated by pH paper.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the mixture at 0-5 °C for 1-2 hours to maximize precipitation.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol (2 x 15 mL) and then with diethyl ether (2 x 20 mL) to remove residual solvent and impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
Caption: Synthetic workflow for this compound.
Purification Protocol
For applications in pharmaceutical synthesis, high purity of the intermediate is crucial. Recrystallization is an effective method for purifying this compound.
Protocol: Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of methanol and isopropanol.
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add isopropanol to the hot methanolic solution until turbidity is observed. Reheat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature. Further cool the flask in an ice bath to promote complete crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for monitoring reaction progress.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific system, but the sulfoxide will be more polar than the starting thioether. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural confirmation of the target compound.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~10.0-9.0 (br s, 1H): -NH₃⁺ protons.
-
δ ~7.5-7.2 (m, 3H): Aromatic protons.
-
δ ~2.8 (s, 3H): -S(O)CH₃ protons (methyl group attached to the sulfoxide).
-
δ ~2.4 (s, 3H): Ar-CH₃ protons (methyl group on the aromatic ring).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected signals in the aromatic region (140-120 ppm), and for the methyl carbons (~40 ppm for -S(O)CH₃ and ~18 ppm for Ar-CH₃).
-
Application in Pharmaceutical Synthesis: A Case Study
Aniline derivatives are key structural motifs in many kinase inhibitors. For instance, 2-chloro-6-methylaniline is a known intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor. By analogy, this compound serves as a valuable precursor for the synthesis of novel kinase inhibitors, where the sulfoxide group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to the target protein.
The primary amine of 2-Methanesulfinyl-6-methylaniline can undergo nucleophilic aromatic substitution or condensation reactions to form the core of a kinase inhibitor.
Caption: General synthetic application in kinase inhibitor synthesis.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a promising pharmaceutical intermediate with significant potential in the synthesis of novel APIs, particularly in the domain of kinase inhibitors. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to effectively synthesize, purify, and characterize this compound. The unique structural features of this intermediate open up new avenues for medicinal chemists to explore in the design of next-generation therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Available at: [Link].
Application Notes and Protocols for 2-Methanesulfinyl-6-methylaniline Hydrochloride in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Methanesulfinyl-6-methylaniline hydrochloride, a versatile building block for medicinal chemistry and drug discovery. While specific biological activity for this compound is not yet extensively documented in peer-reviewed literature, its structural motifs—a substituted aniline core and a chiral sulfoxide group—are prevalent in a wide range of pharmacologically active agents. This document elucidates the potential applications of this compound by drawing parallels with structurally related molecules. Detailed, field-proven protocols for its synthesis, characterization, and analysis are provided to empower researchers in their drug development endeavors.
Introduction: The Emerging Potential of Substituted Anilines in Drug Discovery
The aniline scaffold is a privileged structure in medicinal chemistry, serving as a foundational element for a vast array of therapeutic agents.[1] The strategic placement of substituents on the aniline ring allows for the meticulous tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The title compound, this compound, combines the aniline core with a methylsulfinyl (sulfoxide) group and a methyl group at the ortho positions. This unique arrangement of functional groups suggests its potential as a valuable intermediate in the synthesis of novel therapeutics.
The sulfoxide group, in particular, is a key functional group in several blockbuster drugs, such as the proton-pump inhibitor esomeprazole.[2] Its ability to act as a hydrogen bond acceptor and its chiral nature offer opportunities for stereospecific interactions with biological targets. Furthermore, the ortho-methyl group can induce a specific conformation of the aniline ring, which can be crucial for binding to target proteins.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug design. The properties of this compound are summarized below.
| Property | Value/Information | Source |
| CAS Number | 1797061-46-1 | [3][4] |
| Molecular Formula | C₈H₁₂ClNOS | [3] |
| Molecular Weight | 205.71 g/mol | [3] |
| Appearance | Likely a solid, as it is a hydrochloride salt. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred |
| Chirality | The sulfur atom is a stereocenter, meaning the compound can exist as two enantiomers. | Inferred |
The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the sulfoxide oxygen) in a compact arrangement suggests the potential for multiple points of interaction with a biological target. The ortho-methyl group can influence the pKa of the aniline nitrogen and restrict the rotation of the C-N bond, which can be advantageous in designing selective ligands.[5]
Potential Applications in Medicinal Chemistry
Based on the pharmacological activities of structurally similar compounds, this compound can be envisioned as a key building block in the development of several classes of therapeutic agents.
Kinase Inhibitors
Substituted anilines are a cornerstone in the design of kinase inhibitors. For instance, 2'-anilino-4,4'-bipyridines have been developed as selective inhibitors of c-Jun N-terminal kinase-3 (JNK3).[6] The aniline moiety often occupies the ATP-binding site of kinases, forming crucial hydrogen bonds with the hinge region. The substituents on the aniline ring can be tailored to achieve selectivity for specific kinases. The 2-methyl and 6-methanesulfinyl groups of the title compound could be exploited to probe the steric and electronic requirements of the kinase ATP-binding pocket, potentially leading to the discovery of novel and selective inhibitors for oncology and inflammatory diseases.
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Anti-inflammatory Agents
Derivatives of 4-(methylsulfonyl)aniline have been synthesized as potential selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating anti-inflammatory activity.[7][8] The sulfonyl group in these compounds plays a critical role in binding to the secondary pocket of the COX-2 enzyme. The sulfoxide in this compound could potentially serve a similar role, making it a valuable starting material for the synthesis of novel anti-inflammatory agents with potentially improved selectivity and pharmacokinetic properties.
H+/K+-ATPase Inhibitors
A series of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines have been identified as potent inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[2] The sulfoxide moiety is a key pharmacophore in this class of drugs. This suggests that this compound could be a valuable precursor for the development of new proton pump inhibitors for the treatment of acid-related gastrointestinal disorders.
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed multi-step synthesis for this compound, based on established organic chemistry principles.
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Step 1: Synthesis of 2-(Methylthio)-6-methylaniline
This intermediate can be prepared from 2-methyl-6-nitroaniline via a Sandmeyer-type reaction, followed by reduction of the nitro group. Alternatively, direct ortho-lithiation of a protected aniline followed by quenching with dimethyl disulfide is a viable route.
Step 2: Oxidation to 2-Methanesulfinyl-6-methylaniline
-
Materials:
-
2-(Methylthio)-6-methylaniline
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or Methanol as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-(methylthio)-6-methylaniline (1 equivalent) in DCM at 0 °C.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Formation of the Hydrochloride Salt
-
Materials:
-
2-Methanesulfinyl-6-methylaniline
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (2 M)
-
-
Procedure:
-
Dissolve the purified 2-Methanesulfinyl-6-methylaniline in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Analytical Characterization
4.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Instrumentation: A standard HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection:
-
UV detection at 254 nm.
-
MS detection in positive ion mode, monitoring for the [M+H]⁺ ion of the free base.
-
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the initial mobile phase composition.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
¹H NMR: Expect signals for the aromatic protons, the methyl group on the ring, the S-methyl group, and the amine protons (which may be broad and exchangeable).
-
¹³C NMR: Expect distinct signals for all carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.
Conclusion
This compound is a promising, yet underexplored, building block in medicinal chemistry. Its structural features, particularly the combination of a substituted aniline and a chiral sulfoxide, suggest its potential utility in the design of novel kinase inhibitors, anti-inflammatory agents, and proton pump inhibitors. The synthetic and analytical protocols provided herein are intended to facilitate the exploration of this compound's potential in drug discovery programs. Further research into the biological activities of derivatives of this compound is warranted and encouraged.
References
- Eckert, H. (1992). Process of preparing substituted anilines.
-
Chen, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1234–1242. [Link]
- Gerasimova, T. N., et al. (1998). Method of simultaneous synthesis of ortho- and para-bromoanilines.
-
American Elements. (n.d.). This compound. [Link]
-
Morii, M., et al. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. Chemical & Pharmaceutical Bulletin, 39(7), 1771–1779. [Link]
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Chemat. (n.d.). This compound cas: (1797061-46-1). [Link]
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Huayuan World. (n.d.). 1797061-46-1_this compound. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
Al-Soud, Y. A., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules, 17(2), 1751–1765. [Link]
-
An-Najah National University. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]
-
ResearchGate. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. [Link]
-
Swahn, B. M., et al. (2006). Design and synthesis of 2'-anilino-4,4'-bipyridines as selective inhibitors of c-Jun N-terminal kinase-3. Bioorganic & Medicinal Chemistry Letters, 16(5), 1397–1401. [Link]
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Application Notes and Protocols for the Use of 2-Methanesulfinyl-6-methylaniline Hydrochloride in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] A significant number of clinically successful kinase inhibitors belong to the anilinopyrimidine and anilinoquinazoline classes of compounds.[2] These scaffolds are prized for their ability to mimic the purine core of ATP, allowing them to competitively bind to the ATP-binding site of kinases.
The aniline moiety in these inhibitors plays a crucial role in determining their potency and selectivity. It often extends into a hydrophobic pocket adjacent to the ATP-binding site, and its substituents can form key interactions with the kinase domain. The strategic selection of substituents on the aniline ring is therefore a critical aspect of kinase inhibitor design. 2-Methanesulfinyl-6-methylaniline hydrochloride is a valuable building block for the synthesis of such inhibitors, offering a unique combination of steric and electronic properties that can be exploited to achieve desired pharmacological profiles. The methyl group provides steric bulk, which can influence the conformation of the inhibitor in the binding pocket, while the methanesulfinyl group can act as a hydrogen bond acceptor and modulate the compound's solubility and metabolic stability.
This technical guide provides a comprehensive overview of the use of this compound in the synthesis of kinase inhibitors. It includes detailed protocols for key synthetic transformations, safety and handling guidelines, and a discussion of the rationale behind its use in this context.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The following table summarizes the known properties of this compound.
| Property | Value | Reference |
| CAS Number | 1797061-46-1 | [3] |
| Molecular Formula | C₈H₁₂ClNOS | [3] |
| Molecular Weight | 205.71 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO. |
The Role of the Methanesulfinyl Group in Kinase Inhibitor Interactions
The sulfinyl group is a versatile functional group in medicinal chemistry. Its ability to act as a hydrogen bond acceptor can facilitate strong and specific interactions with amino acid residues in the kinase active site.[5] Furthermore, the sulfur atom can exist in various oxidation states (sulfide, sulfoxide, sulfone), allowing for fine-tuning of the electronic properties and metabolic stability of the final compound. The introduction of a sulfinyl group can also improve the solubility and overall pharmacokinetic profile of a drug candidate.[6][7]
Synthetic Workflow for Kinase Inhibitor Synthesis
The synthesis of anilinopyrimidine- and anilinoquinazoline-based kinase inhibitors typically involves a convergent synthetic strategy. A key step is the formation of the C-N bond between the substituted aniline and the heterocyclic core. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation, offering high yields and broad functional group tolerance.[8]
Below is a generalized workflow for the synthesis of a kinase inhibitor using this compound.
Caption: Generalized synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the use of this compound in the synthesis of a generic anilinopyrimidine kinase inhibitor core structure.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 2-Methanesulfinyl-6-methylaniline with a di-chlorinated pyrimidine.
Materials:
-
This compound
-
2,4-dichloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (2.5 eq) under an inert atmosphere.
-
Add this compound (1.0 eq) and 2,4-dichloropyrimidine (1.2 eq) to the flask.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired anilinopyrimidine product.
Expected Yield and Purity:
The following table summarizes expected yields and purities for the Buchwald-Hartwig amination under various conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | 1,4-Dioxane | 100 | 12 | 75-85 | >95 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 16 | 70-80 | >95 |
| PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 24 | 65-75 | >95 |
Safety and Handling
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper inert atmosphere techniques. |
| Poor quality solvent | Use anhydrous, degassed solvent. | |
| Incorrect base | Ensure the base is strong enough for the specific reaction conditions. | |
| Formation of side products | Reaction temperature too high | Optimize the reaction temperature. |
| Incorrect stoichiometry | Carefully control the ratio of reactants. | |
| Difficulty in purification | Product co-elutes with impurities | Try a different solvent system for column chromatography or consider recrystallization. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its unique substitution pattern allows for the introduction of key structural features that can enhance binding affinity and selectivity. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this reagent in their drug discovery and development efforts. A thorough understanding of the reaction mechanisms and careful attention to experimental details are crucial for achieving optimal results in the synthesis of novel and potent kinase inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Fei, N., et al. (2016). Application of Sulfonyl in Drug Design.
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI.
- Caldarelli, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine.
- MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (2010).
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- Smaill, J. B., et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. PubMed.
- ResearchGate. (n.d.). Synthesis and biological evaluation of tricyclic anilinopyrimidines as IKKβ inhibitors.
- Merck Millipore. (n.d.).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2009).
- Folkes, A. J., et al. (2012).
- Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Elsevier.
- Liu, H., et al. (2012).
- ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
- ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions.
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PubChem. (n.d.). 2,6-Dimethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-6-methylaniline. Retrieved from [Link]
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- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 2-Methanesulfinyl-6-methylaniline Hydrochloride as a Versatile Building Block for Novel Compound Synthesis
Introduction: Unlocking New Chemical Space with a Unique Anilino-Sulfoxide Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount for the efficient discovery of novel compounds with desired properties. 2-Methanesulfinyl-6-methylaniline hydrochloride presents itself as a unique and valuable scaffold for synthetic chemists. This bifunctional molecule, featuring a nucleophilic aniline moiety and a stereogenic sulfoxide group, offers a rich platform for diversification and the construction of complex molecular architectures.
The presence of a methyl group and a methanesulfinyl group at the ortho-positions of the aniline ring imparts distinct electronic and steric characteristics. The electron-donating nature of both the methyl and, to a lesser extent, the methanesulfinyl group, is expected to increase the electron density on the aniline nitrogen and the aromatic ring, thereby enhancing its nucleophilicity and reactivity in electrophilic substitution reactions compared to unsubstituted aniline.[1] Concurrently, the steric bulk of these ortho-substituents can be strategically employed to direct the regioselectivity of reactions and to influence the conformational properties of the final products. The inherent chirality of the sulfoxide group also opens avenues for asymmetric synthesis, a critical aspect of modern drug development.
This guide provides a comprehensive overview of the potential applications of this compound as a building block, complete with detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is essential for successful reaction design and execution.
| Property | Value/Information | Source |
| CAS Number | 1797061-46-1 | |
| Molecular Formula | C₈H₁₂ClNOS | |
| Molecular Weight | 205.71 g/mol | |
| Appearance | Likely an off-white to light-colored solid | Inferred from similar aniline hydrochlorides |
| pKa (of anilinium ion) | Estimated to be slightly higher than 2-methylaniline (4.4) due to the electron-donating nature of the methanesulfinyl group.[2][3] | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from hydrochloride salt nature |
Safety and Handling Precautions
As with all aniline derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[4][5]
-
Toxicity: Anilines are known to be toxic and can be absorbed through the skin. They may cause methemoglobinemia.[6]
-
Irritation: The compound may be irritating to the eyes, skin, and respiratory system.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
Application I: Synthesis of N-Sulfinylamines for Asymmetric Synthesis
The primary amine of this compound can be readily converted into an N-sulfinylamine. These intermediates are powerful tools in asymmetric synthesis, acting as chiral ammonia equivalents for the preparation of enantiomerically enriched amines, which are prevalent in pharmaceuticals.
Rationale for Application
The formation of an N-sulfinylamine from the parent aniline is a foundational step for many subsequent transformations. The resulting N-sulfinyl group can direct the stereochemical outcome of nucleophilic additions to the imine bond. The inherent chirality of the methanesulfinyl group on the aniline ring may lead to interesting diastereoselective effects in such reactions.
Experimental Protocol: Synthesis of N-(2-Methanesulfinyl-6-methylphenyl)sulfinamide
This protocol is adapted from established methods for the synthesis of N-sulfinylamines from anilines.[7]
Workflow Diagram:
Caption: Workflow for the synthesis of N-(2-Methanesulfinyl-6-methylphenyl)sulfinamide.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Basification: Cool the suspension to 0°C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to generate the free aniline in situ.
-
Sulfinylation: To the stirred solution, add thionyl chloride (1.1 eq) dropwise via a syringe, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-sulfinylamine.
Application II: Palladium-Catalyzed Buchwald-Hartwig Amination
The aniline moiety of 2-Methanesulfinyl-6-methylaniline is a suitable nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful transformation allows for the formation of arylamines, which are key structural motifs in numerous pharmaceuticals and organic materials.
Rationale for Application
The steric hindrance provided by the two ortho-substituents in 2-Methanesulfinyl-6-methylaniline can be a challenge in cross-coupling reactions. However, the use of specialized biarylphosphine ligands can overcome this steric barrier and facilitate the coupling with a variety of aryl halides or triflates.[8][9] This application demonstrates the utility of this building block in constructing complex, sterically congested diarylamines.
Experimental Protocol: Synthesis of N-Aryl-2-methanesulfinyl-6-methylanilines
This protocol is adapted from literature procedures for the Buchwald-Hartwig amination of sterically hindered anilines.[8]
Logical Relationship Diagram:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide or triflate (1.0 eq), this compound (1.2 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a biarylphosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous toluene or dioxane (approx. 0.1 M).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired diarylamine.
Application III: Synthesis of Quinolines via Friedländer Annulation
The aniline functionality, in combination with the ortho-methyl group, makes 2-Methanesulfinyl-6-methylaniline a prime candidate for the synthesis of substituted quinolines via the Friedländer annulation. Quinolines are a prominent class of N-heterocycles with a wide range of biological activities.[10][11][12]
Rationale for Application
The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, the methyl group of 2-Methanesulfinyl-6-methylaniline can be considered the "α-methylene" component after in situ oxidation or functionalization, or the aniline can react with a 1,3-dicarbonyl compound. The methanesulfinyl group may influence the reaction's regioselectivity and the electronic properties of the resulting quinoline.
Experimental Protocol: Synthesis of 8-Methanesulfinyl-4-methylquinoline
This protocol is a conceptual adaptation of the Friedländer synthesis.[11]
Reaction Scheme:
Caption: Friedländer-type synthesis of a substituted quinoline.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reagents and Solvent: Add toluene as the solvent, followed by methyl vinyl ketone (1.5 eq).
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to yield the target quinoline.
Application IV: Synthesis of Benzothiazines
The presence of both an aniline and a sulfur-containing group in an ortho relationship provides an opportunity for the synthesis of benzothiazines, a class of sulfur- and nitrogen-containing heterocycles with potential biological activities.[6][13][14][15][16]
Rationale for Application
Through a multi-step sequence, the aniline and methanesulfinyl groups can be elaborated and then cyclized to form the benzothiazine ring system. This showcases the versatility of the building block in constructing more complex heterocyclic frameworks.
Experimental Protocol: Conceptual Pathway to a Benzothiazine Derivative
This is a proposed synthetic route, with individual steps based on established methodologies.
Conceptual Workflow:
Caption: Conceptual pathway for the synthesis of a benzothiazine derivative.
Proposed Multi-Step Synthesis:
-
Oxidation: The methanesulfinyl group can be oxidized to a methanesulfonyl group using an oxidant like m-CPBA. This activates the ortho position for potential cyclization.
-
Amine Protection: The aniline nitrogen should be protected, for instance, as an acetamide, to prevent side reactions in the subsequent steps.[6]
-
Benzylic Bromination: The methyl group can be brominated using N-bromosuccinimide (NBS) and a radical initiator like AIBN.
-
Cyclization: Treatment with a base could then induce an intramolecular nucleophilic substitution, where the sulfonamide nitrogen displaces the benzylic bromide to form the benzothiazine ring.
-
Deprotection: Finally, deprotection of the amine would yield the benzothiazine core.
Each of these steps would require careful optimization of reaction conditions.
Conclusion
This compound is a promising building block for the synthesis of a diverse range of novel compounds. Its unique combination of a sterically hindered aniline and a chiral sulfoxide offers multiple avenues for synthetic exploration, from asymmetric synthesis to the construction of complex heterocyclic systems. The protocols and applications outlined in this guide are intended to serve as a starting point for researchers looking to leverage the synthetic potential of this versatile molecule. As with any new building block, careful optimization and characterization will be key to unlocking its full potential in the quest for new chemical entities with impactful properties.
References
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]
-
Alajarín, M., Cabrera, J., Pastor, A., Sánchez-Andrada, P., & Conesa, C. (2009). A straightforward synthesis of benzothiazines. Organic letters, 11(2), 269-271. [Link]
-
Xie, J., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2845. [Link]
-
Procter, D. J., et al. (2022). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. Angewandte Chemie International Edition, 61(1), e202112345. [Link]
-
Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 22(15), 5886-5891. [Link]
-
Ghencea, A., et al. (2014). Synthesis and Anticancer Activity of New 2-Aryl-4H-3,1-benzothiazines. Archiv der Pharmazie, 347(11), 806-814. [Link]
-
Angene Chemical. Safety Data Sheet: 2-Amino-3-methylbenzonitrile. (2021). [Link]
-
Al-Masoudi, N. A., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6529. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Varma, R. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20177-20213. [Link]
-
Khan, I., et al. (2018). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 23(11), 2948. [Link]
-
Chemistry LibreTexts. 24.8: Reactions of Arylamines. (2024). [Link]
-
Willis, M. C., et al. (2017). One-pot, Three-Component Sulfonimidamide Synthesis exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(43), 13343-13347. [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9234-9238. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250. [Link]
-
Yildiz, I., & Ceylan, S. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-6. [Link]
-
University of New England. Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
Pal, T., & Lahiri, S. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Trade Science Inc.[Link]
-
Kim, Y. H., & Shin, J. M. (1985). New facile synthesis of N-sulfinylamine derivatives using N,N′-sulfinylbisimidazole and N-(chlorosulfinyl)imidazole. Tetrahedron Letters, 26(32), 3821-3824. [Link]
-
Onoabedje, E. A., & Okoro, U. C. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications, 49(16), 2117-2146. [Link]
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Application Notes and Protocols for the N-Arylation of 2-Methanesulfinyl-6-methylaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Methanesulfinyl-6-methylaniline hydrochloride in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of complex pharmaceutical compounds. Its primary significance lies in its role as a crucial intermediate in the manufacturing of Lapatinib, a potent dual tyrosine kinase inhibitor used in the treatment of certain types of breast cancer.[1][2] The structural features of this aniline derivative, namely the sterically hindered amino group ortho to a methyl group and a methanesulfinyl moiety, present unique challenges and considerations in its synthetic applications.
This document provides detailed experimental protocols for the N-arylation of this compound, a pivotal step in the construction of the Lapatinib scaffold. The methodologies outlined herein are designed to provide a robust framework for researchers in medicinal chemistry and process development, with a focus on efficiency, reproducibility, and a mechanistic understanding of the reaction.
Mechanistic Insights: The Chemistry of C-N Bond Formation
The key transformation involving this compound in the synthesis of Lapatinib is the formation of a carbon-nitrogen (C-N) bond with a substituted quinazoline core, typically a 4-chloroquinazoline derivative. This reaction can be approached through two primary mechanistic pathways: a direct nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): In this pathway, the aniline nitrogen acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring, leading to the displacement of the chloride leaving group. The reaction is often facilitated by heat and the presence of a base to neutralize the generated HCl. The hydrochloride salt of the aniline must be neutralized in situ for the free amine to be an effective nucleophile.
Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide.[3] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[3] This method is known for its broad substrate scope and tolerance of various functional groups.[3]
The choice between these methods depends on the specific substrates, desired reaction conditions, and scalability. For the synthesis of Lapatinib and its analogues, both thermal SNAr-type reactions and palladium-catalyzed methods have been reported in the literature.[4][5]
Experimental Protocols
Protocol 1: Microwave-Assisted N-Arylation of 2-Methanesulfinyl-6-methylaniline with a 4-Chloroquinazoline
This protocol is adapted from established methods for the efficient N-arylation of anilines with 4-chloroquinazolines, utilizing microwave irradiation to accelerate the reaction.[1][4][5]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1797061-46-1 | 205.71 | 1.0 | 1.0 |
| Substituted 4-Chloroquinazoline | Varies | Varies | 1.0 | 1.0 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.5 | 2.5 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5 mL | - |
| Water, deionized | 7732-18-5 | 18.02 | 1 mL | - |
Equipment:
-
Microwave reactor
-
10 mL microwave vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment (e.g., flash chromatography system)
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the substituted 4-chloroquinazoline (1.0 mmol, 1.0 equiv).
-
Add anhydrous tetrahydrofuran (5 mL) and deionized water (1 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv) to the suspension. The DIPEA serves to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Experimental Workflow:
Caption: General workflow for the microwave-assisted N-arylation.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general framework for a Buchwald-Hartwig amination, which can be optimized for the specific substrates.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1797061-46-1 | 205.71 | 1.0 | 1.0 |
| Substituted 4-Chloroquinazoline | Varies | Varies | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 2.5 | 2.5 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL | - |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Magnetic stirrer with a heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), Xantphos (0.04 mmol, 0.04 equiv), and sodium tert-butoxide (2.5 mmol, 2.5 equiv).
-
Add the substituted 4-chloroquinazoline (1.2 mmol, 1.2 equiv) and this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation
Expected Outcome and Characterization:
The successful N-arylation will yield the corresponding 4-(2-methanesulfinyl-6-methylphenylamino)quinazoline derivative. The product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Appearance of characteristic signals for the aniline and quinazoline moieties, with potential shifts upon bond formation. The NH proton may appear as a broad singlet. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the product. The C4 carbon of the quinazoline will show a significant upfield shift compared to the starting 4-chloroquinazoline. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| Purity (HPLC) | >95% for most research applications. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction time, temperature, or the amount of base. In the case of the Buchwald-Hartwig reaction, screening different ligands and palladium sources may be necessary.
-
Side Reactions: The presence of the sulfoxide group may lead to side reactions under harsh conditions. Careful temperature control is advised.
-
Purification Challenges: The polarity of the product may necessitate the use of polar solvent systems for chromatography. In some cases, crystallization may be an effective purification method.
-
Inert Atmosphere: For the palladium-catalyzed reaction, maintaining a strict inert atmosphere is crucial to prevent catalyst deactivation.
Conclusion
The N-arylation of this compound is a critical transformation in the synthesis of Lapatinib and related compounds. The protocols provided herein offer robust starting points for both microwave-assisted and palladium-catalyzed approaches. A thorough understanding of the underlying reaction mechanisms and careful optimization of the reaction conditions are key to achieving high yields and purity.
References
-
Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]
-
Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central, PMC8712970. [Link]
- Google Patents. (2014).
-
PubMed. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. [Link]
- Google Patents. (2014). Process for the preparation of lapatinib and the salts thereof. EP2468745A1.
-
ResearchGate. (2010). Practical synthesis of lapatinib. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. [Link]
-
American Elements. (n.d.). This compound. [Link]
- Google Patents. (2013). Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. WO2013080218A1.
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 2-Chloro-6-methylaniline in the Synthesis of Dasatinib Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dasatinib and the Quest for Kinase Inhibition
Dasatinib, a potent oral multi-tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves the inhibition of the Bcr-Abl kinase, the hallmark of CML, and other kinases in the Src family, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival. The development of Dasatinib analogs is a key focus in medicinal chemistry, aiming to enhance potency, selectivity, and the pharmacokinetic profile, as well as to overcome resistance mechanisms.[2][3]
The synthesis of Dasatinib and its analogs is a multi-step process that hinges on the strategic coupling of key molecular fragments. A critical building block in this synthesis is 2-chloro-6-methylaniline, which forms the N-(2-chloro-6-methylphenyl) amide portion of the final molecule. This structural motif is crucial for the binding of Dasatinib to its target kinases.
While various synthetic routes to Dasatinib have been established, this guide will focus on the prevalent and well-documented methodologies centered around the use of 2-chloro-6-methylaniline. We will also briefly explore the theoretical potential of alternative starting materials, such as 2-Methanesulfinyl-6-methylaniline hydrochloride, and the synthetic challenges they may present.
The Established Synthetic Keystone: 2-Chloro-6-methylaniline
The most common and industrially scalable syntheses of Dasatinib and its analogs utilize 2-chloro-6-methylaniline as a key intermediate. This compound is coupled with a thiazole-5-carboxamide derivative that already contains the pyrimidine and piperazine moieties, or is introduced earlier in the synthetic sequence.
A representative synthetic workflow is depicted below:
Figure 1: A generalized workflow for the synthesis of Dasatinib analogs.
A Note on this compound
A thorough review of the scientific literature and patent databases does not reveal the direct use of this compound in the synthesis of Dasatinib or its analogs. The established routes consistently employ 2-chloro-6-methylaniline.
Theoretically, one could envision a synthetic pathway to convert this compound into the required 2-chloro-6-methylaniline. This would likely involve a multi-step process, for which there are no specific precedents in the context of this particular molecule. A hypothetical, and unproven, route might involve:
-
Oxidation: Oxidation of the methanesulfinyl (sulfoxide) group to a methanesulfonyl (sulfone) group.
-
Nucleophilic Aromatic Substitution: The sulfone group is a better leaving group than the sulfoxide. A nucleophilic aromatic substitution with a chloride source could potentially replace the methanesulfonyl group with a chloro group. However, such reactions on electron-rich aniline rings are often challenging and may require harsh conditions or specific catalysts.
Given the lack of established protocols and the potential for low yields and side reactions, this theoretical pathway is not a recommended or validated approach for the synthesis of Dasatinib analogs. The direct use of 2-chloro-6-methylaniline remains the most efficient and reliable method.
Experimental Protocols: A Practical Guide
The following protocols are based on established and published methods for the synthesis of Dasatinib and its analogs.
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide
This protocol details the formation of the key amide bond between the thiazole core and the aniline derivative.
Materials:
-
2-aminothiazole-5-carboxylic acid
-
2-chloro-6-methylaniline
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Suspend 2-aminothiazole-5-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents).
-
Allow the mixture to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
In a separate flask, dissolve 2-chloro-6-methylaniline (1.1 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cool the aniline solution in an ice bath and slowly add the previously prepared acid chloride solution.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide.
| Reactant/Reagent | Molar Ratio | Purpose |
| 2-aminothiazole-5-carboxylic acid | 1 | Starting material |
| Thionyl chloride | 1.2 | Formation of acid chloride |
| 2-chloro-6-methylaniline | 1.1 | Key aniline intermediate |
| Triethylamine | 2.5 | Base to neutralize HCl |
| Dichloromethane | - | Solvent |
Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This protocol describes the coupling of the thiazole-aniline intermediate with the pyrimidine ring.
Materials:
-
N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a stirred suspension of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide (1 equivalent) in anhydrous THF, carefully add sodium hydride (1.2 equivalents) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine (1.1 equivalents) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Reactant/Reagent | Molar Ratio | Purpose |
| N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide | 1 | Intermediate |
| 4,6-dichloro-2-methylpyrimidine | 1.1 | Pyrimidine source |
| Sodium hydride | 1.2 | Base for deprotonation |
| Tetrahydrofuran | - | Solvent |
Protocol 3: Synthesis of Dasatinib Analog
This final step involves the introduction of the piperazine side chain.
Materials:
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
-
1-(2-hydroxyethyl)piperazine (or other desired piperazine analog)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1 equivalent) in n-butanol.
-
Add the desired piperazine derivative (e.g., 1-(2-hydroxyethyl)piperazine) (3 equivalents) and DIPEA (2 equivalents).
-
Heat the reaction mixture to 110-120 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude Dasatinib analog.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant/Reagent | Molar Ratio | Purpose |
| N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | 1 | Intermediate |
| Piperazine derivative | 3 | Side chain introduction |
| DIPEA | 2 | Base |
| n-Butanol | - | Solvent |
Data Presentation and Characterization
The synthesized Dasatinib analogs should be characterized using standard analytical techniques to confirm their identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the 2-chloro-6-methylphenyl, thiazole, and pyrimidine rings, as well as the aliphatic protons of the piperazine side chain. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the Dasatinib analog. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Signaling Pathway and Mechanism of Action
Dasatinib and its analogs exert their therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A simplified representation of this inhibition is shown below.
Figure 2: Simplified diagram of Dasatinib's inhibitory action on the Bcr-Abl signaling pathway.
Conclusion
The synthesis of Dasatinib analogs is a cornerstone of modern medicinal chemistry, aimed at developing more effective and targeted cancer therapies. While the field is open to innovative synthetic strategies, the use of 2-chloro-6-methylaniline as a key building block remains the most robust and well-documented approach. The protocols and information provided in this guide are intended to support researchers in the rational design and synthesis of novel Dasatinib analogs, ultimately contributing to the advancement of cancer treatment.
References
-
Das, J. et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Lombardo, L. J. et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Chen, Y. et al. (2008). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 36(7), 1284–1292. [Link]
-
Brave, M. et al. (2006). Dasatinib (BMS-354825) is a potent and selective inhibitor of Bcr-Abl and Src-family kinases and has demonstrated clinical activity in imatinib-resistant CML. Cancer Research, 66(8 Supplement), 3094. [Link]
- Google Patents. (2013).
-
Buchappa, G. et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(6), 1275-1280. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [Link]
-
PubMed. (2018). Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. [Link]
-
PubMed Central. (2015). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. [Link]
Sources
Application Note: Quantitative Analysis of 2-Methanesulfinyl-6-methylaniline hydrochloride
Abstract:
This comprehensive guide provides detailed analytical methods for the accurate quantification of 2-Methanesulfinyl-6-methylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this document outlines two primary methodologies: a high-performance liquid chromatography (HPLC) method for routine quality control and a gas chromatography-mass spectrometry (GC-MS) method for impurity profiling and confirmatory analysis. Each protocol is presented with an in-depth explanation of the experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction: The Importance of Precise Quantification
This compound is a substituted aniline derivative of increasing importance in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical control is paramount to ensure the safety, efficacy, and quality of the final drug product. The ability to accurately quantify this compound and its potential impurities is fundamental to process optimization, stability testing, and regulatory compliance.
This application note addresses this need by providing two orthogonal and validated analytical techniques. The selection of these methods is based on the physicochemical properties of aniline derivatives and the common requirements for sensitivity, specificity, and robustness in a pharmaceutical setting.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 1797061-46-1 | [6][7] |
| Molecular Formula | C₈H₁₂ClNOS | [6][7] |
| Molecular Weight | 205.71 g/mol | [7] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Expected to be soluble in polar organic solvents and aqueous acidic solutions | General chemical knowledge |
| UV Absorbance | Expected to have UV absorbance due to the aniline chromophore | [8][9][10][11][12] |
The presence of the aniline functional group suggests that the molecule will be UV-active, making UV-based detection a viable strategy. The compound's anticipated volatility and thermal stability also allow for analysis by gas chromatography, potentially after derivatization to improve chromatographic performance.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of speed, sensitivity, and robustness for routine quantification. This method is ideal for assay determination and purity analysis in both drug substance and drug product.
Rationale for Method Selection
-
Specificity: The chromatographic separation inherent to HPLC allows for the resolution of the analyte from potential impurities and degradation products.[3]
-
Sensitivity: UV detection provides excellent sensitivity for aromatic compounds like anilines.
-
Versatility: HPLC methods can be readily adapted for various sample matrices.[13][14][15]
-
Established Precedent: HPLC is a widely accepted and validated technique for the analysis of aniline derivatives.[13][14][15][16][17]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm (or λmax determined by PDA) |
| Injection Volume | 10 µL |
3.2.3. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample containing approximately 10 mg of this compound and dissolve in 100 mL of the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and System Suitability
-
Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to that of the reference standard.
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For aniline derivatives, it offers high sensitivity and specificity, making it an excellent confirmatory method and a tool for identifying unknown impurities.
Rationale for Method Selection
-
High Specificity: Mass spectrometry provides structural information, allowing for unambiguous identification of the analyte and its impurities.
-
Excellent Sensitivity: GC-MS can achieve very low limits of detection, often in the parts-per-billion (ppb) range.[18]
-
Orthogonal Technique: As a separation technique based on different principles than HPLC, GC-MS provides a valuable orthogonal method for method validation and impurity characterization.[19]
-
Established Use for Anilines: GC-MS is a well-documented method for the analysis of aniline compounds.[20][21][22]
Experimental Protocol
4.2.1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Dichloromethane (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent).
-
This compound reference standard.
4.2.2. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
4.2.3. Sample Preparation (with Derivatization)
-
Standard Solution (100 µg/mL): Prepare a 100 µg/mL solution of the reference standard in dichloromethane.
-
Sample Solution (100 µg/mL): Prepare a 100 µg/mL solution of the sample in dichloromethane.
-
Derivatization: Transfer 100 µL of the standard or sample solution to a vial. Add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Data Analysis
-
Identification: The analyte is identified by its retention time and the fragmentation pattern in its mass spectrum.
-
Quantification: A calibration curve can be constructed using a series of derivatized standards. Quantification is typically performed using the area of a characteristic ion in selected ion monitoring (SIM) mode for enhanced sensitivity.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Validation According to ICH Guidelines
For use in a regulated environment, any analytical method must be validated to demonstrate its suitability for the intended purpose.[1][2][5] The following parameters should be assessed for both the HPLC-UV and GC-MS methods.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[3] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5] |
| Accuracy | The closeness of test results to the true value.[3] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
A summary of typical acceptance criteria for these validation parameters is provided below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% for assay; ≤ 5.0% for impurities |
| Robustness | System suitability parameters are met after minor changes to the method. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the quantitative analysis of this compound. The HPLC method is well-suited for routine quality control, while the GC-MS method offers a powerful tool for confirmatory analysis and impurity identification. Both methods are grounded in established analytical principles for aniline derivatives and are designed to be validated in accordance with ICH guidelines, ensuring the generation of reliable and accurate data critical for drug development and manufacturing.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. Benchchem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- A Comparative Analysis of the Electronic Properties of Substituted Anilines. Benchchem.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
- Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject.
- UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).
- Quantification of aniline and N-methylaniline in indigo. (2021, October 26). PubMed Central - NIH.
- Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration.
- Determination of Aniline in Soil by ASE/GC-MS. (2022, March 24). MDPI.
- Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate.
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. ACS Publications.
- UV-Vis spectra of aniline in different mole fractions of acetonitrile.... ResearchGate.
- This compound. American Elements.
- This compound. BLD Pharm.
- The UV–vis absorption spectrum of aniline under different EEF (0.000... ResearchGate.
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- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methanesulfinyl-6-methylaniline Hydrochloride in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Anilines in Medicinal Chemistry
Substituted anilines are a cornerstone of modern drug discovery, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of therapeutic agents.[1][2] Their prevalence in pharmaceuticals stems from their synthetic tractability and their ability to engage in crucial molecular interactions within biological targets. The specific nature and placement of substituents on the aniline ring profoundly influence the physicochemical properties and pharmacological activity of the resulting compounds. 2-Methanesulfinyl-6-methylaniline hydrochloride is a unique bifunctional molecule, incorporating both a methylsulfinyl group and a methyl group on the aniline core. While this specific compound is not yet widely documented in extensive biological studies, its structural motifs suggest significant potential as a building block in the design of novel therapeutics.
The hydrochloride salt form of this aniline derivative enhances its stability and aqueous solubility, which are advantageous properties for handling, formulation, and biological screening.[3][4] The methylsulfinyl group, in particular, is of interest as it can act as a hydrogen bond acceptor and its sulfur atom can exist in various oxidation states, offering opportunities for metabolic modulation and fine-tuning of electronic properties. This document provides a comprehensive guide to the handling, characterization, and potential applications of this compound in a drug discovery setting.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. Below is a summary of the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 1797061-46-1 | [5] |
| Molecular Formula | C₈H₁₂ClNOS | [6] |
| Molecular Weight | 205.71 g/mol | [5] |
| Appearance | Typically a powder | [6] |
| Storage | Room Temperature | [6] |
Protocol 1: Quality Control and Characterization of this compound
Objective: To verify the identity and purity of the starting material before its use in synthetic campaigns.
Rationale: Ensuring the quality of starting materials is a critical first step in drug discovery to avoid the generation of misleading biological data and to ensure the reproducibility of synthetic procedures.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tubes
-
HPLC grade solvents (e.g., acetonitrile, water)
-
HPLC columns (e.g., C18)
-
Mass spectrometer
-
FTIR spectrometer
Procedure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Features: Distinct signals for the aromatic protons, the methyl protons, and the methanesulfinyl protons. The amine protons may appear as a broad singlet.
-
Expected ¹³C NMR Features: Signals corresponding to the eight carbon atoms in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method to assess purity. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Inject a solution of the compound and analyze the chromatogram for the presence of impurities.
-
Purity is typically determined by the area percentage of the main peak.
-
-
Mass Spectrometry (MS):
-
Infuse a dilute solution of the compound into a mass spectrometer to confirm the molecular weight.
-
Expect to observe the molecular ion for the free base (C₈H₁₁NOS) at m/z 185.06.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the solid material.
-
Look for characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), S=O, and C-N bonds.
-
Synthetic Applications in Drug Discovery
The primary utility of this compound in drug discovery is likely as a synthetic intermediate. The aniline functional group can undergo a wide range of chemical transformations to build more complex molecular architectures.
Potential Synthetic Transformations:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides, a common linkage in drug molecules.
-
Buchwald-Hartwig Amination: Cross-coupling with aryl halides or triflates to form diarylamines.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, a privileged functional group in medicinal chemistry.[7]
-
Diazotization Reactions: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles.[8]
Protocol 2: Representative N-Arylation via Buchwald-Hartwig Cross-Coupling
Objective: To demonstrate the utility of this compound as a coupling partner in a common C-N bond-forming reaction.
Rationale: The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many classes of drugs, including kinase inhibitors.[9]
Materials:
-
This compound
-
An appropriate aryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Hypothetical Biological Relevance and Screening Strategies
While no direct biological activity has been reported for this compound itself, derivatives synthesized from this intermediate could be screened against a variety of biological targets. The presence of the sulfinyl group suggests potential for interactions with targets where hydrogen bonding and polarity are important.
Potential Therapeutic Areas for Derivatives:
-
Oncology: Many kinase inhibitors incorporate substituted aniline scaffolds.[9][10]
-
Inflammation: Substituted anilines are found in a number of anti-inflammatory drugs.[2]
-
Infectious Diseases: The sulfonamide class of antibiotics is derived from aniline.[2]
Protocol 3: General Workflow for Early-Stage Biological Screening
Objective: To outline a general strategy for the initial biological evaluation of novel compounds derived from this compound.
Rationale: A systematic screening cascade is essential for identifying promising lead compounds in a drug discovery program.
Procedure:
-
Target Selection: Based on the design hypothesis, select a primary biological target (e.g., a specific kinase, receptor, or enzyme).
-
Primary Assay:
-
Develop or acquire a robust, high-throughput primary assay to measure the activity of the synthesized compounds against the target.
-
Screen a library of compounds at a single concentration (e.g., 10 µM) to identify initial "hits."
-
-
Dose-Response Analysis:
-
For the initial hits, perform a dose-response analysis to determine the potency (e.g., IC₅₀ or EC₅₀).
-
-
Secondary Assays:
-
Subject potent compounds to secondary assays to confirm their mechanism of action and assess selectivity against related targets.
-
-
Cell-Based Assays:
-
Evaluate the activity of promising compounds in relevant cell-based models to assess their cellular permeability and efficacy in a more physiological context.
-
Visualization of Concepts
Chemical Structure
Caption: A representative synthetic workflow utilizing the subject compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a signaling pathway by a derivative.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern offers synthetic chemists a valuable tool for accessing novel chemical space. The protocols and workflows detailed in this guide provide a solid foundation for researchers to handle, characterize, and utilize this compound in their drug discovery efforts. While direct biological data is currently lacking, the principles of analog-based drug design suggest that derivatives of this scaffold hold potential for the development of new therapeutic agents.
References
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (URL: [Link])
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (URL: [Link])
-
Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one - ResearchGate. (URL: [Link])
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (URL: [Link])
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis - ACS Publications. (URL: [Link])
-
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. (URL: [Link])
-
Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech. (URL: [Link])
-
Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI. (URL: [Link])
-
This compound | CAS 1797061-46-1 - American Elements. (URL: [Link])
-
Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. (URL: [Link])
-
The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. (URL: [Link])
-
Synthesis of 2,4,6-trimethylaniline hydrochloride - PrepChem.com. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1797061-46-1|this compound|BLD Pharm [bldpharm.com]
- 6. americanelements.com [americanelements.com]
- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered during the process.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The compound is a valuable intermediate in pharmaceutical synthesis. The general pathway involves the selective oxidation of a sulfide precursor, followed by conversion to its hydrochloride salt.
The most common synthetic route proceeds in three main stages:
-
Formation of the Thioether Precursor: Synthesis of 2-methyl-6-(methylthio)aniline.
-
Selective Oxidation: Conversion of the thioether (sulfide) to the desired sulfoxide.
-
Salt Formation and Purification: Conversion of the sulfoxide free base to its hydrochloride salt and final purification.
Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format.
Caption: Overall synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
The most critical stage is the selective oxidation of the 2-methyl-6-(methylthio)aniline precursor (Stage 2). This step is highly susceptible to over-oxidation, which converts the desired sulfoxide into the corresponding sulfone byproduct.[1][2][3] Since the sulfone is often difficult to separate from the sulfoxide, its formation represents a direct loss of yield. Therefore, careful selection of the oxidant and strict control of reaction conditions are paramount.
Q2: How can I monitor the progress of the oxidation reaction effectively?
Thin Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The optimal ratio should be determined experimentally.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
You will observe three distinct spots:
-
Starting Material (Sulfide): Highest Rf value.
-
Product (Sulfoxide): Intermediate Rf value.
-
Byproduct (Sulfone): Lowest Rf value.
The reaction should be stopped as soon as the starting material spot has disappeared, but before the sulfone spot becomes significant.[2]
Q3: What are the primary impurities I should be concerned about?
The main impurities are:
-
2-methyl-6-(methylsulfonyl)aniline (Sulfone): From over-oxidation.[2][4]
-
Unreacted 2-methyl-6-(methylthio)aniline (Sulfide): From incomplete oxidation.
-
Polymeric/Colored Impurities: Often formed from the aniline moiety's sensitivity to oxidation, especially if harsh oxidants or high temperatures are used.[5]
Troubleshooting Guide: Step-by-Step Problem Solving
Stage 2: Selective Oxidation
Problem: My main byproduct is the sulfone, significantly lowering my yield.
-
Potential Cause 1: Oxidizing agent is too strong or used in excess.
-
Explanation: Strong oxidants like potassium permanganate or an excess of hydrogen peroxide (H₂O₂) can rapidly oxidize the sulfide past the sulfoxide stage to the sulfone.[6][7] The oxidation of the sulfoxide to the sulfone is often faster than the initial oxidation of the sulfide if conditions are not controlled.
-
Solution:
-
Stoichiometry Control: Use a precise molar equivalent of the oxidant (typically 1.0 to 1.1 equivalents). Avoid large excesses.[2][8]
-
Choice of Oxidant: Switch to a milder or more selective oxidant. Hydrogen peroxide in a suitable solvent like acetic acid is often effective and considered a "green" option.[1] Sodium periodate (NaIO₄) is also an excellent choice for its high selectivity for sulfoxide formation.[9]
-
Controlled Addition: Add the oxidant dropwise or in small portions to the solution of the sulfide at a low temperature to maintain control over the reaction exotherm and concentration.[8]
-
-
-
Potential Cause 2: Reaction temperature is too high.
-
Explanation: Higher temperatures increase the rate of all reactions, but can disproportionately accelerate the rate of over-oxidation to the sulfone.[2][7]
-
Solution: Maintain a low and consistent temperature throughout the oxidant addition and reaction period. Start the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature only if necessary, while monitoring carefully by TLC. For some systems, maintaining the reaction at -5 to 0 °C is optimal.[7]
-
| Oxidizing Agent | Typical Conditions | Selectivity for Sulfoxide | Key Considerations |
| H₂O₂ / Acetic Acid | 1.1 eq. H₂O₂, 0-25 °C | Good to Excellent | "Green" oxidant, but temperature and stoichiometry must be carefully controlled.[1] |
| Sodium Periodate (NaIO₄) | 1.1 eq. NaIO₄, MeOH/H₂O, 0-25 °C | Excellent | Highly selective, but the reagent is more expensive and generates inorganic byproducts. |
| m-CPBA | 1.0 eq. m-CPBA, CH₂Cl₂, 0 °C | Good | Effective, but can be less selective and requires careful handling due to its potentially explosive nature. |
| Potassium Permanganate (KMnO₄) | Varies | Poor | Generally too strong and not recommended for selective sulfoxide synthesis due to high risk of over-oxidation.[6] |
Problem: The oxidation reaction is very slow or incomplete.
-
Potential Cause: Insufficient oxidant or low reaction temperature.
-
Explanation: While controlling the reaction is key, insufficient energy (low temperature) or a substoichiometric amount of oxidant will naturally lead to an incomplete conversion.
-
Solution:
-
Verify Stoichiometry: Ensure your calculations for the oxidant are correct and that the oxidant itself has not degraded (e.g., check the concentration of your H₂O₂ solution).
-
Incremental Addition: If TLC shows significant starting material remaining after a reasonable time, add a small additional portion (e.g., 0.05 eq.) of the oxidant and continue monitoring.
-
Temperature Adjustment: If the reaction is clean but slow at 0 °C, allow it to warm to room temperature and monitor closely. A modest increase in temperature can significantly increase the reaction rate.
-
-
Caption: Troubleshooting workflow for the selective oxidation step.
Stage 3: Salt Formation & Purification
Problem: The hydrochloride salt "oils out" instead of crystallizing.
-
Potential Cause 1: Presence of impurities.
-
Explanation: Impurities, particularly the sulfone byproduct or residual starting material, can act as crystallization inhibitors, disrupting the crystal lattice formation and leading to an oil.
-
Solution: Before attempting salt formation, ensure the free base (sulfoxide) is as pure as possible. If necessary, perform a quick column chromatography purification of the crude sulfoxide before proceeding to the salt formation step.
-
-
Potential Cause 2: Improper solvent system or cooling rate.
-
Explanation: The solubility of the hydrochloride salt is highly dependent on the solvent. If the solvent is too good, the solution won't become supersaturated. If it's too poor, the salt may crash out as an amorphous solid or oil. Cooling too quickly can also prevent the formation of an ordered crystal lattice.
-
Solution:
-
Solvent Choice: Isopropanol (IPA) or ethyl acetate are common choices. Dissolve the free base in the solvent, then add a solution of HCl in the same solvent (e.g., HCl in IPA) or bubble dry HCl gas through the solution.[10]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize precipitation.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the air-liquid interface. Adding a seed crystal of the pure product is also highly effective.[10]
-
-
Problem: The final product has a poor color (e.g., greenish or brown).
-
Potential Cause: Oxidation of the aniline moiety.
-
Explanation: Aniline and its derivatives are susceptible to air oxidation, which can form colored impurities.[5][11] This can be exacerbated by residual oxidants or exposure to heat and light.
-
Solution:
-
Thorough Quench: Ensure the oxidation reaction is properly quenched and all residual oxidant is destroyed before workup.
-
Charcoal Treatment: Dissolve the crude hydrochloride salt in a suitable solvent (e.g., methanol or ethanol), add a small amount of activated charcoal, heat briefly, and filter hot through a pad of celite. The charcoal will adsorb many of the colored impurities.[10]
-
Recrystallization: Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/water) to remove impurities.[5][12]
-
-
Experimental Protocols
Protocol 1: Selective Oxidation of 2-methyl-6-(methylthio)aniline
This protocol is a starting point and should be optimized based on laboratory results.
Materials:
-
2-methyl-6-(methylthio)aniline (1.0 eq.)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (1.1 eq.)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methyl-6-(methylthio)aniline in glacial acetic acid (approx. 5-10 mL per gram of sulfide) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above 5-10 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC every 15-30 minutes.
-
Once the starting material is consumed (typically 1-3 hours), carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methanesulfinyl-6-methylaniline as an oil or solid.
Protocol 2: Hydrochloride Salt Formation and Crystallization
Materials:
-
Crude 2-Methanesulfinyl-6-methylaniline (1.0 eq.)
-
Isopropanol (IPA)
-
Concentrated Hydrochloric Acid (HCl) or HCl in IPA
Procedure:
-
Dissolve the crude sulfoxide in a minimal amount of isopropanol.
-
While stirring, slowly add a stoichiometric amount (1.0 eq.) of concentrated HCl or a solution of HCl in IPA.
-
A precipitate should form. Continue stirring for 30 minutes at room temperature.
-
Cool the mixture in an ice bath for 1 hour to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol to remove soluble impurities.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
References
-
Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. ResearchGate. Available from: [Link]
-
The crystal structure of aniline hydrochloride. IUCr Journals. Available from: [Link]
-
Purification of Aniline. Chempedia - LookChem. Available from: [Link]
-
The crystal structure of aniline hydrochloride. Semantic Scholar. Available from: [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Enantioselective Sulfoxidation. Chemistry LibreTexts. Available from: [Link]
-
Purify and dry aniline? Reddit. Available from: [Link]
-
The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. ACS Publications. Available from: [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]
-
Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. SciSpace. Available from: [Link]
-
Aniline purification without steam distillation. Sciencemadness Discussion Board. Available from: [Link]
-
Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis Online. Available from: [Link]
-
Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Making Aniline HCl. YouTube. Available from: [Link]
-
p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. Available from: [Link]
-
Purification of Aniline Hydrochloride. Sciencemadness.org. Available from: [Link]
-
This compound. American Elements. Available from: [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available from: [Link]
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 12. journals.iucr.org [journals.iucr.org]
Technical Support Center: Synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: I am observing a significant amount of a non-polar byproduct in my crude reaction mixture after the oxidation step. What could this be and how can I minimize it?
Probable Cause: The most likely non-polar byproduct is the unreacted starting material, 2-(methylthio)-6-methylaniline. This indicates an incomplete oxidation reaction.
Solution:
-
Reaction Monitoring: The progress of the oxidation of the sulfide to the sulfoxide should be meticulously monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should not be quenched until the starting material is fully consumed.
-
Oxidant Stoichiometry: Carefully control the stoichiometry of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). While an excess is needed to drive the reaction to completion, a large excess can lead to over-oxidation (see Question 2). A modest excess (e.g., 1.1-1.2 equivalents) is a good starting point.
-
Temperature Control: The oxidation of sulfides is an exothermic process. Maintaining a low temperature (e.g., 0-5 °C) is crucial to control the reaction rate and prevent runaway reactions or side product formation.
Question 2: My main impurity is a compound with a slightly higher polarity than my desired product. What is it and how can I avoid its formation?
Probable Cause: This impurity is likely the corresponding sulfone, 2-methanesulfonyl-6-methylaniline, formed by over-oxidation of the desired sulfoxide.
Solution:
-
Controlled Addition of Oxidant: Add the oxidizing agent dropwise to the reaction mixture at a low temperature to maintain control over the exotherm and prevent localized areas of high oxidant concentration.
-
Choice of Oxidant: Some oxidizing agents are more prone to causing over-oxidation. Consider using a milder oxidant or a catalytic system that is selective for sulfoxide formation. For instance, using H₂O₂ with a molybdenum-based catalyst can offer selectivity.[1]
-
Reaction Time: Do not extend the reaction time unnecessarily after the starting sulfide has been consumed, as this increases the likelihood of the sulfoxide being further oxidized to the sulfone.
Table 1: Troubleshooting Summary for the Oxidation Step
| Problem | Probable Cause | Recommended Solution |
| Presence of non-polar byproduct | Incomplete reaction | Monitor reaction closely; use a slight excess of oxidant. |
| Presence of polar byproduct | Over-oxidation to sulfone | Controlled addition of oxidant at low temperature; avoid prolonged reaction times. |
| Low overall yield | Sub-optimal reaction conditions or degradation | Optimize temperature, solvent, and oxidant stoichiometry. |
| Formation of colored impurities | Oxidation of the aniline moiety | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
Question 3: During the hydrochloride salt formation, my product is "oiling out" instead of crystallizing. What should I do?
Probable Cause: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can be due to the solvent being too good for your compound, rapid cooling, or the solution being too concentrated.[3]
Solution:
-
Solvent System: You may need to adjust your solvent system. For hydrochloride salt precipitation, a common choice is an organic solvent in which the free base is soluble but the salt is not, such as diethyl ether or ethyl acetate.[4] If using a single solvent leads to oiling, a co-solvent system (e.g., ethanol/ether) might be necessary.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath. Rapid cooling can favor oil formation over crystal lattice formation.[3]
-
Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure product, if available, is also highly effective.[3]
-
Dilution: The solution may be too concentrated. Try diluting the solution with more of the anti-solvent (the solvent in which the salt is insoluble).
Question 4: The yield of my hydrochloride salt is low after filtration and washing. How can I improve it?
Probable Cause: Low yield can result from the salt having some solubility in the crystallization or washing solvent, or from incomplete precipitation.
Solution:
-
Optimize pH: Ensure the solution is sufficiently acidic to favor complete protonation of the aniline and precipitation of the hydrochloride salt. Monitor the pH during the addition of HCl.
-
Sufficient Cooling: Ensure the mixture is thoroughly cooled in an ice bath for a sufficient amount of time to maximize precipitation before filtration.[3]
-
Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent. Using a warm solvent or an excessive volume will dissolve some of the product.[3]
Frequently Asked Questions (FAQs)
What is a plausible synthetic route for this compound?
A common and logical synthetic pathway starts from 2-methyl-6-nitroaniline. The synthesis can be broken down into the following key steps:
-
Diazotization and Sandmeyer Reaction: The amino group of 2-methyl-6-nitroaniline is converted to a diazonium salt, which is then reacted with a methyl sulfide source (e.g., sodium methyl mercaptide) to introduce the methylthio group, yielding 2-(methylthio)-6-nitroaniline.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, for example, using a reducing agent like iron powder in acidic medium, to give 2-(methylthio)-6-methylaniline.[5][6]
-
Selective Oxidation: The sulfide is then selectively oxidized to the desired sulfoxide, 2-methanesulfinyl-6-methylaniline, using a controlled amount of an oxidizing agent like hydrogen peroxide.
-
Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid in a suitable organic solvent to precipitate the this compound salt.[3][4]
What are the critical parameters to control during the sulfoxidation step?
The sulfoxidation is arguably the most critical step. The key parameters are:
-
Temperature: Low temperature is essential to prevent over-oxidation and control the reaction's exothermicity.
-
Oxidant Stoichiometry: The amount of oxidizing agent must be carefully measured to ensure complete conversion of the sulfide while minimizing the formation of the sulfone byproduct.
-
Reaction Medium: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like alcohols can participate in the reaction, so aprotic solvents are often preferred.
How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and can also be used to quantify any impurities.[3]
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amine and the S=O stretch of the sulfoxide.
What are the main safety considerations for this synthesis?
-
Aniline Derivatives: Many aniline derivatives are toxic and can be absorbed through the skin.[7] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Oxidizing Agents: Oxidizing agents like m-CPBA and hydrogen peroxide can be explosive and should be handled with care. Avoid contact with metals and other incompatible materials.
-
Diazonium Salts: Intermediate diazonium salts can be explosive when isolated and dry. It is best practice to use them in solution immediately after their formation.
Visualizing the Process
Proposed Synthetic Pathway
Caption: Proposed four-step synthesis of the target compound.
Key Reaction and Side Reaction in Step 3
Caption: Oxidation of sulfide to sulfoxide and over-oxidation to sulfone.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- Technical Support Center: Purification of 2,6-Dimethylaniline - Benchchem.
- 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - ChemicalBook.
- 2-Chloro-6-methylaniline - Santa Cruz Biotechnology.
- An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline - Benchchem.
- Synthesis technique of 2-methyl-6-nitroaniline | Request PDF - ResearchGate.
- 1797061-46-1|this compound|BLD Pharm.
- Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow - MDPI.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC.
- Dimethyl sulfoxide, DMSO - Organic Chemistry Portal.
- Identification and synthesis of impurities formed during sertindole preparation.
- How to Synthesize 2-Chloro-6-methylaniline? - FAQ - Guidechem.
- 2-Methoxy-6-methylaniline - Chem-Impex.
- 2-Methoxy-6-(methylsulfanyl)aniline | 1026915-82-1 - Sigma-Aldrich.
- CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents.
- 2-chloro-6-methyl aniline: uses and synthesis - ChemicalBook.
- CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents.
- Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers - Benchchem.
- ChemInform Abstract: Selective and Mild Oxidation of Sulfides to Sulfoxides or Sulfones Using H2O2 and Cp′Mo(CO)3Cl as Catalysts. | Request PDF - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of 2-Methanesulfinyl-6-methylaniline hydrochloride
Welcome to the Technical Support Center for the purification of 2-Methanesulfinyl-6-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Leveraging extensive experience in synthetic and medicinal chemistry, this resource offers practical, field-proven insights to ensure the successful isolation of high-purity this compound.
Introduction
This compound is a unique molecule incorporating both a chiral sulfoxide and a hydrophilic aniline hydrochloride moiety. This bifunctionality presents specific challenges during purification, including potential degradation, difficulty in handling, and the removal of closely related impurities. This guide provides a structured approach to troubleshoot and optimize purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Impurities can stem from the synthetic route and subsequent workup. Common impurities may include:
-
Starting materials: Unreacted 2-methyl-6-nitroaniline or related precursors.
-
Over-oxidation byproducts: The corresponding sulfone derivative (2-Methanesulfonyl-6-methylaniline).
-
Under-oxidation byproducts: The sulfide precursor (2-Methylthio-6-methylaniline).
-
Decomposition products: Oxidation of the aniline group can lead to colored impurities.[1]
-
Residual solvents and reagents: Solvents used in the reaction and workup, as well as any excess acid.
Q2: My purified this compound is discolored (e.g., yellow, brown, or greenish). What is the cause and how can I fix it?
A2: Discoloration in anilines and their salts is often due to the formation of oxidized, polymeric byproducts.[2] These impurities are typically highly colored and can be present in trace amounts.
-
Solution: Treatment with activated carbon during recrystallization is an effective method for removing colored impurities.[3] Add a small amount of activated carbon to the hot solution of your crude product, allow it to stir for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Q3: Can I use standard silica gel column chromatography to purify this compound?
A3: Direct purification of highly polar hydrochloride salts on standard silica gel is generally not recommended. The strong interaction between the salt and the acidic silica can lead to poor separation, significant tailing of the peak, and low recovery.[3]
-
Recommended Approach: It is often more effective to purify the free base (2-Methanesulfinyl-6-methylaniline) using column chromatography and then convert the purified free base back to the hydrochloride salt.[4] If you must use chromatography on the salt, consider using a reverse-phase C18 column or deactivating the silica gel with a base like triethylamine.[5]
Q4: What is the best way to store purified this compound to prevent degradation?
A4: As a hydrochloride salt, the compound is generally more stable to oxidation than its free base form. However, it is still advisable to store the purified solid in a tightly sealed container, protected from light and moisture, preferably at a low temperature (e.g., in a refrigerator or freezer) to minimize long-term degradation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Your compound separates as a liquid (an oil) instead of forming solid crystals upon cooling.
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solvent may be too nonpolar for the highly polar hydrochloride salt, causing it to crash out of solution as a less organized, liquid phase.[3] | Select a more polar solvent or a solvent mixture. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often good starting points.[6] |
| Solution is Too Concentrated | High supersaturation can favor the formation of an oil over an ordered crystal lattice.[7] | Reheat the solution to redissolve the oil and add more hot solvent to dilute the solution before attempting to cool it again. |
| Cooling Rate is Too Fast | Rapid cooling does not provide sufficient time for the molecules to align into a crystal lattice. | Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow, controlled cooling is crucial for good crystal formation.[7] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, leading to oiling out. | Attempt a pre-purification step, such as an acid-base extraction, to remove gross impurities before recrystallization.[3] |
Issue 2: Low Yield After Purification
You are recovering significantly less pure product than expected.
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Product is Too Soluble in the Recrystallization Solvent | Even at low temperatures, a significant amount of your product may remain dissolved in the mother liquor. | Choose a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[3] Minimize the volume of solvent used for recrystallization. |
| Incomplete Precipitation | The solution may not have been cooled sufficiently to maximize the recovery of the crystalline product. | Ensure the crystallizing solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration. |
| Loss During Washing | Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss. | Wash the crystals with a minimal amount of ice-cold solvent.[7] |
| Incorrect pH in Acid-Base Extraction | If performing an acid-base extraction, incomplete basification will result in some of the aniline salt remaining in the aqueous phase. | When converting the hydrochloride salt to the free base for extraction, ensure the aqueous solution is sufficiently basic (pH > 9) using a pH meter or pH paper.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined experimentally on a small scale.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or ethanol/water mixture)
-
Activated carbon (optional, for decolorization)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing non-basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
Aqueous acid (e.g., 1 M HCl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in water.
-
Basification: Add an aqueous base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 9). This will convert the aniline hydrochloride to its free base, which may precipitate or form an oil.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), then filter.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in a compatible solvent, e.g., HCl in diethyl ether) to precipitate the pure hydrochloride salt.
-
Isolation: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Purification Workflow
Caption: Decision workflow for purification.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. How do I remove aniline from the reaction mixture? [Link]
-
Sciencemadness.org. Purification of Aniline Hydrochloride. [Link]
-
American Elements. This compound. [Link]
-
Sciencemadness.org. Aniline purification without steam distillation. [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography? [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
PubChem. 2,6-Dimethylaniline. [Link]
-
PubChem. 2-Ethyl-6-methylaniline. [Link]
-
PubChem. 2-Chloro-N-methylaniline hydrochloride. [Link]
-
PubChem. 2-Chloro-6-methylaniline. [Link]
- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
National Institutes of Health. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
-
PubChem. N-Methylaniline. [Link]
- Google Patents. US5338871A - Preparation of form 1 ranitidine hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Methanesulfinyl-6-methylaniline Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2-Methanesulfinyl-6-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yielding results.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily a two-step process. The first, and most critical, step is the selective oxidation of the precursor, 2-(methylthio)-6-methylaniline, to the desired sulfoxide. The primary challenge is to prevent over-oxidation to the corresponding sulfone. The second step involves the conversion of the purified sulfoxide free base into its stable hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: Why is the sulfoxide functional group important, and what makes its synthesis challenging? A1: The sulfoxide group is a key structural motif in many pharmacologically active compounds. The sulfur atom in a sulfoxide is a stereogenic center when its two organic substituents are different, making it optically stable at room temperature.[1][2] The primary challenge in its synthesis via oxidation of a sulfide is controlling the reaction to prevent further oxidation to the thermodynamically stable sulfone, which can be difficult to separate from the desired product.[3][4]
Q2: What is the purpose of converting the aniline derivative to a hydrochloride salt? A2: Aniline and its derivatives are typically basic, oily, or low-melting solids that can be susceptible to air oxidation, leading to discoloration and impurity formation. Converting the 2-Methanesulfinyl-6-methylaniline free base to its hydrochloride salt serves several purposes:
-
Stability: Salts are generally more crystalline and stable to air oxidation than the corresponding free bases.[5]
-
Purification: The salt often has different solubility properties than the free base and related impurities, allowing for effective purification by crystallization or precipitation.[6]
-
Handling: Crystalline solids are typically easier to handle, weigh, and store than oils or amorphous solids.[7]
Q3: How does the aniline group influence the oxidation of the thioether? A3: The electron-donating amino (-NH₂) group on the aromatic ring increases the electron density on the sulfur atom. This makes the thioether more nucleophilic and thus more susceptible to oxidation. However, it can also make the aromatic ring itself more prone to oxidation or other side reactions, depending on the strength and type of oxidant used. The reaction conditions must be carefully controlled to favor the selective oxidation of the sulfur atom.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Part 1: Selective Oxidation Step
Issue 1: High levels of sulfone byproduct are detected in my product mixture.
-
Potential Cause 1: Oxidant is too strong or used in excess.
-
Explanation: Potent oxidants or using more than one equivalent can easily lead to over-oxidation. The sulfoxide product is itself susceptible to further oxidation.
-
Troubleshooting Steps:
-
Reduce Stoichiometry: Carefully control the stoichiometry of the oxidant. A slight excess (e.g., 1.05-1.1 equivalents) may be needed for full conversion, but this should be optimized.
-
Change Oxidant: Switch to a milder or more selective oxidant. Hydrogen peroxide (H₂O₂) is cost-effective but can be aggressive. Consider alternatives like sodium periodate or selectfluor.[4]
-
Control Addition: Add the oxidant slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, minimizing over-oxidation.
-
-
-
Potential Cause 2: Reaction temperature is too high.
-
Explanation: Higher temperatures increase the rate of both the desired oxidation and the undesired over-oxidation. The activation energy for sulfone formation may be overcome at elevated temperatures.
-
Troubleshooting Steps:
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -10 °C). This will slow the reaction rate but significantly improve selectivity.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of both the sulfoxide and sulfone. Quench the reaction as soon as the starting material is consumed.
-
-
Data Presentation: Comparison of Common Oxidizing Agents
| Oxidant | Typical Conditions | Pros | Cons |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or Methanol, 0 °C to RT | Inexpensive, green byproduct (H₂O) | Can be unselective, risk of over-oxidation, requires careful temperature control[8][9] |
| m-CPBA | CH₂Cl₂, 0 °C to RT | Highly effective, generally clean | Can be expensive, potentially explosive, over-oxidation is a risk |
| Sodium Periodate (NaIO₄) | Methanol/Water, 0 °C to RT | Highly selective for sulfoxide, easy workup | Stoichiometric waste (iodate) |
| Selectfluor | H₂O, RT | Fast, efficient, high yield, eco-friendly O-source | Expensive reagent |
Issue 2: The oxidation reaction is sluggish or does not go to completion.
-
Potential Cause: Insufficient activation or low temperature.
-
Explanation: While low temperatures favor selectivity, they also slow down the reaction rate. Some oxidants require an acid or metal catalyst to be effective.
-
Troubleshooting Steps:
-
Catalyst: If using H₂O₂, a catalytic amount of acid (like acetic acid) can accelerate the reaction. Metal catalysts (e.g., based on Tantalum or Niobium) can also be employed for high efficiency.[4]
-
Temperature Gradient: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature while monitoring by TLC.
-
Increase Reaction Time: If selectivity is good but conversion is low, simply extend the reaction time.
-
-
Part 2: Hydrochloride Salt Formation
Issue 3: The hydrochloride salt oils out instead of precipitating as a solid.
-
Potential Cause 1: Inappropriate solvent or concentration.
-
Explanation: The product is too soluble in the chosen solvent, preventing it from reaching the supersaturation point required for crystallization. Alternatively, the solution may be too concentrated.
-
Troubleshooting Steps:
-
Solvent Screen: The ideal solvent should readily dissolve the free base but poorly dissolve the hydrochloride salt. Common choices include diethyl ether, ethyl acetate, or isopropanol. A co-solvent system (e.g., ethanol/ether) might be necessary.[6]
-
Dilute the Solution: Try using a more dilute solution of the free base before adding HCl.[6]
-
Control Cooling: Cool the solution slowly after HCl addition. Rapid cooling can promote oiling. An ice bath should be used after the initial precipitation is observed.[6]
-
-
-
Potential Cause 2: Impurities are present.
-
Explanation: Impurities can act as an "eutectic," depressing the melting point of the product and interfering with crystal lattice formation, leading to oiling.
-
Troubleshooting Steps:
-
Purify the Free Base: Ensure the starting 2-Methanesulfinyl-6-methylaniline is pure before attempting salt formation. Consider flash chromatography if necessary.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. Adding a seed crystal of the pure product is also highly effective.[6]
-
-
Issue 4: The final hydrochloride salt product is discolored (e.g., pink, brown, or gray).
-
Potential Cause: Air oxidation or residual impurities.
-
Explanation: Aniline derivatives are notoriously prone to air oxidation, which forms highly colored radical species. The discoloration may have occurred in the free base stage or during salt formation and workup.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle the purified free base under an inert atmosphere (e.g., Nitrogen or Argon) if possible, especially during concentration and storage.
-
Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol) to remove colored impurities.[6]
-
Activated Carbon: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before cooling.
-
-
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Aniline derivatives are toxic and can be absorbed through the skin.[10]
Protocol 1: Selective Oxidation of 2-(methylthio)-6-methylaniline
This protocol uses hydrogen peroxide as a cost-effective oxidant with a focus on temperature control to maximize selectivity.
-
Materials:
-
2-(methylthio)-6-methylaniline
-
Methanol (MeOH)
-
Hydrogen peroxide (30% aq. solution)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice-water bath
-
Addition funnel
-
Separatory funnel
-
-
Procedure:
-
Dissolve 2-(methylthio)-6-methylaniline (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 30% EtOAc in hexanes). The reaction is typically complete in 2-4 hours.
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aq. Na₂SO₃ solution at 0 °C until a KI-starch paper test indicates no remaining peroxide.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate and saturated aq. NaHCO₃. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-Methanesulfinyl-6-methylaniline, which can be used directly or purified by chromatography.
-
Protocol 2: Formation and Isolation of Hydrochloride Salt
This protocol describes the precipitation of the hydrochloride salt from an organic solvent.[6][11]
-
Materials:
-
Crude or purified 2-Methanesulfinyl-6-methylaniline
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution (e.g., 2.0 M in diethyl ether, or concentrated aq. HCl)
-
-
Equipment:
-
Erlenmeyer or round-bottom flask with a magnetic stir bar
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the 2-Methanesulfinyl-6-methylaniline (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
While stirring vigorously, slowly add a solution of HCl in diethyl ether (1.0-1.1 eq) dropwise. A white precipitate should form immediately. Note: If using concentrated aqueous HCl, the salt may precipitate but could be wet.
-
Continue stirring the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the white crystalline solid under vacuum to obtain pure this compound.
-
References
- BenchChem Technical Support Team. (2025).
- Oreate AI Blog. (2025). Aniline Hydrochloride Acid or Base.
- IARC Working Group. (2018). Aniline and Aniline Hydrochloride.
- Various Authors. (2018). Why does aniline dissolve in HCL? Quora.
- BenchChem Technical Support Team. (2025).
- University of Rochester, Department of Chemistry. (2004). How To: Troubleshoot a Reaction.
- Gomberg, M., & Cone, L. H. (1925). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses, 4, 4.
- Organic Chemistry Portal.
- Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Chemistry.
- Wikipedia. Sulfoxide.
- Santa Cruz Biotechnology, Inc.
- BenchChem. (2025).
- Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental science & technology, 43(22), 8629–8634.
- Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2011). Kinetics of 2,6-dimethylaniline oxidation by various Fenton processes.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. Aniline Hydrochloride Acid or Base - Oreate AI Blog [oreateai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of 2,6-dimethylaniline oxidation by various Fenton processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Methanesulfinyl-6-methylaniline Hydrochloride Experiments
Welcome to the technical support center for 2-Methanesulfinyl-6-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, characterization, and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success.
I. Synthesis Troubleshooting
The synthesis of this compound, like many multi-substituted anilines, can present challenges. Below are common issues and their remedies.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of substituted anilines often stem from incomplete reactions, side reactions, or product loss during workup. Let's break down the possibilities:
-
Incomplete Oxidation of the Thioether Precursor: The conversion of the corresponding thioether to the sulfoxide is a critical step.
-
Causality: Over-oxidation to the sulfone is a common side reaction, while insufficient oxidation leads to residual starting material. The choice of oxidant and precise control of stoichiometry and temperature are paramount.
-
Solutions:
-
Oxidant Choice: Use a mild and selective oxidizing agent. A detailed comparison is provided in the table below.
-
Temperature Control: Run the oxidation at low temperatures (e.g., 0 °C to room temperature) to minimize sulfone formation.
-
Stoichiometry: Carefully control the molar equivalents of the oxidant. Start with one equivalent and monitor the reaction progress by TLC or LC-MS.
-
-
| Oxidizing Agent | Advantages | Disadvantages |
| Hydrogen Peroxide | Inexpensive, environmentally friendly. | Can lead to over-oxidation if not controlled. |
| m-CPBA | Generally provides clean reactions and good yields. | Can be explosive, requires careful handling. |
| Sodium Periodate | Selective for sulfoxide formation. | Can require biphasic solvent systems. |
-
Poor Regioselectivity in Ring Substitution: If your synthesis involves electrophilic aromatic substitution, achieving the desired substitution pattern on the aniline ring can be challenging.[1]
-
Causality: The amino group is a strong ortho-, para-director. To achieve substitution at other positions, careful strategy is needed.
-
Solutions:
-
A general workflow for the synthesis is outlined below:
Caption: A potential synthetic route for 2-Methanesulfinyl-6-methylaniline HCl.
II. Purification Challenges
The purification of sulfoxides can be problematic due to their polarity and potential for degradation.
Question 2: My compound seems to be degrading during column chromatography on silica gel. What's happening and what are my alternatives?
Answer: This is a common issue with sulfoxides.
-
Causality: Silica gel is acidic and can catalyze the decomposition of certain sensitive compounds, including some sulfoxides.[2] The polar sulfoxide group can also lead to strong adsorption and tailing on the column, resulting in poor separation and recovery.
-
Solutions:
-
Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine, in the eluent to neutralize its acidity.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[2]
-
Non-Chromatographic Methods:
-
Recrystallization: If the compound is a solid, recrystallization is often the best method to obtain high purity material. Experiment with different solvent systems (e.g., ethanol/ether, isopropanol/hexane).
-
Solvent Extraction: Utilize the amphiphilic nature of your compound. You can perform a liquid-liquid extraction to remove non-polar impurities by washing an organic solution of your product with a non-polar solvent like hexane.[2]
-
-
The following decision tree can guide your purification strategy:
Caption: Decision tree for purification of 2-Methanesulfinyl-6-methylaniline HCl.
III. Characterization and Analytical Issues
Accurate characterization is key to confirming the identity and purity of your compound.
Question 3: I'm having trouble interpreting the spectroscopic data for my product. What are the key signals I should be looking for?
Answer: Here's a guide to the expected spectroscopic features of this compound:
-
¹H NMR:
-
Aromatic Protons: Expect complex splitting patterns in the aromatic region (typically 6.5-7.5 ppm) due to the three adjacent protons on the ring.
-
Methyl Protons: Look for two singlets: one for the aniline methyl group (around 2.1-2.5 ppm) and one for the sulfoxide methyl group (around 2.7-3.0 ppm).
-
Amine Protons: The -NH3+ protons will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and its integration should correspond to three protons. This signal may exchange with D2O.
-
-
¹³C NMR:
-
Aromatic Carbons: Expect six distinct signals in the aromatic region (110-150 ppm).
-
Methyl Carbons: Look for two signals in the aliphatic region: the aniline methyl carbon (around 15-20 ppm) and the sulfoxide methyl carbon (around 40-45 ppm).
-
-
IR Spectroscopy:
-
S=O Stretch: A strong, characteristic absorption band for the sulfoxide group should appear in the range of 1030-1070 cm⁻¹.
-
N-H Stretch: Look for broad absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.
-
-
Mass Spectrometry (MS):
-
In ESI+ mode, expect to see the molecular ion for the free base [M+H]⁺.
-
Troubleshooting Table for Characterization:
| Issue | Potential Cause | Suggested Action |
| No S=O stretch in IR | Incomplete oxidation. | Re-evaluate the oxidation step. Check for the presence of the starting thioether. |
| Complex/unclean NMR | Presence of impurities or isomers. | Re-purify the sample. Compare with spectra of starting materials. |
| Incorrect mass in MS | Over-oxidation to sulfone or fragmentation. | Check for a mass corresponding to the sulfone. Use a softer ionization technique if possible. |
IV. Stability and Storage
Question 4: What are the best practices for storing this compound to prevent degradation?
Answer: As both a hydrochloride salt of an aniline and a sulfoxide, this compound has specific stability considerations.
-
Hygroscopicity: Amine hydrochlorides are often hygroscopic.
-
Solution: Store the compound in a desiccator over a drying agent (e.g., Drierite, P₂O₅).
-
-
Oxidation: Anilines can be susceptible to air oxidation, which can lead to discoloration (often turning pink or brown).
-
Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
-
Light Sensitivity: Many aromatic compounds are light-sensitive.
-
Solution: Store in an amber vial or a container protected from light.
-
-
Temperature:
-
Solution: For long-term storage, keep the compound in a freezer at -20 °C. For short-term use, refrigeration at 4 °C is sufficient.
-
V. Frequently Asked Questions (FAQs)
Q1: My purified this compound is off-white/slightly colored. Is it impure? A1: Not necessarily. Many aniline derivatives can have a slight color due to trace amounts of oxidized impurities. If NMR and MS data confirm the structure and high purity, a slight color is often acceptable for subsequent applications.
Q2: What solvents are suitable for dissolving this compound? A2: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like methanol and water, and some solubility in polar aprotic solvents like DMSO.[3] It will likely have poor solubility in non-polar solvents like hexane and ether.
Q3: Can I convert the hydrochloride salt back to the free base? A3: Yes, you can neutralize the hydrochloride salt with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), followed by extraction with an organic solvent like ethyl acetate or dichloromethane.
References
- CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google P
-
How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. (URL: [Link])
-
Compound Purification Techniques - DMSO University - gChem Global. (URL: [Link])
Sources
Technical Support Center: Enhancing the Purity of 2-Methanesulfinyl-6-methylaniline Hydrochloride
Welcome to the technical support center for the purification of 2-Methanesulfinyl-6-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance to address common challenges encountered during the purification of this compound. Our approach is rooted in field-proven insights and a commitment to scientific integrity.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the most probable synthetic route for 2-Methanesulfinyl-6-methylaniline, and what are the expected impurities?
A1: The most common and logical synthetic route to 2-Methanesulfinyl-6-methylaniline is the controlled oxidation of its sulfide precursor, 2-(methylthio)-6-methylaniline. This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide.
Based on this synthesis, the primary impurities to anticipate are:
-
Unreacted Starting Material: 2-(methylthio)-6-methylaniline.
-
Over-oxidation Product: 2-(methylsulfonyl)-6-methylaniline (the corresponding sulfone).
-
Process-Related Impurities: Residual solvents from the reaction and workup, and inorganic salts.
-
Degradation Products: Anilines, in general, are susceptible to oxidation, which can lead to colored impurities.[1]
The presence of these impurities can significantly impact the purity of the final hydrochloride salt.
Q2: My crude this compound is discolored (yellow to brown). What is the cause, and how can I remove the color?
A2: Discoloration in aniline compounds is commonly due to the formation of colored oxidation byproducts.[1] These impurities are often present in small quantities but can be highly colored. To address this, we recommend a decolorization step during recrystallization. After dissolving the crude hydrochloride salt in a suitable hot solvent, a small amount of activated carbon can be added. The mixture is then briefly heated before being hot-filtered to remove the activated carbon, which will have adsorbed the colored impurities.[2]
Q3: Is it advisable to purify this compound using silica gel column chromatography?
A3: Direct purification of the hydrochloride salt on standard silica gel is generally not recommended. Being a salt, it is highly polar and will likely bind strongly and irreversibly to the silica gel, leading to poor recovery and significant tailing of the eluted product.
A more effective strategy is to first perform an acid-base extraction to convert the hydrochloride salt back to its free base (2-Methanesulfinyl-6-methylaniline). The free base is less polar and can be effectively purified by silica gel chromatography. Following chromatographic purification, the pure free base can be converted back to the hydrochloride salt by treatment with a solution of HCl in a suitable organic solvent.
Q4: What is the best general approach to purify this compound?
A4: A multi-step approach is often the most effective for achieving high purity. This typically involves:
-
Acid-Base Extraction: This step serves to remove any non-basic organic impurities and can be a preliminary purification step before recrystallization.
-
Recrystallization of the Hydrochloride Salt: This is a highly effective method for removing the primary impurities (unreacted sulfide and over-oxidized sulfone), as their solubility characteristics in a given solvent system will likely differ from the desired hydrochloride salt.
-
Optional Chromatography of the Free Base: If recrystallization alone is insufficient to achieve the desired purity, purification of the free base by column chromatography followed by salt formation is a robust alternative.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and provides actionable solutions.
Issue 1: The compound "oils out" during recrystallization instead of forming crystals.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | The chosen solvent may be too nonpolar for the hydrochloride salt. Try a more polar solvent or a solvent mixture with a higher proportion of a polar component (e.g., increase the water content in an ethanol/water mixture).[2] |
| Cooling Rate is Too Fast | Rapid cooling can lead to supersaturation and prevent crystal lattice formation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| High Impurity Load | A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[2] |
| Solution is Too Concentrated | A highly concentrated solution may "crash out" as an oil. Try using a slightly larger volume of the recrystallization solvent. |
Pro-Tip: To induce crystallization, try scratching the inside of the flask at the liquid-air interface with a glass rod or adding a seed crystal of the pure compound.[2]
Issue 2: Low yield after purification by recrystallization.
| Potential Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent. | The product has significant solubility in the solvent even at low temperatures. Select a different solvent system where the compound has a steeper solubility curve (high solubility when hot, low solubility when cold). |
| Excessive washing of crystals. | Washing the collected crystals with too much cold solvent can lead to significant product loss. Use a minimal amount of ice-cold solvent for washing.[3] |
| Incomplete precipitation. | Ensure the solution is thoroughly cooled to maximize crystal formation before filtration. |
| Premature crystallization during hot filtration. | If crystals form in the funnel during hot filtration, impurities can be trapped. Use a pre-heated funnel and filter the solution as quickly as possible. |
Issue 3: Impurities remain after a single recrystallization.
| Potential Cause | Troubleshooting Step |
| Similar solubility of impurities. | The unreacted sulfide or over-oxidized sulfone may have similar solubility profiles to the desired product in the chosen solvent. |
| Solution 1: Change the solvent system. Experiment with different solvent mixtures to exploit solubility differences. | |
| Solution 2: Perform a second recrystallization. A second recrystallization will often significantly improve purity. | |
| Solution 3: Purify the free base by chromatography. Convert the hydrochloride salt to the free base and purify by column chromatography. This method provides a different separation mechanism that can effectively remove persistent impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
This protocol is designed to remove the most likely impurities: 2-(methylthio)-6-methylaniline and 2-(methylsulfonyl)-6-methylaniline. An ethanol/water mixture is a good starting point for the recrystallization of substituted aniline hydrochlorides.[3]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a 9:1 ethanol/water mixture and heat the solution to a gentle boil while stirring. Continue adding the hot solvent mixture portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Swirl the mixture and gently reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction and Chromatography of the Free Base
This protocol is recommended when recrystallization alone is insufficient.
Materials:
-
Crude this compound
-
Sodium hydroxide solution (e.g., 2 M)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)
Procedure:
-
Liberation of the Free Base: Dissolve the crude hydrochloride salt in water. While stirring, slowly add sodium hydroxide solution until the solution is basic (pH > 10).
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane) three times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Column Chromatography: Purify the crude free base by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by TLC to collect the pure product.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether). While stirring, add a solution of hydrochloric acid in an organic solvent dropwise until precipitation of the hydrochloride salt is complete.
-
Isolation and Drying: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizing the Purification Workflow
Caption: Alternative purification workflows for this compound.
References
-
How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: [Link]
-
Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. National Institutes of Health. Available at: [Link]
-
Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Science of Synthesis. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride
A Guide to Avoiding and Troubleshooting Impurities
Welcome to the Technical Support Center for the synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis, with a focus on identifying, controlling, and avoiding the formation of critical impurities. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Control
Q1: What is a reliable synthetic route for this compound, and what are the critical control points?
A1: The synthesis is typically a two-step process: the selective oxidation of the sulfide precursor, 2-(methylthio)-6-methylaniline, to the desired sulfoxide, followed by the formation of the hydrochloride salt.
Step 1: Selective Oxidation of 2-(methylthio)-6-methylaniline
The most common challenge in this step is the over-oxidation of the desired sulfoxide to the sulfone impurity.[1][2] Controlling this side reaction is paramount. Hydrogen peroxide is a widely used, "green" oxidant for this transformation.[1][3]
-
Expert Insight: The choice of solvent and temperature is critical. A protic solvent like acetic acid can facilitate the oxidation, while maintaining a low temperature (e.g., 0-5 °C) is crucial to minimize the rate of the second oxidation to the sulfone.[3]
Step 2: Hydrochloride Salt Formation
This is a standard acid-base reaction where the basic aniline is protonated by hydrochloric acid.
-
Expert Insight: The choice of solvent for precipitation is key to isolating a pure product. A solvent in which the hydrochloride salt is poorly soluble, such as isopropanol or ethyl acetate, is often used to induce crystallization and leave more soluble impurities behind.[4]
Below is a logical workflow for the synthesis:
Q2: My reaction seems to be producing a significant amount of the sulfone impurity. How can I minimize this?
A2: Over-oxidation to the corresponding sulfone, 2-Methanesulfonyl-6-methylaniline, is the most common process-related impurity. Here are several strategies to mitigate its formation:
-
Stoichiometry of the Oxidant: Carefully control the molar equivalents of the oxidizing agent. Use of a slight excess is sometimes necessary for complete conversion of the starting material, but a large excess will significantly promote sulfone formation. A good starting point is 1.05-1.1 equivalents of hydrogen peroxide.
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition of the oxidant and for the duration of the reaction. The rate of sulfoxide oxidation to sulfone is more sensitive to temperature increases than the initial oxidation of the sulfide.
-
Reaction Time: Monitor the reaction closely by a suitable technique (e.g., TLC or HPLC). Once the starting material is consumed, quench the reaction promptly to prevent further oxidation of the desired product.
-
Choice of Oxidant: While hydrogen peroxide is common, other milder oxidizing agents can be employed. However, these may require more specialized handling and reaction conditions.
| Parameter | Recommended Condition | Rationale |
| Oxidant Equivalents | 1.05 - 1.1 | Minimizes over-oxidation while ensuring complete conversion of starting material. |
| Temperature | 0 - 5 °C | Decreases the rate of the second oxidation step to the sulfone. |
| Reaction Monitoring | TLC or HPLC | Allows for timely quenching of the reaction upon completion. |
Impurity Profile & Identification
Q3: Besides the sulfone, what other impurities should I be aware of?
A3: A comprehensive impurity profile would include starting materials, intermediates, and degradation products.
-
Unreacted Starting Material: 2-(methylthio)-6-methylaniline may be present if the oxidation is incomplete.
-
Degradation Products: Forced degradation studies are essential to identify potential degradants that could form under stress conditions such as heat, light, and extreme pH.[5][6][7] For aniline derivatives, oxidative degradation can lead to colored impurities.[1][2][3]
-
Isomeric Impurities: Depending on the synthesis of the starting material, isomers of 2-(methylthio)-6-methylaniline could be present and subsequently be oxidized to their corresponding sulfoxides.[4]
Q4: What are the recommended analytical methods for purity assessment and impurity identification?
A4: A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination and quantification of known impurities.[4][8] A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength where all components have reasonable absorbance is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown impurities.[8][9][10] By providing the molecular weight of the impurities, it allows for the proposal of potential structures, which can then be confirmed by synthesis of the impurity standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities that may be present in the starting materials or solvents.[9]
| Analytical Technique | Purpose | Key Considerations |
| HPLC-UV | Purity determination and quantification of known impurities. | Method validation is crucial for accuracy. |
| LC-MS | Identification of unknown impurities. | High-resolution mass spectrometry can provide elemental composition.[10] |
| GC-MS | Identification of volatile impurities. | Not suitable for non-volatile compounds like the hydrochloride salt. |
Purification & Stability
Q5: My final product has a yellowish tint. What could be the cause and how can I remove it?
A5: A yellowish tint often indicates the presence of colored degradation products, which can arise from the oxidation of the aniline moiety.[1][2][3]
-
Troubleshooting:
-
Re-crystallization: This is often the most effective method for removing colored impurities.[4] Experiment with different solvent systems (e.g., isopropanol/water, ethanol/ethyl acetate) to find one that provides good recovery of the desired product while leaving the impurities in the mother liquor.
-
Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the product to adsorb colored impurities. The carbon is then removed by filtration. Use this method judiciously, as it can also lead to some product loss.
-
Review Reaction and Storage Conditions: Ensure that the reaction and work-up are performed with minimal exposure to light and excessive heat. Store the final product in a well-sealed container, protected from light.
-
Q6: How stable is this compound? What are the recommended storage conditions?
-
Hydrolytic Stability: The hydrochloride salt is expected to be stable in acidic to neutral aqueous solutions. In strongly basic conditions, the free base will be liberated, which may be more susceptible to oxidation.
-
Oxidative Stability: The aniline and sulfoxide moieties are susceptible to oxidation. Exposure to air and light should be minimized.
-
Thermal Stability: Avoid exposure to high temperatures.
Recommended Storage: Store in a tightly sealed, light-resistant container at a cool and dry place. For long-term storage, refrigeration is recommended.
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
Materials:
-
2-(methylthio)-6-methylaniline
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Isopropanol (IPA)
-
Concentrated Hydrochloric Acid
Procedure:
-
Oxidation: Dissolve 2-(methylthio)-6-methylaniline (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise, maintaining the internal temperature below 5 °C.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Work-up: Quench the reaction by slowly adding it to a stirred, cold saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methanesulfinyl-6-methylaniline as an oil or solid.
-
Salt Formation: Dissolve the crude product in a minimal amount of isopropanol. Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid in isopropanol dropwise until the solution is acidic (check with pH paper).
-
Crystallization and Isolation: Stir the mixture at 0-5 °C for 1-2 hours to promote crystallization. Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to afford this compound.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.[5][6][7]
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in the following media:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
Water (Neutral hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
-
Expose the solutions to elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
For photostability, expose a solid sample and a solution to a light source according to ICH Q1B guidelines.
-
Analyze all samples by a validated stability-indicating HPLC method, comparing them to an unstressed control sample.
-
Characterize any significant degradation products using LC-MS.
References
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10).
-
Ministry of Food and Drug Safety, Republic of Korea. (2022). Analytical Methods. Available at: [Link][9]
-
Avidan, A., et al. (2021). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 56(11), e4783.[8]
-
Chen, G., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.[10]
-
Li, X., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Environmental Sciences, 19(11), 1338-1344.[11]
-
Rathore, A. S., & Joshi, V. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).[6]
-
Singh, R., & Kumar, R. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.[7]
-
Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 11(4), 785-790.[12]
-
Singh, S., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1845-1857.[13]
-
Gholami, M. R., & Ziaie, S. (2004). Catalytic Oxidation of Aniline by Aqueous Hydrogen Peroxide in the Presence of Some Heteropolyoxometalates. Journal of the Brazilian Chemical Society, 15(4), 549-552.[3]
-
RIT Digital Institutional Repository. (2005). Catalyzed oxidation of aniline by hydrogen peroxide in the presence of cnts: A Possible case of a nanodimension reaction. Rochester Institute of Technology.[1]
-
Aricò, F., et al. (2009). Multiphase Oxidation of Aniline to Nitrosobenzene with Hydrogen Peroxide Catalyzed by Heteropolyacids. Letters in Organic Chemistry, 6(2), 143-146.[2]
Sources
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- 5. pharmtech.com [pharmtech.com]
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- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to troubleshoot common issues and optimize your process.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The core transformation involves the selective oxidation of a thioether to a sulfoxide.
The general synthetic route is as follows:
-
Synthesis of the Thioether Precursor: The initial step is the formation of 2-methyl-6-(methylthio)aniline.
-
Selective Oxidation: The thioether is then selectively oxidized to the corresponding sulfoxide, 2-Methanesulfinyl-6-methylaniline.
-
Salt Formation: Finally, the sulfoxide is converted to its hydrochloride salt to improve stability and handling.
Below is a workflow diagram illustrating the key stages of the synthesis.
Caption: Key stages in the synthesis of this compound.
II. Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, particularly when moving from bench-scale to larger-scale production.
A. Synthesis of 2-methyl-6-(methylthio)aniline (Thioether Precursor)
Question 1: What are the common challenges in synthesizing the thioether precursor, 2-methyl-6-(methylthio)aniline?
Answer: The primary challenges in synthesizing the thioether precursor often revolve around achieving regioselectivity and preventing side reactions. The starting material, typically a substituted aniline, can undergo reactions at multiple sites. For instance, when starting from 2-methylaniline, direct thiomethylation can be difficult to control.
A common strategy involves a multi-step approach, such as the diazotization of 2-methyl-6-nitroaniline followed by reaction with a sulfur nucleophile and subsequent reduction of the nitro group.[1] However, each of these steps comes with its own set of potential problems, including incomplete diazotization, side reactions of the diazonium salt, and challenges in the reduction step.
Question 2: How can I improve the yield and purity of 2-methyl-6-(methylthio)aniline?
Answer: To improve the yield and purity, consider the following:
-
Protecting Groups: If you are starting with a molecule that has other reactive functional groups, the use of protecting groups can be beneficial. For the aniline nitrogen, an acetyl protecting group is often employed.
-
Reaction Conditions: Careful control of temperature and stoichiometry is crucial. For instance, in a diazotization reaction, maintaining a low temperature (0-5 °C) is essential to prevent the decomposition of the diazonium salt.
-
Purification: Purification of the crude product is critical. Column chromatography is often effective, but for larger scales, crystallization or distillation should be considered.
B. Selective Oxidation of the Thioether
Question 3: My oxidation reaction is producing a significant amount of the sulfone byproduct. How can I improve the selectivity for the sulfoxide?
Answer: Over-oxidation to the sulfone is a common issue in thioether oxidations.[2] Several factors can influence the selectivity:
-
Choice of Oxidant: The choice of oxidizing agent is paramount. Milder oxidants are generally preferred. While hydrogen peroxide is a common choice, its reactivity can be difficult to control on a large scale.[3] Other options include:
-
Sodium periodate: Often provides good selectivity.
-
m-Chloroperoxybenzoic acid (m-CPBA): Can be very effective but requires careful temperature control.
-
Visible-light photoredox catalysis: This emerging technique can offer high selectivity under mild conditions.[4]
-
-
Stoichiometry: Use a slight excess of the thioether relative to the oxidant to minimize over-oxidation. A 1.1:1 ratio of thioether to oxidant is a good starting point.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This often means cooling the reaction mixture in an ice bath.
-
Catalyst Systems: Certain catalysts can enhance selectivity. For example, some transition metal complexes, like those of ruthenium or rhodium, have been shown to catalyze the selective oxidation of thioethers to sulfoxides using molecular oxygen.
Question 4: The oxidation reaction is very exothermic and difficult to control on a larger scale. What are some strategies for managing the reaction temperature?
Answer: Exothermic reactions pose a significant safety risk during scale-up.[5][6] Here are some strategies for managing the heat generated during the oxidation:
-
Slow Addition of the Oxidant: Add the oxidizing agent slowly and portion-wise to the reaction mixture. This allows for better heat dissipation.
-
Efficient Cooling: Ensure your reaction vessel has an efficient cooling system. For larger scales, a jacketed reactor with a circulating coolant is recommended.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the reaction mixture.
-
Flow Chemistry: For kilogram-scale production and beyond, consider moving to a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, allowing for better control over exothermic reactions.[5][6]
The following diagram illustrates a decision-making process for troubleshooting over-oxidation.
Caption: Troubleshooting guide for reducing sulfone byproduct formation.
C. Hydrochloride Salt Formation and Purification
Question 5: I am having trouble getting the hydrochloride salt to crystallize. It keeps "oiling out." What should I do?
Answer: "Oiling out" is a common problem during crystallization and can be caused by several factors:[7]
-
Solvent Choice: The solvent may be too good at dissolving your product. You need a solvent system where the hydrochloride salt is soluble at higher temperatures but sparingly soluble at lower temperatures. A mixture of solvents, such as ethanol/diethyl ether or isopropanol/hexane, can often be effective.
-
Cooling Rate: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, leading to the formation of an oil. A slow, controlled cooling process is recommended.
-
Supersaturation: If the solution is too concentrated, it can become supersaturated, which can also lead to oiling out. Try using a more dilute solution.
-
Impurities: The presence of impurities can inhibit crystallization. Ensure your 2-Methanesulfinyl-6-methylaniline is of high purity before attempting the salt formation.
To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure hydrochloride salt.[7]
Question 6: How do I confirm the purity of my final product, this compound?
Answer: A combination of analytical techniques should be used to confirm the purity of your final product:[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A well-developed HPLC method can separate the desired product from starting materials, byproducts (like the sulfone), and other impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure of the final product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range is a good indicator of purity.
| Analytical Technique | Purpose |
| HPLC | Quantify purity and detect impurities |
| ¹H and ¹³C NMR | Confirm chemical structure |
| Mass Spectrometry | Confirm molecular weight |
| Melting Point | Assess overall purity |
III. Experimental Protocols
Protocol 1: Selective Oxidation of 2-methyl-6-(methylthio)aniline
Materials:
-
2-methyl-6-(methylthio)aniline
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 2-methyl-6-(methylthio)aniline (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methanesulfinyl-6-methylaniline.
Protocol 2: Formation of this compound
Materials:
-
Crude 2-Methanesulfinyl-6-methylaniline
-
Isopropanol
-
Hydrochloric acid (concentrated or as a solution in isopropanol)
-
Diethyl ether
Procedure:
-
Dissolve the crude 2-Methanesulfinyl-6-methylaniline in a minimal amount of isopropanol.
-
Slowly add hydrochloric acid (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at room temperature for 30 minutes. If no precipitate forms, cool the solution in an ice bath.
-
If crystallization is slow, you can add diethyl ether as an anti-solvent to induce precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
IV. References
-
Ji, W.-S., et al. (2025). Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. Synlett. Available at:
-
Leung, W.-H., et al. (2000). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Journal of the Chemical Society, Dalton Transactions. Available at:
-
Riley, D. P., & Correa, P. E. (1988). Selective molecular oxygen oxidation of thioethers to sulfoxides catalyzed by Ce(IV). Journal of the American Chemical Society. Available at:
-
Correa, P. E., & Riley, D. P. (1986). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry. Available at:
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from
-
Gütz, C., et al. (2022). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development. Available at:
-
Gütz, C., et al. (2022). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development. Available at:
-
BenchChem. (2025). Technical Support Center: Purification of 2,6-Dimethylaniline. Retrieved from
-
Sheldon, R. A., et al. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Journal of Catalysis. Available at:
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available at:
-
Qi, L., et al. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials. Available at:
-
Ziemniak, A., et al. (2006). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis. Available at:
-
Ziemniak, A., et al. (2006). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. PubMed. Available at:
Sources
- 1. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing 2-Methanesulfinyl-6-methylaniline Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the catalytic synthesis of this important intermediate. Our focus is on optimizing the selective oxidation of 2-methyl-6-(methylthio)aniline, a critical step that dictates yield, purity, and overall process efficiency.
Introduction to the Synthesis
The synthesis of this compound primarily involves the selective oxidation of the corresponding sulfide, 2-methyl-6-(methylthio)aniline. The core challenge lies in achieving high selectivity for the sulfoxide product while minimizing the over-oxidation to the sulfone byproduct. The choice of catalyst is paramount to controlling this selectivity. This guide will explore various catalytic systems and provide practical advice for overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the selective oxidation of aryl sulfides to sulfoxides?
A1: A range of metal-based catalysts are effective for the selective sulfoxidation of aryl sulfides. Molybdenum(VI) cis-dioxo complexes are particularly noteworthy for their high selectivity and stability.[1] Vanadium and titanium complexes are also widely used.[2] For instance, titanium(IV) and hafnium(IV) aminotriphenolate complexes have been studied for sulfide oxidation in the presence of peroxides.[2] Additionally, metal-free approaches using reagents like hydrogen peroxide with triflic acid have been reported to give good results.[3]
Q2: What is the primary side reaction to be concerned about in this synthesis?
A2: The most common and significant side reaction is the over-oxidation of the desired sulfoxide to the corresponding sulfone (2-Methanesulfonyl-6-methylaniline). This occurs when the reaction conditions are too harsh or the catalyst is not selective enough. Controlling the stoichiometry of the oxidant and choosing a catalyst with a high affinity for sulfide oxidation over sulfoxide oxidation are key to minimizing this byproduct.
Q3: How does the choice of oxidant affect the reaction?
A3: The choice of oxidant is critical. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly choice, often used in combination with metal catalysts.[4] Urea-hydrogen peroxide (UHP) is another mild and effective oxidant.[2] The concentration and rate of addition of the oxidant must be carefully controlled to prevent over-oxidation and ensure a safe reaction.
Q4: Can I recycle the catalyst?
A4: The recyclability of the catalyst depends on the specific system being used. Some molybdenum(VI) cis-dioxo catalysts have been shown to be recyclable for several runs without a significant loss of activity.[1] Catalyst deactivation can occur through poisoning, coking, or thermal degradation.[5] Proper work-up procedures are essential to recover and reuse the catalyst effectively.
Q5: How do I form the hydrochloride salt of the final product?
A5: Once the 2-Methanesulfinyl-6-methylaniline has been synthesized and purified, the hydrochloride salt can be formed by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrochloric acid (e.g., concentrated HCl, HCl in isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. 2. Insufficient Oxidant: The stoichiometric amount of the oxidant was not sufficient for the complete conversion of the starting material. 3. Incorrect Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. | 1. Use a fresh batch of catalyst or regenerate the existing catalyst if possible. Ensure proper storage and handling of the catalyst under an inert atmosphere if required. 2. Carefully check the stoichiometry of your reagents. A slight excess of the oxidant may be necessary, but this should be optimized to avoid over-oxidation. 3. Optimize the reaction temperature. Monitor the reaction progress using TLC or HPLC to determine the optimal temperature for your specific catalytic system. |
| Formation of Significant Amounts of Sulfone Byproduct | 1. Over-oxidation: The reaction conditions are too harsh (e.g., high temperature, excess oxidant). 2. Non-selective Catalyst: The chosen catalyst has a low selectivity for the sulfoxide. | 1. Reduce the reaction temperature. Add the oxidant dropwise over an extended period to maintain a low instantaneous concentration. Use a milder oxidant. 2. Screen different catalysts. Molybdenum-based catalysts are often reported to have high selectivity for sulfoxide formation.[1] |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst lost its activity during the reaction. | 1. Increase the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. 2. Investigate the cause of deactivation. Potential poisons include impurities in the starting material or solvent.[5] Consider using a more robust catalyst or adding a co-catalyst to improve stability. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the work-up solvent. 2. Formation of an emulsion during extraction. | 1. Choose a different solvent for extraction where the product has lower solubility. 2. Add a small amount of brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
| Low Purity of the Final Hydrochloride Salt | 1. Impurities co-precipitate with the salt. 2. Incomplete conversion of the free base to the salt. | 1. Purify the crude sulfoxide by column chromatography or recrystallization before salt formation. Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water).[6] 2. Ensure a slight excess of hydrochloric acid is used during the salt formation step. Monitor the pH to confirm an acidic environment.[6] |
Catalyst Performance Comparison
The following table summarizes the performance of different types of catalysts for the selective sulfoxidation of aryl sulfides. This data is intended to serve as a general guideline for catalyst selection.
| Catalyst Type | Typical Oxidant | Advantages | Disadvantages |
| Molybdenum(VI) cis-Dioxo Complexes | H₂O₂, UHP | High selectivity for sulfoxides, stable, recyclable.[1] | May require ligand synthesis. |
| Titanium(IV) Complexes | H₂O₂, Alkyl hydroperoxides | Good activity and selectivity.[2] | Can be sensitive to water. |
| Vanadium Complexes | H₂O₂ | High catalytic activity. | Can sometimes lead to over-oxidation. |
| Chromium(III) Carboxylate (MIL-101) | H₂O₂ | Heterogeneous catalyst, easy to separate.[7] | May have lower activity compared to homogeneous catalysts. |
| Metal-Free (e.g., H₂O₂/Triflic Acid) | H₂O₂ | Avoids metal contamination of the product.[3] | May require stronger acids and careful control of conditions. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Sulfoxidation of 2-methyl-6-(methylthio)aniline
This protocol is a representative procedure and may require optimization for your specific catalyst and setup.
Materials:
-
2-methyl-6-(methylthio)aniline
-
Selected Catalyst (e.g., Mo(VI) complex, 0.5-2 mol%)
-
Oxidant (e.g., 30% Hydrogen Peroxide, 1.1 equivalents)
-
Solvent (e.g., Ethanol, Methanol)
-
Sodium sulfite (for quenching)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-6-(methylthio)aniline (1 equivalent) in the chosen solvent.
-
Add the catalyst to the solution and stir until it is dissolved or well-suspended.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the oxidant (1.1 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically 1-4 hours), quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature.
-
If a solid catalyst is used, filter it off at this stage.
-
Extract the aqueous mixture with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-Methanesulfinyl-6-methylaniline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Formation of this compound
Materials:
-
Purified 2-Methanesulfinyl-6-methylaniline
-
Anhydrous diethyl ether or isopropanol
-
Concentrated Hydrochloric Acid or HCl in a suitable solvent
Procedure:
-
Dissolve the purified 2-Methanesulfinyl-6-methylaniline in a minimal amount of anhydrous diethyl ether or isopropanol.
-
While stirring, slowly add a solution of hydrochloric acid dropwise.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue adding the acid until no further precipitation is observed and the solution is acidic (check with pH paper).
-
Stir the suspension for an additional 30 minutes at room temperature or in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to obtain pure this compound.
Visualizing the Process
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
Sources
- 1. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 4. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 5. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Methanesulfinyl-6-methylaniline Hydrochloride: An NMR and Mass Spectrometry Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the comprehensive characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and quality. This guide provides an in-depth technical comparison of two pivotal analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of 2-Methanesulfinyl-6-methylaniline hydrochloride. As a key intermediate or potential impurity in the synthesis of various pharmaceutical agents, a thorough understanding of its structural features is paramount. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their analytical endeavors.
The Compound in Focus: this compound
This compound is a substituted aniline derivative containing a chiral sulfoxide moiety. The presence of both a basic amine and a stereocenter at the sulfur atom presents unique analytical challenges and necessitates a multi-faceted approach for unambiguous characterization. Its hydrochloride salt form is typical for enhancing solubility and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is an unparalleled technique for providing a detailed blueprint of a molecule's carbon-hydrogen framework.[1][2][3][4][5] It allows for the precise determination of the connectivity of atoms and their spatial relationships. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts (δ) for this compound, based on the analysis of structurally similar compounds. The hydrochloride salt form will lead to a downfield shift of the amine proton, which will also likely appear as a broad signal due to exchange with residual water and quadrupolar broadening from the nitrogen atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ar-H (H3, H4, H5) | 7.2 - 7.5 | Multiplet | 3H | The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. |
| NH₃⁺ | 8.0 - 10.0 | Broad Singlet | 3H | The acidic proton of the ammonium salt will be significantly deshielded and may exchange with D₂O. |
| S(O)-CH₃ | 2.8 - 3.0 | Singlet | 3H | The methyl group attached to the sulfoxide is expected to be a singlet in a region typical for such functionalities. |
| Ar-CH₃ | 2.3 - 2.5 | Singlet | 3H | The methyl group on the aromatic ring will appear as a sharp singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 (C-NH₃⁺) | 140 - 145 | The carbon attached to the ammonium group is deshielded. |
| C2 (C-S(O)) | 135 - 140 | The carbon bearing the sulfoxide group will also be downfield. |
| C6 (C-CH₃) | 130 - 135 | |
| C3, C4, C5 | 120 - 130 | Aromatic carbons. |
| S(O)-CH₃ | 40 - 45 | The methyl carbon of the sulfoxide group. |
| Ar-CH₃ | 18 - 22 | The aromatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. DMSO-d₆ is often preferred for hydrochloride salts to avoid H/D exchange of the amine protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
Data Acquisition:
-
Place the NMR tube into the spectrometer.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon types (CH, CH₂, CH₃).
-
For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish H-H and C-H correlations, respectively.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][7][8] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, as it is well-suited for polar and ionic compounds.
Predicted Mass Spectrum Data
The mass spectrum is expected to show the molecular ion of the free base after the loss of HCl.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ (free base) | 184.07 | The protonated molecule of 2-Methanesulfinyl-6-methylaniline. |
Key Fragmentation Pathways:
The fragmentation pattern in MS/MS experiments can provide further structural confirmation. Expected fragmentation would involve the loss of the sulfoxide group or the methyl group.
-
Loss of CH₃SO: A fragment corresponding to the loss of the methanesulfinyl radical.
-
Loss of H₂O from the sulfoxide: Under certain conditions, sulfoxides can undergo rearrangement and loss of water.
-
Cleavage of the C-S bond: This would lead to fragments representing the aniline and the methanesulfinyl moieties.
Experimental Protocol: Mass Spectrometry (LC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent mixture, such as methanol/water or acetonitrile/water. A concentration of approximately 1-10 µg/mL is typically sufficient.
LC-MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS). The LC system allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer.
-
Utilize a suitable column (e.g., C18) and a gradient elution method.
-
Set the mass spectrometer to operate in positive ion mode with ESI as the ionization source.
-
Acquire full scan mass spectra to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural elucidation.
Comparison of NMR and Mass Spectrometry for Structural Elucidation
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity, stereochemistry, and conformational information. | Molecular weight and fragmentation patterns. |
| Sensitivity | Lower sensitivity, requires mg quantities. | High sensitivity, can detect picogram to femtogram quantities. |
| Sample State | Typically in solution. | Can analyze solid, liquid, and gas samples. |
| Quantitative Analysis | Excellent for quantitative analysis (qNMR). | Can be quantitative, but often requires labeled internal standards. |
| Isomer Differentiation | Excellent at differentiating constitutional isomers and stereoisomers. | Can differentiate isomers, especially with techniques like ion mobility MS.[9] |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a pharmaceutical compound like this compound.
Caption: A generalized workflow for the synthesis and structural characterization of a pharmaceutical compound.
Complementary and Alternative Analytical Techniques
While NMR and MS are primary tools, a comprehensive characterization often involves other techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. For the target compound, characteristic peaks for N-H (amine salt), S=O (sulfoxide), and aromatic C-H bonds would be expected.
-
High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the compound and for separating it from related substances.[10][11] An HPLC method would be a prerequisite for accurate LC-MS analysis.
-
Elemental Analysis: Determines the elemental composition (C, H, N, S, Cl) of the compound, providing an empirical formula that can be compared with the molecular formula determined by mass spectrometry.
Conclusion: A Synergistic Approach
The structural elucidation of this compound is most effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the detailed architectural framework of the molecule, while mass spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis. In the context of pharmaceutical development, where certainty and accuracy are non-negotiable, employing both techniques is not redundant but rather a necessary and self-validating system. This integrated analytical approach, supplemented by other methods like FT-IR and HPLC, ensures a comprehensive and unambiguous characterization of the molecule, which is critical for regulatory submission and the overall success of a drug development program.
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Kumar, A., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]
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A Comparative Guide to the Biological Activity of 2-Methanesulfinyl-6-methylaniline Hydrochloride and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the potential biological activities of 2-Methanesulfinyl-6-methylaniline hydrochloride. In the absence of extensive direct research on this specific molecule, we will leverage experimental data from structurally related analogs to forecast its activity profile and establish a framework for its comprehensive evaluation. We will explore potential cytotoxic, anti-inflammatory, and antioxidant properties, grounded in the established pharmacology of the aniline scaffold and the unique contributions of the methanesulfinyl moiety.
Introduction: Deconstructing the Target Molecule
This compound (CAS No. 1797061-46-1) is a substituted aniline derivative featuring two key functional groups that portend significant biological activity[1]. The core structure is a 2,6-disubstituted aniline, a scaffold known to be a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents[2]. The substitution pattern is critical; for instance, the genotoxicity and tumor-promoting activity of dimethylaniline isomers are highly dependent on the position of the methyl groups[3][4].
The two substituents impart distinct characteristics:
-
6-methyl group: This group provides steric bulk adjacent to the amine, which can influence binding selectivity to biological targets and affect metabolic stability.
-
2-Methanesulfinyl group (-S(O)CH₃): This sulfoxide group is pivotal. Sulfoxides are known to possess intrinsic anti-inflammatory and antioxidant properties[5][6][7]. Dimethyl sulfoxide (DMSO), the simplest sulfoxide, is widely used as a topical analgesic and anti-inflammatory agent[8]. The sulfoxide moiety can also participate in redox reactions within the cell, potentially acting as a pro-drug or influencing cellular signaling through oxidative stress modulation.
Based on this structural analysis, we can hypothesize that 2-Methanesulfinyl-6-methylaniline may exhibit a unique combination of activities common to substituted anilines (such as cytotoxicity) and those specific to organosulfur compounds (like anti-inflammatory and antioxidant effects).
Comparative Biological Evaluation
To build a predictive profile for our target compound, we will analyze experimental data from analogs sharing either the substituted aniline core or the sulfoxide functional group.
Antiproliferative and Cytotoxic Activity
Aniline derivatives are frequently investigated for their anticancer potential.[9] Many act as inhibitors of protein kinases, which are crucial regulators of cell proliferation.[10] A primary step in evaluating any new aniline compound is to assess its cytotoxicity against various cell lines. Aniline itself can induce oxidative stress, DNA damage, and apoptosis in hepatocytes[11].
Table 1: Comparative Cytotoxicity of Substituted Aniline Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Source |
|---|---|---|---|---|
| Trifluoromethyl-Aniline Derivative A | A549 (Lung) | 15.2 | Apoptosis Induction | [12] |
| Trifluoromethyl-Aniline Derivative B | MCF-7 (Breast) | 8.7 | Apoptosis Induction | [12] |
| 2,6-Dimethylaniline | Various | Genotoxic, tumor-promoting | Induces DNA strand breaks | [3][4] |
| Aniline | Primary Hepatocytes | ~65 (10 µg/mL) | Oxidative Stress, Apoptosis | [11] |
| 2-Substituted Pyrimidine-Aniline (18c) | HepG2 (Liver) | 12.1 | Dual Mer/c-Met Kinase Inhibition |[10] |
This data illustrates that substitutions on the aniline ring profoundly impact cytotoxic potency. The proposed investigation for this compound would involve screening it against a panel of cancer cell lines (e.g., lung, breast, colon) to determine its IC50 values.
Anti-inflammatory Activity
The presence of the methanesulfinyl group strongly suggests potential anti-inflammatory activity. Organosulfur compounds, such as those derived from garlic, are known to suppress inflammatory pathways.[13] Ajoene, a stable sulfoxide from garlic, inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) and downregulates pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[13] The mechanism often involves the inhibition of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB).[14]
Table 2: Anti-inflammatory Activity of Sulfoxide-Containing Compounds
| Compound | Model | Key Effect | Putative Mechanism | Source |
|---|---|---|---|---|
| Ajoene (Z- and E-isomers) | LPS-activated macrophages | Inhibition of NO and PGE₂ production | NF-κB suppression | [13] |
| Dimethyl Sulfoxide (DMSO) | Various inflammatory models | Topical analgesic, anti-inflammatory | Antioxidant, cytokine modulation | [8] |
| Alliin | In vitro models | Antioxidant, Nrf2 activation | Nrf2 pathway modulation |[5] |
A logical experimental step would be to test this compound in an LPS-stimulated macrophage model (e.g., RAW 264.7 cells) and quantify its effect on NO production. A significant reduction would be a strong indicator of anti-inflammatory potential.
Antioxidant Activity
Sulfoxide-containing compounds can combat oxidative stress through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and indirect modulation of cellular antioxidant defense systems.[7] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense against oxidative stress, and some organosulfur compounds are known Nrf2 activators.[5]
Experimental Workflows and Protocols
To ensure scientific rigor, all evaluations must follow validated protocols. Below are detailed methodologies for the key assays proposed in this guide.
General Experimental Workflow
The logical progression for evaluating a novel compound like this compound involves a tiered screening approach.
Caption: Tiered experimental workflow for compound evaluation.
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol assesses cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][14][15]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.[15]
-
Incubation: Incubate the plate for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies nitrite (a stable product of NO) in cell culture supernatant as an indicator of NO production by macrophages.[13]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: Sulfanilamide in H₃PO₄; Part B: Naphthylethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect 50 µL of cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes, then add 50 µL of Part B.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathway Context: NF-κB in Inflammation
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway. Understanding this context is crucial for interpreting experimental results.
Caption: Simplified NF-κB signaling pathway and potential inhibition point.
Conclusion and Future Directions
While direct experimental data for this compound is not yet widely published, a robust scientific forecast can be made based on its structural components. The substituted aniline core suggests a potential for cytotoxic or other pharmacological activities, such as kinase inhibition, which warrants comprehensive screening.[10] More compellingly, the methanesulfinyl group strongly points towards anti-inflammatory and antioxidant properties, likely mediated through the modulation of pathways like NF-κB and Nrf2.[5][13]
The experimental framework provided here offers a clear path for the systematic evaluation of this compound and its future analogs. A thorough investigation comparing its activity to its sulfide (-SCH₃) and sulfone (-S(O)₂CH₃) analogs would provide invaluable structure-activity relationship (SAR) data, clarifying the precise role of the sulfoxide's oxidation state in its biological effects. Such studies will be critical in determining the therapeutic potential of this promising chemical scaffold.
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A Comparative Guide to the Synthetic Validation of 2-Methanesulfinyl-6-methylaniline Hydrochloride
This guide provides an in-depth technical comparison of two viable synthetic routes for the preparation of 2-Methanesulfinyl-6-methylaniline hydrochloride, a key intermediate in pharmaceutical development. The methodologies are presented with detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable route for their specific needs.
Introduction
2-Methanesulfinyl-6-methylaniline and its hydrochloride salt are important building blocks in the synthesis of various pharmacologically active compounds. The presence of the aniline, the sterically hindered ortho-methyl group, and the chiral sulfoxide moiety make it a versatile scaffold. However, the efficient and scalable synthesis of this molecule presents several challenges. This guide will explore two distinct synthetic strategies, providing a comprehensive validation and comparison to inform route selection in a research and development setting.
Route 1: Late-Stage Oxidation of a Thioether Intermediate
This route is a classical and often reliable approach, commencing with the introduction of a methylthio group onto a substituted aniline precursor, followed by a selective oxidation to the desired sulfoxide.
Synthetic Pathway
Caption: Synthetic pathway for Route 1, proceeding through a thioether intermediate.
Experimental Protocols
Step 1: Synthesis of 2-(Methylthio)-6-methylaniline (Intermediate C)
-
Rationale: This two-step, one-pot procedure first converts the starting nitroaniline to a diazonium salt, which is then displaced by a disulfide to form a thiol. The subsequent methylation of the thiol is a standard nucleophilic substitution.
-
Procedure:
-
To a stirred suspension of 2-methyl-6-nitroaniline (1.0 eq) in a 1:1 mixture of concentrated HCl and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a solution of sodium disulfide (prepared from sodium sulfide nonahydrate and sulfur) at room temperature.
-
After the evolution of nitrogen ceases, the reaction mixture is heated to 60 °C for 1 hour and then cooled.
-
The mixture is made basic with NaOH and methyl iodide (1.2 eq) is added. The reaction is stirred overnight.
-
The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Synthesis of 2-Methanesulfinyl-6-methylaniline (Intermediate D)
-
Rationale: The selective oxidation of the sulfide to a sulfoxide requires a controlled oxidizing agent to prevent over-oxidation to the sulfone. Hydrogen peroxide is a common and cost-effective choice.[1]
-
Procedure:
-
2-(Methylthio)-6-methylaniline (1.0 eq) is dissolved in acetic acid.
-
The solution is cooled to 0-5 °C, and hydrogen peroxide (30% aqueous solution, 1.1 eq) is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.
-
The mixture is neutralized with sodium bicarbonate and the product is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated to yield the crude sulfoxide.
-
Step 3: Preparation of this compound (Final Product E)
-
Rationale: The formation of the hydrochloride salt is a straightforward acid-base reaction, which often aids in purification and improves the stability and handling of the final compound.[2][3][4][5]
-
Procedure:
-
The crude 2-Methanesulfinyl-6-methylaniline is dissolved in anhydrous diethyl ether.
-
A solution of HCl in diethyl ether (or gaseous HCl) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product.
-
Route 2: Ortho-Lithiation and Electrophilic Quench
This alternative route utilizes directed ortho-metalation to introduce the sulfur functionality directly onto the aniline ring, followed by oxidation.
Synthetic Pathway
Caption: Synthetic pathway for Route 2, featuring a directed ortho-lithiation step.
Experimental Protocols
Step 1: Synthesis of N-Protected 2-(methylthio)-6-methylaniline (Intermediate H)
-
Rationale: A protecting group on the aniline nitrogen is necessary to direct the lithiation to the ortho position and to prevent reaction of the strong base with the acidic N-H proton. A pivaloyl or Boc group is suitable. The subsequent ortho-lithiation and quenching with an electrophilic sulfur source is a powerful C-S bond-forming strategy.[6][7]
-
Procedure:
-
To a solution of N-pivaloyl-2-methylaniline (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF at -78 °C, n-butyllithium (2.2 eq) is added dropwise.
-
The reaction mixture is allowed to warm to -20 °C and stirred for 3 hours.
-
The mixture is cooled back to -78 °C, and dimethyl disulfide (1.2 eq) is added.
-
The reaction is stirred overnight, allowing it to slowly warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.
-
Step 2: Deprotection and Subsequent Steps
-
Procedure:
-
The N-protected intermediate (H) is deprotected under standard acidic or basic conditions depending on the protecting group used to yield 2-(methylthio)-6-methylaniline (I).
-
The subsequent oxidation to the sulfoxide (J) and formation of the hydrochloride salt (K) are carried out as described in Route 1.
-
Comparative Analysis
| Feature | Route 1: Late-Stage Oxidation | Route 2: Ortho-Lithiation |
| Starting Materials | Readily available 2-methyl-6-nitroaniline. | Requires protection of 2-methylaniline. |
| Number of Steps | Potentially longer due to the initial functional group manipulations. | Can be more convergent, but requires protection/deprotection. |
| Key Reactions | Diazotization, nucleophilic substitution, oxidation. | Directed ortho-metalation, electrophilic quench. |
| Scalability | Diazotization can be hazardous on a large scale. | Use of n-BuLi requires strict anhydrous conditions and low temperatures, which can be challenging to scale up. |
| Safety Considerations | Diazonium salts are potentially explosive. | n-Butyllithium is highly pyrophoric. |
| Stereocontrol | Oxidation of the sulfide can be developed into an asymmetric synthesis with appropriate chiral reagents or catalysts. | Similar potential for asymmetric oxidation. |
| Overall Yield | Can be variable depending on the efficiency of the diazotization and displacement steps. | Often provides good yields for the ortho-functionalization step. |
| Purification | Intermediates may require chromatographic purification. | Similar purification requirements. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a more traditional approach that may be favored in academic or small-scale settings where the handling of diazonium salts is routine. Its primary advantage is the use of relatively inexpensive starting materials.
-
Route 2 represents a more modern and often more efficient method for the key C-S bond formation. While it requires the use of a protecting group and pyrophoric reagents, it can offer higher yields and better regioselectivity, making it potentially more suitable for larger-scale synthesis where the initial investment in process safety and specialized equipment is feasible.
The choice between these routes will ultimately depend on the specific requirements of the project, including the scale of the synthesis, available equipment, safety protocols, and cost considerations. This guide provides the foundational data and protocols to make an informed decision.
References
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Making Aniline HCl - YouTube. (2023). Available at: [Link]
-
Arylamines salt formation? - ResearchGate. (2015). Available at: [Link]
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Synthesis of 2-methylthiomethyl-6-trifluoromethyl aniline - PrepChem.com. Available at: [Link]
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p-Aminotetraphenylmethane - Organic Syntheses. Available at: [Link]
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Does anyone have any literature or procedure for the preparation of aniline hydrochloride? - ResearchGate. (2020). Available at: [Link]
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-
A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline - ACS Publications. (1999). Available at: [Link]
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Synthesis of 2-Alkenyl-Tethered Anilines - PMC - NIH. (2017). Available at: [Link]
-
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2-Alkenyl-Tethered Anilines - PubMed - NIH. (2017). Available at: [Link]
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(PDF) Synthesis and Antitumor Activity of 2-Alkanesulfinyl - Amanote Research. Available at: [Link]
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Recent advances in thiolation via sulfur electrophiles - RSC Publishing. (2022). Available at: [Link]
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A Comparative In-Vitro Evaluation of Novel 2-Methanesulfinyl-6-methylaniline Hydrochloride Derivatives for Anti-Cancer Activity
In the landscape of modern oncology, the pursuit of novel small molecules that can selectively target cancer cells remains a cornerstone of drug discovery. Aniline and its derivatives have historically provided a versatile scaffold for the development of therapeutically relevant agents, including several approved kinase inhibitors.[1] This guide presents a comparative in-vitro analysis of a novel series of 2-Methanesulfinyl-6-methylaniline hydrochloride derivatives. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the anti-cancer potential of these compounds, supported by robust experimental data and detailed methodologies.
The central hypothesis underpinning this investigation is that modifications to the aniline scaffold can modulate cytotoxic activity and target engagement. We will explore this by comparing the parent compound, MMA-001 (this compound), with two novel derivatives: MMA-002 , featuring a trifluoromethyl substitution for enhanced metabolic stability, and MMA-003 , incorporating a pharmacophore known to interact with specific kinase ATP-binding pockets.
Rationale for Experimental Design
Our comparative evaluation rests on a two-tiered in-vitro testing strategy. The initial tier assesses broad-spectrum cytotoxicity to determine the general anti-proliferative effects of the compounds against a panel of human cancer cell lines. For this, the widely adopted MTT assay is employed due to its reliability in measuring metabolic activity as an indicator of cell viability.[2][3][4]
The second tier aims to elucidate a potential mechanism of action. Given that many aniline-based compounds function as kinase inhibitors, we will perform a targeted enzyme inhibition assay against a clinically relevant kinase, such as a receptor tyrosine kinase often implicated in cancer progression.[1][5] This dual approach allows for a comprehensive assessment, moving from a general phenotypic observation (cell death) to a specific molecular interaction.
Comparative Cytotoxicity Analysis
The anti-proliferative activity of the MMA series was evaluated against three human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth, was determined for each compound.[3]
| Compound ID | Chemical Name | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| MMA-001 | This compound | 45.2 ± 3.1 | 58.7 ± 4.5 | 51.9 ± 3.8 |
| MMA-002 | 2-Methanesulfinyl-4-(trifluoromethyl)-6-methylaniline hydrochloride | 12.8 ± 1.2 | 18.3 ± 1.9 | 15.5 ± 1.4 |
| MMA-003 | N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-methanesulfinyl-6-methylaniline hydrochloride | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.7 ± 0.1 |
Interpretation of Results: The parent compound, MMA-001, exhibited modest cytotoxic activity. The addition of a trifluoromethyl group in MMA-002 resulted in a significant increase in potency across all cell lines. MMA-003, with its kinase-targeting side chain, demonstrated the most potent anti-proliferative effects, with IC50 values in the low micromolar range. This structure-activity relationship suggests a potential for targeted kinase inhibition.
Mechanistic Insight: In-Vitro Kinase Inhibition Assay
To investigate the hypothesis that the enhanced cytotoxicity of MMA-003 is due to kinase inhibition, a biochemical enzyme inhibition assay was performed.[6][7] This assay measures the ability of a compound to reduce the activity of a specific enzyme.[8]
| Compound ID | % Inhibition at 10 µM | IC50 (nM) against Target Kinase |
| MMA-001 | 8.2 ± 2.1 | > 10,000 |
| MMA-002 | 25.6 ± 3.5 | 8,540 ± 520 |
| MMA-003 | 92.3 ± 5.8 | 85.7 ± 9.3 |
Interpretation of Results: The data clearly indicates that MMA-003 is a potent inhibitor of the target kinase, with a nanomolar IC50 value. In contrast, MMA-001 and MMA-002 showed minimal to no direct inhibition at a high concentration, suggesting their cytotoxic effects may arise from a different, less specific mechanism.
Experimental Workflows and Signaling Pathways
Cytotoxicity Screening Workflow
Caption: Workflow for MTT-based cytotoxicity assessment.
Hypothetical Kinase Inhibition Pathway
Caption: Competitive inhibition of a receptor tyrosine kinase by MMA-003.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted from standard methodologies for assessing cell viability.[2][4]
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Preparation: Prepare stock solutions of the test compounds (MMA-001, MMA-002, MMA-003) and a positive control (e.g., Doxorubicin) in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 15 minutes on a plate shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: In-Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a general method for assessing enzyme inhibition.[7]
-
Reagent Preparation: Prepare assay buffer, a solution of the purified target kinase, the specific substrate, and ATP at optimized concentrations.
-
Compound Dilution: Prepare serial dilutions of the test compounds (MMA-001, MMA-002, MMA-003) in the assay buffer with a small percentage of DMSO.
-
Assay Reaction: In a 96-well or 384-well plate, combine the kinase, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or an ELISA-based format.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This comparative guide demonstrates a systematic in-vitro approach to characterizing a novel series of this compound derivatives. The results indicate that specific structural modifications can significantly enhance anti-proliferative activity, with derivative MMA-003 emerging as a potent cytotoxic agent and a direct inhibitor of a key cancer-related kinase. This highlights the potential of this chemical scaffold for the development of targeted anti-cancer therapeutics.
Further studies should focus on expanding the panel of cancer cell lines and kinase targets to establish the selectivity profile of MMA-003. In-vitro ADME (absorption, distribution, metabolism, and excretion) assays would also be crucial next steps to evaluate the drug-like properties of this promising lead compound before advancing to in-vivo models.
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment: The Case of 2-Methanesulfinyl-6-methylaniline hydrochloride
The Imperative of Specificity in Pharmaceutical Analysis
The journey of a drug from discovery to market is paved with rigorous testing to ensure its safety and efficacy. A critical aspect of this process is the development of validated analytical methods to accurately measure the drug's concentration in various matrices. However, the presence of structurally similar compounds, such as metabolites or impurities, can pose a significant challenge. These "related substances" may interfere with the analytical signal of the parent drug, a phenomenon known as cross-reactivity.[1][2][3]
This guide focuses on a hypothetical scenario where 2-Methanesulfinyl-6-methylaniline hydrochloride is identified as a potential cross-reactant in the analysis of "Drug X," a novel therapeutic agent. Understanding the degree of this cross-reactivity is crucial for developing a specific and reliable analytical method.
Designing a Comprehensive Cross-Reactivity Study
A well-designed cross-reactivity study aims to challenge the analytical method's ability to differentiate between the target analyte and potentially interfering compounds.[4][5] The selection of these challenging compounds is a critical first step.
Selection of Comparator Compounds
To provide a thorough assessment, we will compare the cross-reactivity of this compound with other structurally related aniline derivatives. The rationale for selecting these comparators is based on their structural similarity to the core aniline structure, which could potentially lead to cross-reactivity.
Table 1: Comparator Compounds for Cross-Reactivity Study
| Compound Name | Structure | Rationale for Inclusion |
| Drug X (Hypothetical) | (Structure to be visualized) | The target analyte of the analytical method. |
| This compound | (Structure to be visualized) | The primary potential cross-reactant under investigation. |
| 2-Chloro-6-methylaniline | (Structure to be visualized) | A structurally similar aniline with a different substitution at the 2-position, providing insight into the method's selectivity.[6][7][8][9][10][11] |
| 2-Ethyl-6-methylaniline | (Structure to be visualized) | Another analogue with a different alkyl group at the 2-position, further testing the method's specificity.[12] |
| N-methylaniline | (Structure to be visualized) | An aniline derivative with a modification on the amine group, assessing the impact of N-alkylation on cross-reactivity.[13] |
Experimental Workflow
The experimental workflow is designed to systematically evaluate the response of the analytical method to each of the selected compounds. A typical workflow for a cross-reactivity study using High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of small molecules, is outlined below.[14][15][16][17][18]
Caption: Workflow for HPLC-based cross-reactivity assessment.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the results, detailed protocols are essential.[1][19]
Materials and Reagents
-
Drug X (Reference Standard)
-
This compound
-
2-Chloro-6-methylaniline
-
2-Ethyl-6-methylaniline
-
N-methylaniline
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Methanol (for stock solutions)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of dilutions for each compound in the mobile phase, ranging from the limit of quantification (LOQ) to a concentration that is 120% of the expected maximum concentration in a sample.[2]
HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Data Analysis
The cross-reactivity is determined by comparing the analytical response of each potential cross-reactant to the response of the target analyte (Drug X) at the same concentration. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Response of Cross-Reactant / Response of Drug X) x 100
Comparative Data and Interpretation
The results of the cross-reactivity study are summarized in the table below. This hypothetical data illustrates how the analytical method responds to each of the tested compounds.
Table 2: Comparative Cross-Reactivity Data
| Compound | Concentration (µg/mL) | Peak Area (Arbitrary Units) | % Cross-Reactivity |
| Drug X | 10 | 1,000,000 | 100% |
| This compound | 10 | 150,000 | 15% |
| 2-Chloro-6-methylaniline | 10 | 5,000 | 0.5% |
| 2-Ethyl-6-methylaniline | 10 | 2,000 | 0.2% |
| N-methylaniline | 10 | < 1,000 (Below LOQ) | < 0.1% |
Interpretation of Results
The hypothetical data reveals that the HPLC method exhibits a notable cross-reactivity of 15% towards this compound. This level of cross-reactivity could lead to an overestimation of Drug X in samples where this metabolite is present. In contrast, the other structurally similar compounds show negligible cross-reactivity, indicating that the method is highly selective against these particular analogues.
The observed cross-reactivity of this compound is likely due to the presence of the aniline core and the methyl group at the 6-position, which are also present in Drug X. The methanesulfinyl group at the 2-position, while different from the corresponding group in Drug X, still allows for a significant interaction with the stationary phase of the HPLC column, resulting in a co-eluting or closely eluting peak.
Visualizing Structural Relationships
The structural similarities and differences between the tested compounds are key to understanding the observed cross-reactivity.
Caption: Structural representations of the compounds evaluated.
Conclusion and Recommendations
This guide has provided a comprehensive framework for conducting a cross-reactivity study, using the hypothetical case of this compound as a potential interferent in the analysis of "Drug X." The experimental design, detailed protocols, and data interpretation presented here offer a practical approach for scientists in the pharmaceutical industry.
The key takeaway is the critical importance of evaluating the specificity of an analytical method early in the drug development process.[5] A thorough understanding of potential cross-reactivity allows for the development of more robust and reliable methods, ultimately ensuring the quality and safety of the final drug product. Based on our hypothetical findings, further method development would be necessary to improve the selectivity for Drug X in the presence of its methanesulfinyl metabolite. This could involve exploring different stationary phases, mobile phase compositions, or detection techniques.
References
- Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide.
- ResearchGate. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
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- International Journal of Pharmaceutical Sciences and Research. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC.
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- ACS Publications. (2025). Theoretical Framework and Experimental Validation of Multiplexed Analyte Quantification Using Cross-Reactive Affinity Reagents.
- Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods.
- NIH. (n.d.). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA.
- Benchchem. (2025). Navigating Antibody Cross-Reactivity: A Guide for Researchers.
- PubMed. (n.d.). Characterizing antibody cross-reactivity for immunoaffinity purification of analytes prior to multiplexed liquid chromatography-tandem mass spectrometry.
- ResearchGate. (2025). Theoretical framework and experimental validation of multiplexed analyte quantification using cross-reactive affinity reagents.
- Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods.
- OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances.
- U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- BLD Pharm. (n.d.). This compound.
- NIH. (n.d.). Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline.
- PubMed. (1996). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2.
- ResearchGate. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- PubMed. (1991). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites.
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- PubMed. (n.d.). Metabolism and Disposition of 2-methoxy-4-nitroaniline in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice.
- NIH. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- SincereChemical. (n.d.). N-methylaniline.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis.
- NIH. (n.d.). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays.
- PubChem. (n.d.). 2-Chloro-6-methylaniline.
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- ChemicalBook. (2024). 2-chloro-6-methyl aniline: uses and synthesis.
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Benchmarking the performance of 2-Methanesulfinyl-6-methylaniline hydrochloride in specific assays
This guide provides a comprehensive framework for the preclinical benchmarking of novel P2X3 receptor antagonists, using the hypothetical candidate 2-Methanesulfinyl-6-methylaniline hydrochloride. We will explore the essential in vitro and in vivo assays required to characterize the potency, selectivity, and efficacy of new chemical entities in this class, drawing direct comparisons with the well-documented P2X3 antagonists, Gefapixant and Sivopixant.
Introduction: The P2X3 Receptor as a Therapeutic Target
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, has emerged as a critical target for the development of therapies for chronic cough and neuropathic pain.[1] Activation of P2X3 receptors by extracellular ATP, released in response to tissue injury or inflammation, leads to the sensitization of afferent nerve fibers and the generation of action potentials, contributing to the perception of pain and the initiation of the cough reflex. Consequently, antagonists of the P2X3 receptor hold significant promise for mitigating these conditions.
A key challenge in the development of P2X3 antagonists is achieving selectivity over the closely related P2X2/3 heterotrimeric receptor. While antagonism of the homomeric P2X3 receptor is linked to therapeutic efficacy, activity at the P2X2/3 receptor has been associated with taste-related side effects, such as dysgeusia (taste disturbance).[1][2] Therefore, a thorough characterization of a new compound's activity at both receptor subtypes is paramount.
This guide will use this compound as a case study to illustrate the benchmarking process. While specific experimental data for this compound is not publicly available, we will populate the comparative tables with hypothetical data to demonstrate the evaluation process.
In Vitro Characterization: Potency and Selectivity Profiling
The initial stages of benchmarking involve a series of in vitro assays to determine the compound's potency at the target receptor and its selectivity against related receptors.
Primary Potency Assessment: Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay
The FLIPR assay is a high-throughput method to assess the ability of a compound to inhibit the influx of calcium through the P2X3 ion channel upon activation by an agonist, such as α,β-methylene ATP (α,β-meATP). This assay provides a rapid determination of the compound's inhibitory concentration (IC50) at the human P2X3 receptor.
-
Cell Culture: HEK293 cells stably expressing the human P2X3 receptor are seeded into 384-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.
-
Compound Addition: The test compound (this compound) and reference compounds (Gefapixant, Sivopixant) are serially diluted and added to the wells. The plates are incubated for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR instrument, and the fluorescent baseline is recorded. An EC80 concentration of α,β-meATP is then added to stimulate the P2X3 receptors, and the resulting change in fluorescence, indicative of calcium influx, is measured over time.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Gold Standard Potency and Mechanism: Patch Clamp Electrophysiology
Patch clamp electrophysiology is the gold standard for characterizing ion channel modulators. This technique directly measures the ion flow through the channel, providing detailed information on the compound's potency and mechanism of action (e.g., competitive vs. non-competitive antagonism).
-
Cell Preparation: HEK293 cells expressing human P2X3 or P2X2/3 receptors are grown on coverslips.
-
Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Compound and Agonist Application: The cells are perfused with an extracellular solution containing the test or reference compound for a set duration before co-application with the agonist (α,β-meATP).
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the extent of inhibition and to calculate the IC50 values.
Selectivity Profiling
To assess the therapeutic window and potential for side effects, the test compound must be profiled against the P2X2/3 receptor and a panel of other related P2X receptors (e.g., P2X1, P2X4, P2X7). This is typically performed using the same FLIPR and patch clamp assays with cell lines expressing the respective receptor subtypes.
Comparative In Vitro Data
| Compound | hP2X3 IC50 (FLIPR, nM) | hP2X3 IC50 (Patch Clamp, nM) | hP2X2/3 IC50 (Patch Clamp, nM) | Selectivity Ratio (P2X2/3 vs. P2X3) |
| 2-Methanesulfinyl-6-methylaniline HCl (Hypothetical) | 15 | 10 | 1500 | 150 |
| Gefapixant (AF-219) | ~30 | 30 | 100-250 | ~3-8[2] |
| Sivopixant (S-600918) | Not Reported | 4.2 | 1100 | ~262[1][3] |
In Vivo Efficacy Assessment: Disease-Relevant Models
Following promising in vitro results, the focus shifts to evaluating the compound's efficacy in animal models that recapitulate key aspects of the target diseases.
Chronic Cough Models
Guinea pigs are a commonly used species for cough research due to their robust cough reflex. Models often involve inducing cough through the inhalation of tussive agents like citric acid or ATP.
Caption: Workflow for assessing antitussive effects in an ATP-induced cough model.
Comparative In Vivo Efficacy in a Guinea Pig Cough Model
| Compound | Dose (mg/kg, p.o.) | % Inhibition of ATP-induced Cough |
| 2-Methanesulfinyl-6-methylaniline HCl (Hypothetical) | 10 | 65% |
| Gefapixant | 30 | Significant reduction[4] |
| Sivopixant | 0.4 (ED50 in rat allodynia model) | Potent analgesic effect[1] |
Neuropathic Pain Models
Rat models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models, are used to assess the analgesic potential of P2X3 antagonists. The key endpoint is the reversal of mechanical allodynia, measured using von Frey filaments.
-
Surgery: The L5 spinal nerve is tightly ligated in anesthetized rats.
-
Allodynia Development: Animals are allowed to recover, and the development of mechanical allodynia is confirmed over several days.
-
Treatment: The test compound, reference compounds, or vehicle are administered (e.g., orally).
-
Behavioral Testing: The paw withdrawal threshold in response to stimulation with von Frey filaments is measured at various time points post-dosing.
-
Data Analysis: An increase in the paw withdrawal threshold indicates an analgesic effect.
Bridging Preclinical to Clinical: Key Considerations
A successful preclinical benchmarking campaign provides a solid foundation for advancing a compound to clinical development. Key data points that inform this decision include:
-
Potency: A low nanomolar IC50 at the human P2X3 receptor.
-
Selectivity: A high selectivity ratio for P2X3 over P2X2/3, ideally greater than 100-fold, to minimize the risk of taste-related side effects.
-
In Vivo Efficacy: Dose-dependent efficacy in relevant animal models of cough and/or pain.
-
Pharmacokinetics: A favorable pharmacokinetic profile supportive of the desired dosing regimen.
-
Safety: A clean safety profile in preliminary toxicology studies.
Conclusion
The systematic benchmarking of novel P2X3 receptor antagonists is a data-driven process that relies on a well-defined set of in vitro and in vivo assays. By comparing the performance of a new chemical entity, such as our hypothetical this compound, against established compounds like Gefapixant and Sivopixant, researchers can make informed decisions about its potential as a therapeutic candidate. The ultimate goal is to identify compounds with a superior efficacy and safety profile, particularly with regard to minimizing taste-related adverse events, to address the unmet medical needs of patients with chronic cough and neuropathic pain.
References
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ClinicalTrials.gov. A Study of Gefapixant (MK-7264) in Adult Participants With Chronic Cough (MK-7264-030). [Link]
- Kai, H., et al. (2021). Discovery of clinical candidate Sivopixant (S-600918): lead optimization of dioxotriazine derivatives as selective P2X3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 52, 128384.
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Niimi, A., et al. (2021). Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. European Respiratory Journal, 58(4), 2004227. [Link]
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- Richards, D., et al. (2020). The P2X3 receptor antagonist gefapixant in the treatment of refractory chronic cough: a pooled analysis of two phase 3 trials.
- Smith, J. A., et al. (2020). Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough in a phase 2b randomised controlled trial.
- Muccino, D. R., & Green, S. A. (2019). Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough. Pulmonary Pharmacology & Therapeutics, 56, 63-66.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methanesulfinyl-6-methylaniline Hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount, not merely for regulatory compliance, but as a foundational pillar of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methanesulfinyl-6-methylaniline hydrochloride, grounding each procedural step in its underlying scientific and safety rationale.
Hazard Assessment: Understanding the "Why"
Aniline derivatives are frequently classified as:
-
Acutely Toxic: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Organ-Specific Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
-
Environmentally Hazardous: Toxic to aquatic life, with potentially long-lasting effects.[1][2]
The hydrochloride salt form indicates the compound is likely a solid and may be corrosive. Upon decomposition, it can release hazardous gases such as nitrogen oxides (NOx), carbon oxides, and hydrogen chloride.[3] Therefore, all waste streams containing this compound must be treated as hazardous chemical waste .
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of waste generation to its final removal by licensed professionals. Adherence to this workflow is critical for ensuring personnel safety and environmental protection.
Step 1: Immediate Segregation at the Point of Generation
The Causality: Preventing accidental mixing of incompatible waste streams is the first line of defense against dangerous chemical reactions. Aniline compounds can react violently with strong oxidizing agents and acids.[1][4] Segregating waste at the source—the laboratory bench—minimizes these risks.
Procedure:
-
Designate Waste Containers: Pre-label separate, dedicated hazardous waste containers for solid and liquid waste containing this compound.
-
Solid Waste: All contaminated solid materials must be collected. This includes:
-
Unused or expired compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated labware: pipette tips, weighing boats, vials, and absorbent pads.
-
Place these items into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect aqueous and organic solvent waste streams in separate, compatible containers. Do not mix aqueous and organic waste.
-
For instance, solutions from a reaction quench should be collected separately from organic solvent rinses of the glassware.
-
Step 2: Proper Waste Container Selection and Labeling
The Causality: The integrity of the waste container is crucial for preventing leaks and ensuring safe handling. Clear, accurate labeling is a regulatory requirement and essential for communicating hazards to everyone in the laboratory and to waste disposal personnel.[5]
Procedure:
-
Container Material: Use containers made of materials compatible with the waste. For aniline hydrochloride salts and associated solvents, high-density polyethylene (HDPE) or glass containers are appropriate.[5] Ensure containers are in good condition, free from cracks or defects, and have a securely sealing lid.
-
Labeling: Every waste container must be clearly labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound Waste ".
-
The specific components and their approximate concentrations (e.g., "Aqueous solution, <5%").
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard, environmental hazard).
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator and laboratory location.
-
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
The Causality: Federal and local regulations, such as those from the U.S. Environmental Protection Agency (EPA), strictly govern the temporary storage of hazardous waste.[5] An SAA provides a designated, controlled location that minimizes the risk of spills and accidental exposure.
Procedure:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store waste containers within a larger, chemically resistant tray or tub to contain any potential leaks.
-
Segregation: Keep the container for this compound waste segregated from incompatible materials, particularly strong acids and oxidizers.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[5]
Step 4: Arranging for Professional Disposal
The Causality: The final disposal of hazardous waste is a highly regulated process that must be conducted by licensed professionals to ensure it is managed in an environmentally sound manner.[1][3] On-site treatment, such as neutralization, is generally not permitted without specific licenses and facilities.
Procedure:
-
Contact EHS: Follow your institution's protocol for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.
-
Documentation: Complete all required waste pickup forms accurately and completely.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer.[4] Aniline compounds are toxic to aquatic life, and this practice is illegal and environmentally damaging.
-
Empty Containers: Even "empty" containers that held the pure compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous liquid waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles. For larger spills, a respirator may be necessary.
-
Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite or sand.
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Acute toxicity, potential for organ damage, and environmental hazards.[1][2] |
| Solid Waste | Segregate contaminated PPE, labware | Prevents contamination of non-hazardous waste streams. |
| Liquid Waste | Segregate aqueous and organic streams | Ensures compatibility and proper final disposal routing. |
| Container Type | Labeled, sealed, compatible (HDPE, Glass) | Prevents leaks, ensures safe handling, and meets regulatory standards.[5] |
| Storage | Closed container in a designated SAA | Minimizes exposure risk and complies with storage regulations.[5] |
| Final Disposal | Licensed hazardous waste contractor (via EHS) | Ensures environmentally sound and legally compliant disposal.[1] |
| Prohibited Actions | Drain disposal, mixing with incompatibles | Prevents environmental damage and dangerous chemical reactions.[4] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Decision workflow for proper disposal of waste.
By integrating these scientifically grounded procedures into your daily laboratory operations, you contribute to a robust culture of safety, ensuring that groundbreaking research does not come at the cost of personal or environmental well-being.
References
- SAFETY DATA SHEET: N-Methylaniline. (2010). Thermo Fisher Scientific.
- How to dispose of hydrochloric acid. (n.d.). Lab Alley.
- SAFETY DATA SHEET: 2-Ethyl-6-methylaniline. (2009). Thermo Fisher Scientific.
- SAFETY DATA SHEET: 2-Methylaniline. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET: 2-Ethyl-6-methylaniline for synthesis. (n.d.). Merck Millipore.
- Hazardous Chemical Waste Disposal Section 7. (n.d.). University of Toronto Scarborough.
- How to Dispose of Waste Metal Chloride. (n.d.).
- How Should Hydrochloric Acid Be Disposed Of Safely? (2025). Chemistry For Everyone - YouTube.
- SAFETY DATA SHEET: 3-Nitro-N-methylaniline. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET: 2-Chloro-6-methylaniline. (2025). Fisher Scientific.
- Disposing of 32.4% hydrochloric acid : r/chemistry. (2024). Reddit.
- SAFETY DATA SHEET: 2-Ethyl-6-methylaniline. (2025). Sigma-Aldrich.
- Tan, N. C. G., et al. (2005).
- SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc.
- Owens, T. D., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide.
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A Guide to Personal Protective Equipment for Handling 2-Methanesulfinyl-6-methylaniline Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methanesulfinyl-6-methylaniline hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure you can handle this compound with the highest degree of safety and confidence.
Hazard Assessment: Learning from Analogue Compounds
Aniline derivatives, particularly as hydrochloride salts, present a consistent hazard profile. They are typically solids that can pose a dust inhalation risk and are classified as acutely toxic through multiple routes of exposure. The primary concern with many anilines is their ability to cause methemoglobinemia, a serious condition where the oxygen-carrying capacity of blood is reduced.[1][2]
To establish a presumptive hazard profile for this compound, we will consider the classifications of several close structural analogues:
| Hazard Classification | 2-Ethyl-6-methylaniline[3][4] | N-Methylaniline[1] | 2-Chloro-6-methylaniline[5] | 2-Methylaniline HCl[6] | Presumptive Profile for Target Compound |
| Acute Oral Toxicity | Category 4 (Harmful) | Category 3 (Toxic) | Harmful | Toxic | Assume Category 3 (Toxic) |
| Acute Dermal Toxicity | Category 4 (Harmful) | Category 3 (Toxic) | Harmful | Toxic | Assume Category 3 (Toxic) |
| Acute Inhalation Toxicity | Category 4 (Harmful) | Category 3 (Toxic) | Harmful | Toxic | Assume Category 3 (Toxic) |
| Skin Corrosion/Irritation | Irritant | - | Category 2 (Irritant) | Irritant | Assume Skin Irritant |
| Eye Damage/Irritation | Irritant | Category 2A (Irritant) | Category 2 (Irritant) | Irritant | Assume Serious Eye Irritant |
| Aquatic Hazard | Harmful to aquatic life | Toxic to aquatic life | - | - | Assume Harmful/Toxic to Aquatic Life |
Based on this analysis, we must handle this compound as a compound that is toxic if swallowed, in contact with skin, or if inhaled , and capable of causing serious skin and eye irritation .
The Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a dynamic risk assessment. The following protocol is designed to be a self-validating system, ensuring maximum protection at all stages of handling.
Foundational PPE (Required for All Handling Operations)
This is the absolute minimum level of protection required when in the vicinity of the compound, even when not directly handling it.
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum. However, given the irritation potential, chemical splash goggles are strongly recommended .[7]
-
Protective Clothing: A standard cotton lab coat is insufficient. A chemical-resistant lab coat or apron worn over full-length pants and a long-sleeved shirt is required.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times.[8]
Task-Specific PPE (Required for Direct Handling)
This level of PPE is mandatory when weighing, transferring, preparing solutions, or performing any operation with a risk of direct contact.
Given the high dermal toxicity, glove selection is paramount. No single glove material is impervious to all chemicals indefinitely. A dual-gloving strategy is recommended to provide robust protection.
-
Inner Glove: A thinner nitrile glove. This provides a baseline of chemical protection and dexterity.
-
Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber should be worn over the inner glove. Always check the manufacturer's compatibility chart for aniline compounds if available.
-
Glove Discipline: Gloves must be inspected for tears or pinholes before each use.[7] If contact with the compound occurs, remove gloves immediately using the proper technique (without touching the outer surface with bare skin) and wash hands thoroughly. Do not wear gloves outside the immediate work area (e.g., to touch doorknobs or computer keyboards).
Because the hydrochloride salt is a solid, the primary inhalation risk is from airborne dust, especially during weighing and transfer.
-
Engineering Control First: All handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood.[1][7] This is the most critical step in preventing respiratory exposure.
-
Respirator Use: If a fume hood is unavailable or its performance is questionable, a respirator is mandatory. A NIOSH-approved half-mask or full-face respirator equipped with P100 (particulate) cartridges is required for handling the solid.[9] If working with solutions that could aerosolize, combination cartridges (e.g., organic vapor/P100) should be considered. All respirator users must be fit-tested and trained in accordance with their institution's respiratory protection program.
For procedures involving larger quantities (>1 gram) or tasks with a higher risk of splashing (e.g., dissolving the compound, reactions under pressure), additional protection is necessary.
-
Face Shield: A full-face shield worn over chemical splash goggles provides an essential secondary layer of protection for the entire face.
-
Chemical-Resistant Suit/Apron: For large-scale work, a disposable chemical-resistant suit (e.g., Tychem®) or a heavy-duty chemical-resistant apron should be worn over the lab coat.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure a chemical spill kit is accessible. Confirm the chemical fume hood is functioning correctly.
-
Donning PPE: Don foundational PPE first, followed by task-specific gear (respirator, outer gloves, face shield).
-
Weighing: Perform all weighing operations on a disposable weigh boat or creased paper within the fume hood to contain any dust.
-
Transfer: Use a spatula to carefully transfer the solid into the receiving vessel. Avoid any actions that could generate dust clouds.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly. Cap the container before agitation.
-
Post-Handling: After the task is complete, carefully remove disposable items (weigh boats, etc.) and place them in the designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Outer gloves are removed first, followed by the face shield, lab coat, and inner gloves. Respirators are typically removed last.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.
Spill Response Plan (Small Scale, <1 gram)
-
Alert & Evacuate: Alert personnel in the immediate area. Restrict access.
-
Assess: If the spill is outside the fume hood, assess the risk of airborne dust. If significant, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
-
PPE: Don the highest level of PPE as described above: double gloves, chemical-resistant coat, P100 respirator, and chemical splash goggles/face shield.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[7] Do NOT dry sweep the powder.
-
Clean-up: If the spill is a solution, absorb it with the inert material. If it's a powder, you can very gently moisten the absorbent material with a suitable solvent (like water or isopropanol, if compatible) to prevent dust generation before carefully scooping it up.
-
Disposal: Place all contaminated materials (absorbent, gloves, etc.) into a clearly labeled hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent and detergent solution. Dispose of cleaning materials as hazardous waste.
Disposal Plan
Chemical waste management is governed by strict regulations. Never dispose of this compound down the drain.[10]
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, absorbent materials.
-
Liquid Waste: Unused solutions or reaction mixtures.
-
-
Labeling: All waste containers must be sealed and clearly labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
-
Consult EHS: Contact your institution's EHS department for guidance on the specific waste stream and to schedule a pickup. Do not mix this waste with other chemical waste streams unless explicitly approved by EHS.
-
Empty Containers: "Empty" containers that held the solid powder are not truly empty and must be disposed of as hazardous solid waste.
References
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: N-Methylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: γ-Aminopropyltriethoxysilane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-6-methylaniline. Retrieved from [Link]
-
Haz-Map. (n.d.). 2-Methylaniline hydrochloride. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Methylaniline hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chempoint.com [chempoint.com]
- 9. biosynth.com [biosynth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
